Product packaging for 2-Methylbutyl benzoate(Cat. No.:CAS No. 52513-03-8)

2-Methylbutyl benzoate

Cat. No.: B1615523
CAS No.: 52513-03-8
M. Wt: 192.25 g/mol
InChI Key: PYZHESNNAPENLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylbutyl benzoate is a natural product found in Hamamelis virginiana and Hypericum perforatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1615523 2-Methylbutyl benzoate CAS No. 52513-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52513-03-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methylbutyl benzoate

InChI

InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

PYZHESNNAPENLQ-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1

Other CAS No.

52513-03-8

Origin of Product

United States

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutyl Benzoate

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 52513-03-8), an aromatic ester of significant interest in the fragrance, flavor, and polymer industries. The document delineates its fundamental chemical identity, physicochemical properties, synthesis pathways, and detailed analytical characterization methodologies. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via Fischer-Speier esterification and its spectroscopic analysis. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a benzoate ester. It is formed from the condensation of benzoic acid and 2-methyl-1-butanol.[1] Its identity is defined by several key identifiers.

Identifier Value Source
IUPAC Name This compound[2]
CAS Number 52513-03-8[2][3]
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [2][4]
Canonical SMILES CCC(C)COC(=O)C1=CC=CC=C1[2][4]
InChI Key PYZHESNNAPENLQ-UHFFFAOYSA-N[2][3]
Synonyms Benzoic acid, 2-methylbutyl ester; 1-Butanol, 2-methyl-, benzoate[1][5][6]

graph "2_Methylbutyl_benzoate_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ester Group C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.0]; C7 -- O2 [len=1.0];

// Alkyl Chain O2 -- C8 [len=1.5]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C9 -- C12 [len=1.0];

// Dummy nodes for positioning dummy1 [pos="2.5,0.5!", shape=none, label=""]; dummy2 [pos="2.5,-0.5!", shape=none, label=""]; dummy3 [pos="3.5,0!", shape=none, label=""]; dummy4 [pos="4.5,0.5!", shape=none, label=""]; dummy5 [pos="4.5,-0.5!", shape=none, label=""];

// Explicitly position atoms C1 [pos="0,0!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,1.5!"]; C4 [pos="0,2!"]; C5 [pos="0.87,1.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,-1.2!"]; O1 [pos="-0.87,-1.7!"]; O2 [pos="0.87,-1.7!"]; C8 [pos="1.7,-2.2!"]; C9 [pos="2.5,-1.7!"]; C10 [pos="3.3,-2.2!"]; C11 [pos="4.1,-1.7!"]; C12 [pos="2.5,-0.7!"]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at ambient temperature.[7][8] Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weight. It is sparingly soluble in water but miscible with many organic solvents such as ethanol.[7][9] A key characteristic is its pleasant, fruity, and sweet odor, which underpins its primary applications.[1][4]

Property Value Source
Appearance Colorless to pale yellow clear liquid[7][8]
Boiling Point 259-260 °C at 760 mmHg[1][7]
Density 0.992 g/cm³[1]
Flash Point 108.9 - 109.4 °C[1][7]
Vapor Pressure 0.0125 - 0.013 mmHg at 25 °C (est.)[1][7]
Refractive Index 1.495[1]
logP (Octanol/Water) 4.0 (est.)[4][5]
Water Solubility 31.92 mg/L at 25 °C (est.)[7]

Synthesis and Reaction Chemistry

The principal route for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] This equilibrium-controlled process necessitates strategic choices to maximize product yield.

Fischer-Speier Esterification: Mechanism and Rationale

The reaction involves the protonation of the benzoic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity.[12] The nucleophilic oxygen of 2-methyl-1-butanol then attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed (Le Châtelier's principle).[10]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Mechanism Steps cluster_products Products Benzoic Acid Benzoic Acid Protonation 1. Protonation of Carbonyl Benzoic Acid->Protonation 2-Methyl-1-butanol 2-Methyl-1-butanol Attack 2. Nucleophilic Attack 2-Methyl-1-butanol->Attack H₂SO₄ (conc.) H₂SO₄ (conc.) H₂SO₄ (conc.)->Protonation donates H⁺ Heat (Reflux) Heat (Reflux) Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Water Elimination Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->H₂SO₄ (conc.) regenerates H⁺ Ester This compound Deprotonation->Ester

Caption: Logical workflow of Fischer-Speier Esterification.

Experimental Protocol: Laboratory Synthesis

This protocol describes a standard procedure for synthesizing this compound. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • Benzoic acid

  • 2-Methyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol) and 2-methyl-1-butanol (e.g., 0.15 mol, 3 molar equivalents). The excess alcohol serves to shift the reaction equilibrium towards the product.[10]

  • Catalyst Addition: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (approx. 1 mL) with swirling. This exothermic step must be done carefully to control the temperature.[12]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes. The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of volatile reagents.[13]

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water. Rinse the reaction flask with diethyl ether (approx. 25 mL) and add it to the separatory funnel.

  • Washing: Shake the funnel, venting frequently to release any pressure. Separate the lower aqueous layer. Wash the organic (ether) layer sequentially with:

    • 25 mL of water.

    • 25 mL of 5% sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove unreacted benzoic acid).[14] Vent frequently as CO₂ gas will be evolved.

    • 25 mL of brine (to reduce the solubility of the ester in the aqueous phase and aid in layer separation).

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether solvent.

  • Purification (Optional): The crude product can be purified further by vacuum distillation to obtain high-purity this compound.

Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized ester. A typical workflow involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical_Workflow Start Synthesized Product (Crude this compound) GCMS GC-MS Analysis Start->GCMS Separation & Fragmentation IR FTIR-ATR Analysis Start->IR Functional Groups NMR ¹H & ¹³C NMR Analysis Start->NMR Molecular Skeleton Data_Integration Data Integration & Structural Confirmation GCMS->Data_Integration IR->Data_Integration NMR->Data_Integration Purity Purity Assessment Data_Integration->Purity Identity Identity Confirmation Data_Integration->Identity

Caption: Standard workflow for analytical characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this analysis. The molecular ion peak [M]⁺ is expected at an m/z of 192. The most characteristic fragmentation pattern for benzoate esters is the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 , which is often the base peak.[2] Other significant fragments include the tropylium ion at m/z 77 (from the phenyl ring) and a peak at m/z 70 corresponding to the loss of the benzoyl group from the molecular ion.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • ~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.[15][16]

  • ~1270 cm⁻¹ and ~1110 cm⁻¹: Strong peaks corresponding to the C-O (ester) stretching vibrations.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations from the alkyl chain.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (predicted):

    • δ ~8.0 ppm (doublet, 2H): Protons on the aromatic ring ortho to the carbonyl group.

    • δ ~7.4-7.6 ppm (multiplet, 3H): Protons on the aromatic ring meta and para to the carbonyl group.

    • δ ~4.2 ppm (doublet of doublets, 2H): Protons of the -O-CH₂- group, coupled to the adjacent methine proton.

    • δ ~1.8 ppm (multiplet, 1H): Methine proton (-CH-).

    • δ ~1.5 ppm (multiplet, 2H): Methylene protons (-CH₂-CH₃).

    • δ ~0.9 ppm (multiplet, 6H): Two methyl groups (-CH₃), which may appear as overlapping signals (a doublet and a triplet).

  • ¹³C NMR (predicted):

    • δ ~166 ppm: Carbonyl carbon of the ester.

    • δ ~128-133 ppm: Aromatic carbons.

    • δ ~68 ppm: Carbon of the -O-CH₂- group.

    • δ ~34 ppm: Methine carbon (-CH-).

    • δ ~26 ppm: Methylene carbon (-CH₂-CH₃).

    • δ ~16 ppm & ~11 ppm: Two methyl carbons.

Applications and Industrial Relevance

The primary application of this compound stems from its organoleptic properties.

  • Fragrance and Perfumery: It is used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and air fresheners.[4] It imparts sweet, fruity, and floral notes.[4]

  • Flavoring Agent: It is also employed in the food industry as a flavoring agent to create fruity profiles resembling apple or strawberry.[1]

  • Polymer Science: Like other benzoate esters, this compound has potential as a non-phthalate plasticizer for polymers such as Polyvinyl Chloride (PVC).[17] Plasticizers are added to polymers to increase their flexibility and durability. Benzoate esters are gaining attention as safer alternatives to traditional phthalate-based plasticizers.[17]

Safety and Handling

While specific GHS classification for this compound is not consistently reported, standard laboratory procedures for handling organic esters should be followed.[7] Data from analogous compounds suggest low to moderate acute toxicity.[18]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[18][21]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[21] Dispose of waste in accordance with all local, state, and federal regulations.[18]

References

2-Methylbutyl benzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylbutyl Benzoate

Introduction

This compound (CAS No. 52513-03-8) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectral characteristics, applications, and safety protocols, offering a holistic understanding grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is systematically named as the ester formed from benzoic acid and 2-methyl-1-butanol.[2] Its unique identity is cataloged by the Chemical Abstracts Service (CAS) with the registry number 52513-03-8 .[3][4][5][6]

The molecular structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by a 2-methylbutyl group. This structure dictates its physical and chemical behaviors, including its aromatic nature, ester reactivity, and characteristic scent profile.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource(s)
CAS Number 52513-03-8[3][4][5][6]
Molecular Formula C₁₂H₁₆O₂[3][4][6]
Molecular Weight 192.25 g/mol [3][4][6]
IUPAC Name This compound[4][6]
Synonyms Benzoic acid, 2-methylbutyl ester; 2-methyl-1-butanol benzoate[2][3][5]
InChI Key PYZHESNNAPENLQ-UHFFFAOYSA-N[4][6]
SMILES CCC(C)COC(=O)C1=CC=CC=C1[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, handling, and purification. It is typically a colorless to pale yellow liquid.[7] Its high boiling point and low vapor pressure are characteristic of esters with similar molecular weights.

Table 2: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Boiling Point 259-260 °C at 760 mmHg[2][7]
Flash Point 108.9 °C (228.0 °F)[2][7]
Density 0.992 g/cm³[2]
Vapor Pressure 0.013 mmHg at 25 °C (estimated)[7]
Water Solubility 31.92 mg/L at 25 °C (estimated)[7]
LogP (o/w) 4.007 (estimated)[3][7]
Refractive Index 1.495[2]

Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) with an alcohol (2-methyl-1-butanol).[2]

Reaction Mechanism

The mechanism is a cornerstone of understanding reaction control and optimization. It proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methyl-1-butanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

This entire process is reversible. To drive the reaction towards the product side, according to Le Châtelier's principle, an excess of one reactant (usually the less expensive one, the alcohol) is used, or a product (water) is removed as it forms, often using a Dean-Stark apparatus.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating workflow. Successful synthesis will be confirmed by the isolation of a product with the expected physical properties and spectroscopic data.

Materials:

  • Benzoic acid

  • 2-Methyl-1-butanol (excess, e.g., 3-5 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, 2-methyl-1-butanol, and a solvent like toluene if using a Dean-Stark trap. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach the reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzoic acid starting material is consumed. The removal of water will be visible in the Dean-Stark trap.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine. Causality: The bicarbonate wash is crucial to remove acidic components which could otherwise catalyze the reverse hydrolysis reaction.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Causality: Removing residual water is essential for obtaining a pure product and preventing ester hydrolysis.

  • Solvent Removal: Filter off the drying agent and remove the solvent (and excess alcohol) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Combine Reactants (Benzoic Acid, 2-Methyl-1-butanol) Catalyst 2. Add Catalyst (Conc. H₂SO₄) Reactants->Catalyst Slowly Reflux 3. Heat to Reflux (Remove H₂O via Dean-Stark) Catalyst->Reflux With stirring Cool 4. Cool to RT Reflux->Cool Monitor via TLC Wash 5. Wash Sequentially (H₂O, NaHCO₃, Brine) Cool->Wash Dry 6. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Evaporate 7. Concentrate (Rotary Evaporator) Dry->Evaporate Distill 8. Purify (Vacuum Distillation) Evaporate->Distill Product Pure 2-Methylbutyl Benzoate Distill->Product properties_applications Core 2-Methylbutyl Benzoate P1 CAS: 52513-03-8 Core->P1 P2 High Boiling Point (~260 °C) Core->P2 P3 Fruity/Floral Aroma Core->P3 P4 Ester Functionality Core->P4 A3 Potential High-Temp Solvent P2->A3 A1 Fragrance Ingredient P3->A1 A2 Flavoring Agent P3->A2 P4->A3

References

An In-depth Technical Guide to 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methylbutyl benzoate, a benzoate ester with applications in various scientific and industrial fields. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, and handling. This document has been structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a thorough and practical understanding.

Molecular Identity and Physicochemical Properties

This compound is an organic compound classified as a benzoate ester. Its core structure consists of a benzoate group attached to a 2-methylbutyl moiety.

Molecular Formula: C₁₂H₁₆O₂[1][2][3][4][5][6]

The molecular formula establishes the elemental composition of the molecule, which is fundamental to its chemical behavior and interactions.

Structural Representation

The structural formula provides insight into the connectivity of atoms and the presence of functional groups, which dictate the molecule's reactivity and physical characteristics.

  • SMILES: CCC(C)COC(=O)c1ccccc1[1][3]

  • InChI: InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3[1][5][6]

The presence of a chiral center at the second carbon of the butyl chain means that this compound can exist as stereoisomers, specifically (R)- and (S)-enantiomers. The racemic mixture is commonly encountered.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation development.

PropertyValueSource
Molecular Weight 192.25 g/mol [1][3][4][5][6]
Appearance Colorless to pale yellow clear liquid (est.)[8][9]
Boiling Point 259.00 to 260.00 °C at 760 mmHg[2][8][9]
Density 0.992 g/cm³[2]
Flash Point 108.89 °C (228.00 °F) TCC[8][9]
Water Solubility 31.92 mg/L at 25 °C (est.)[8][9]
logP (o/w) 4.007 (est.)[8][9]
Refractive Index 1.495[2]
Vapor Pressure 0.0125 mmHg at 25°C[2]

Table 1: Physicochemical Properties of this compound

The low water solubility and high octanol-water partition coefficient (logP) indicate a lipophilic nature, which is a key consideration in drug delivery systems and solvent selection.

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of benzoic acid with 2-methyl-1-butanol. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.[10][11]

Reaction Principle

Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants (typically the less expensive alcohol) is used, and/or the water formed during the reaction is removed.[10][12] The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[12][13]

Experimental Workflow Diagram

Fischer_Esterification_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification reactants Combine Benzoic Acid, 2-Methyl-1-butanol, and H₂SO₄ reflux Reflux the reaction mixture reactants->reflux Heat quench Cool and quench with water reflux->quench extract Extract with an organic solvent quench->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill product product distill->product Final Product: This compound

Caption: A schematic overview of the synthesis and purification process for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the success of each step is confirmed before proceeding to the next, ensuring a high-purity final product.

Materials:

  • Benzoic acid

  • 2-Methyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq) and 2-methyl-1-butanol (3.0 eq). The excess alcohol serves to shift the reaction equilibrium towards the product side.[10]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred mixture. The addition should be slow to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzoic acid spot.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer). Combine the organic extracts. The ester, being nonpolar, will preferentially dissolve in the organic phase.[14]

  • Work-up - Neutralization:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize any remaining sulfuric acid and unreacted benzoic acid, which is converted to its water-soluble sodium salt.[14]

    • Wash the organic layer with brine to remove any residual water and dissolved inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition of the product.

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group (typically in the δ 7.3-8.1 ppm region) and the aliphatic protons of the 2-methylbutyl group (in the δ 0.9-4.3 ppm region). The methylene protons adjacent to the ester oxygen (-OCH₂-) will be the most downfield of the aliphatic signals.[15]

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. The aromatic carbons will appear in the δ 128-133 ppm range, while the carbons of the 2-methylbutyl group will be observed in the upfield region.[15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (192.25 g/mol ). The fragmentation pattern will likely include characteristic fragments of the benzoate and 2-methylbutyl moieties.[6]

Applications in Research and Development

While specific applications in drug development are not extensively documented in publicly available literature, the physicochemical properties of this compound suggest its potential utility in several areas:

  • Non-polar Solvent: Its high boiling point and stability make it a candidate for use as a high-boiling point solvent in organic synthesis, particularly for reactions requiring elevated temperatures.

  • Fragrance and Flavoring Agent: Many benzoate esters are known for their pleasant odors, and this compound is reported to have a pleasant, apple or strawberry-like scent, making it suitable for use in the fragrance and food industries.[2]

  • Plasticizer: Benzoate esters are sometimes used as plasticizers. The properties of this compound may make it suitable for this application in certain polymer systems.

  • Component in Formulations: Due to its lipophilic nature, it could be investigated as a component in topical drug delivery systems or as a co-solvent in formulations for poorly water-soluble active pharmaceutical ingredients (APIs).

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[16]

    • Skin: Wash off with soap and plenty of water.[16]

    • Inhalation: Move to fresh air.[16]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via Fischer esterification is a robust and scalable process. While its primary current applications appear to be in the fragrance and flavor industries, its properties suggest potential for broader use in chemical research and formulation science. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling in a professional research environment.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research and drug development, the precise structural elucidation of molecules like 2-Methylbutyl benzoate is a critical step in confirming identity, purity, and conformation. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound (C₁₂H₁₆O₂), moving beyond a simple data readout to explain the causal factors behind the observed spectral features.[2][3] By understanding the interplay of electronic effects, spin-spin coupling, and spatial relationships, researchers can leverage ¹H NMR to its full potential.

This document is structured to provide a foundational understanding of the molecule's spectral characteristics, a detailed protocol for data acquisition, and a logical framework for interpretation, ensuring both scientific rigor and practical applicability.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the this compound molecule into its constituent, magnetically non-equivalent proton environments. The structure consists of a benzoate group and a 2-methylbutyl group linked by an ester functionality.

The IUPAC name for this compound is this compound, and its chemical formula is C₁₂H₁₆O₂.[2][3][4] The structure contains a chiral center at the second carbon of the butyl chain, which has significant implications for the spectrum, particularly rendering the adjacent methylene protons diastereotopic.

Below is a visual representation of the molecule with each unique proton environment labeled for subsequent discussion.

Caption: Molecular structure of this compound with proton environments labeled (a-h).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be predicted by analyzing the electronic environment and neighboring protons for each labeled group. The analysis is based on established principles of chemical shift theory and spin-spin coupling.[5][6][7]

Aromatic Protons (Benzoate Moiety): δ 7.4 - 8.1 ppm

The aromatic protons are deshielded by the ring current of the benzene ring. The electron-withdrawing nature of the ester's carbonyl group further deshields these protons, particularly those in the ortho position, due to its anisotropic effect.

  • Hₐ (ortho-protons, 2H): Expected around δ 8.05 ppm . These protons are closest to the deshielding carbonyl group. They are coupled to the adjacent meta-protons (Hₑ), resulting in a doublet .

  • Hₑ (meta-protons, 2H): Expected around δ 7.45 ppm . They are coupled to both the ortho-protons (Hₐ) and the para-proton (Hₑ), leading to a more complex splitting pattern, typically a triplet or multiplet .

  • Hₑ (para-proton, 1H): Expected around δ 7.55 ppm . This proton is coupled to the two meta-protons (Hₑ) and will likely appear as a triplet or multiplet .

Aliphatic Protons (2-Methylbutyl Moiety): δ 0.9 - 4.3 ppm

The signals for the alkyl chain are found in the upfield region of the spectrum. Their chemical shifts are primarily influenced by proximity to the electronegative ester oxygen.

  • Hₐ (O-CH₂, 2H): Expected around δ 4.2 ppm . These protons are on the carbon directly attached to the ester oxygen, causing significant deshielding.[8][9] Due to the adjacent chiral center (Cβ), these two protons are diastereotopic and thus chemically non-equivalent. They will couple with each other (geminal coupling) and with the Hₑ proton (vicinal coupling), resulting in a complex multiplet, often appearing as a doublet of doublets. For simplicity in prediction, we can consider the primary splitting from Hₑ, which would predict a doublet .

  • Hₑ (CH, 1H): Expected around δ 1.8-2.0 ppm . This methine proton is coupled to the Hₐ protons, the Hₑ methyl protons, and the Hₑ methylene protons. With numerous neighbors, this signal will be a complex multiplet .

  • Hₑ (CH-CH₃, 3H): Expected around δ 0.95 ppm . This methyl group is attached to the chiral center. It is coupled only to the Hₑ proton, and therefore will appear as a doublet .

  • Hₑ (CH₂-CH₃, 2H): Expected around δ 1.4-1.6 ppm . This methylene group is coupled to the Hₑ proton and the Hₑ methyl protons. The signal will be a multiplet .

  • Hₕ (CH₂-CH₃, 3H): Expected around δ 0.92 ppm . This terminal methyl group is coupled to the two Hₑ protons, resulting in a clean triplet .

Data Summary Table

The predicted ¹H NMR data for this compound are summarized below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Signal LabelProton EnvironmentIntegrationPredicted δ (ppm)Predicted Multiplicity
Hₐortho-Ar-H2H~ 8.05Doublet (d)
Hₑpara-Ar-H1H~ 7.55Triplet (t) or Multiplet (m)
Hₑmeta-Ar-H2H~ 7.45Triplet (t) or Multiplet (m)
Hₐ-O-CH₂ -2H~ 4.20Doublet (d) or Multiplet (m)
Hₑ-CH -1H~ 1.90Multiplet (m)
Hₑ-CH₂-CH₂ -CH₃2H~ 1.50Multiplet (m)
Hₑ-CH(CH₃ )-3H~ 0.95Doublet (d)
Hₕ-CH₂-CH₃ 3H~ 0.92Triplet (t)

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized and self-validating protocol is essential. The following methodology is grounded in established best practices for NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-20 mg of This compound prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., 1% TMS) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample into spectrometer (e.g., 400 MHz) prep4->acq1 acq2 6. Lock, tune, and shim the instrument acq1->acq2 acq3 7. Set acquisition parameters (scans, delay, pulse width) acq2->acq3 acq4 8. Acquire Free Induction Decay (FID) data acq3->acq4 proc1 9. Apply Fourier Transform to FID acq4->proc1 proc2 10. Phase and baseline correct the spectrum proc1->proc2 proc3 11. Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 12. Integrate signals and analyze multiplicities proc3->proc4

Caption: Standardized workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

    • Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard, defined as δ 0.00 ppm. A small drop or a pre-prepared solvent solution containing 1% TMS is sufficient.

    • Vortex the vial gently to ensure complete dissolution.

    • Transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

    • Locking: The instrument's frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃) to correct for any magnetic field drift during the experiment.

    • Tuning and Matching: The NMR probe is tuned to the ¹H frequency and matched to the correct impedance to ensure maximum signal transmission and sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters:

      • Pulse Angle: A 30° or 45° pulse is often used for quantitative analysis to ensure full relaxation between pulses.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for ¹H NMR.

      • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transformation: The time-domain FID signal is converted into the frequency-domain spectrum using a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

    • Referencing: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.

    • Integration: The area under each signal is calculated. These integration values are normalized to represent the relative number of protons corresponding to each signal.[10]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, integration values, and spin-spin splitting patterns allows for the unambiguous assignment of every proton in the molecule.[1][11][12] The aromatic region clearly delineates the protons of the benzoate ring, while the upfield aliphatic region provides a detailed map of the 2-methylbutyl chain. The diastereotopic nature of the protons adjacent to the chiral center adds a layer of complexity that, when correctly interpreted, serves as a powerful confirmation of the molecule's three-dimensional structure. By following the robust experimental protocol outlined, researchers can reliably obtain high-quality data, ensuring the integrity and accuracy of their structural elucidation efforts in drug development and chemical research.

References

13C NMR analysis of 2-Methylbutyl benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Methylbutyl benzoate

Abstract

This technical guide provides a comprehensive exploration of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed methodological framework for the complete structural elucidation of this chiral ester. We will delve into the prediction of the 13C NMR spectrum, the rationale behind the chemical shifts, and the application of advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous signal assignment. This guide is grounded in the principles of scientific integrity, providing not only procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Structural Significance of this compound

This compound is an organic ester characterized by a benzene ring attached to a carbonyl group, which is in turn linked to a chiral 2-methylbutyl chain. The presence of a stereocenter in the alkyl portion of the molecule introduces complexity and the potential for stereoisomerism, making NMR spectroscopy an invaluable tool for its structural characterization.[1] 13C NMR, in particular, provides direct insight into the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal in the spectrum.[2] A thorough analysis of the 13C NMR spectrum, augmented by more advanced NMR experiments, allows for the complete and unequivocal assignment of all carbon resonances, which is a critical step in confirming the identity and purity of the compound.

The molecular structure of this compound is presented below:

Figure 1: Molecular structure of this compound.

Predicted 13C NMR Chemical Shifts

While an experimental spectrum for this compound is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS), we can accurately predict the chemical shifts using established empirical data for similar structural motifs and computational prediction tools.[3][4][5][6][7] The predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like chloroform-d (CDCl3) are summarized in the table below.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Carbonyl) ~166The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms.[8]
C (Quaternary Aromatic) ~130This is the ipso-carbon of the benzene ring, directly attached to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing nature of the ester functionality.
CH (Aromatic) ~133 (para), ~129 (ortho), ~128 (meta)The aromatic carbons exhibit characteristic shifts, with the para-carbon being the most deshielded and the meta-carbons the most shielded among the protonated aromatic carbons.[9][10]
O-CH2 ~65This methylene carbon is deshielded due to its direct attachment to the ester oxygen atom.
CH (Alkyl) ~34The methine carbon at the chiral center is in a typical aliphatic region.
CH2 (Alkyl) ~26This methylene carbon is adjacent to the chiral center.
CH3 (Alkyl) ~16This methyl group is attached to the chiral center.
CH3 (Terminal Alkyl) ~11The terminal methyl group is the most shielded carbon in the molecule.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A standard approach to acquiring a proton-decoupled 13C NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Advanced NMR Techniques for Unambiguous Signal Assignment

While the predicted chemical shifts provide a strong starting point, a comprehensive and definitive assignment requires the use of advanced NMR techniques.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH3, CH2, CH, or quaternary carbon).[2][11][12] A typical DEPT analysis involves acquiring three spectra:

  • DEPT-45: Shows all protonated carbons as positive signals.

  • DEPT-90: Shows only CH (methine) carbons as positive signals.

  • DEPT-135: Shows CH3 and CH carbons as positive signals and CH2 carbons as negative signals.

By comparing these spectra with the standard proton-decoupled 13C NMR spectrum, all carbon signals can be assigned to their respective multiplicities. Quaternary carbons, which are absent in all DEPT spectra, can be identified by their presence in the standard 13C spectrum.[8]

G cluster_0 13C NMR Spectrum cluster_1 DEPT-135 Spectrum cluster_2 DEPT-90 Spectrum C_all All Carbon Signals CH3_CH CH3, CH (Positive) C_all->CH3_CH Differentiates CH2 CH2 (Negative) C_all->CH2 Differentiates CH_only CH only C_all->CH_only Differentiates

Figure 2: Workflow for carbon multiplicity determination using DEPT.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides direct one-bond correlation between protons and their attached carbons.[13][14] In an HSQC spectrum, each cross-peak indicates a direct C-H bond. This is a highly sensitive and powerful technique for correlating the well-resolved proton NMR spectrum with the 13C NMR spectrum. For this compound, HSQC would allow for the unambiguous assignment of all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[14] This is crucial for piecing together the carbon skeleton of the molecule. For instance, the protons on the O-CH2 group will show correlations to the carbonyl carbon and the methine carbon of the alkyl chain. Similarly, the aromatic protons will show long-range correlations to the carbonyl carbon and other aromatic carbons. HMBC is particularly useful for assigning quaternary carbons, which do not appear in the HSQC spectrum.[15]

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Structure Elucidation H1 1H NMR Proton_Assignment Proton Signal Assignment H1->Proton_Assignment C13 13C NMR Carbon_Multiplicity Carbon Multiplicity (CH3, CH2, CH, Cq) C13->Carbon_Multiplicity DEPT DEPT DEPT->Carbon_Multiplicity HSQC HSQC CH_Correlation Direct C-H Correlation HSQC->CH_Correlation HMBC HMBC Long_Range_Correlation Long-Range C-H Correlation HMBC->Long_Range_Correlation Proton_Assignment->CH_Correlation Carbon_Multiplicity->Long_Range_Correlation CH_Correlation->Long_Range_Correlation Final_Structure Complete Structural Assignment Long_Range_Correlation->Final_Structure

Figure 3: Integrated workflow for the structural elucidation of this compound using multiple NMR techniques.

Chirality and 13C NMR

It is important to note that in a standard achiral solvent, the two enantiomers of this compound will produce identical 13C NMR spectra. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[16][17][18][19] This advanced application of 13C NMR can be employed for the determination of enantiomeric excess.

Conclusion

The 13C NMR analysis of this compound, when approached systematically, provides a wealth of structural information. By combining the predictive power of chemical shift theory with the definitive assignments from DEPT, HSQC, and HMBC experiments, a complete and unambiguous characterization of the molecule's carbon framework can be achieved. This guide has outlined a robust and scientifically sound methodology that empowers researchers to confidently elucidate the structure of this and similar chiral esters, ensuring the integrity and validity of their analytical results.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Methylbutyl benzoate, an aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document moves from the foundational principles of IR spectroscopy to the practicalities of sample analysis and detailed spectral interpretation. We will explore the theoretical prediction of the vibrational modes of this compound, present a robust experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum, and conclude with a thorough analysis of the resulting spectral features. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility. This guide aims to serve as an authoritative resource, grounded in established spectroscopic principles and supported by verifiable references.

Chapter 1: Introduction to this compound and Infrared Spectroscopy

Chemical Identity of this compound

This compound (C₁₂H₁₆O₂) is an organic compound classified as an ester.[1][2][3] It is formed from the esterification of benzoic acid and 2-methyl-1-butanol. The molecule consists of a benzene ring attached to an ester functional group, which in turn is linked to a branched, five-carbon alkyl chain (the 2-methylbutyl group).[1][2] Its structure incorporates several key features that give rise to a distinct infrared spectrum: an aromatic ring, a carbonyl group (C=O), a C-O ester linkage, and aliphatic C-H bonds. Understanding these components is fundamental to interpreting its vibrational behavior.

Fundamental Principles of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).[5][6]

An FTIR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique molecular "fingerprint," where specific peaks can be correlated to the presence of particular functional groups.[7][8] The intensity of an absorption band is related to the change in the dipole moment during the vibration; highly polar bonds like carbonyls (C=O) produce very strong absorptions.[9]

The Utility of IR Spectroscopy for Aromatic Ester Analysis

IR spectroscopy is exceptionally well-suited for the analysis of aromatic esters like this compound for several key reasons:

  • Diagnostic Carbonyl Group: Esters possess a carbonyl (C=O) group which produces one of the most intense and easily identifiable peaks in an IR spectrum.[9][10] Its position is sensitive to the electronic environment, allowing for differentiation between types of esters (e.g., aliphatic vs. aromatic).[11][12]

  • Characteristic C-O Stretches: The ester linkage also features two distinct C-O single bonds, each with a characteristic stretching vibration in the fingerprint region of the spectrum.[11][13]

  • Aromatic and Aliphatic Signatures: The technique can clearly distinguish between the C-H bonds on the aromatic ring and those on the aliphatic alkyl chain.[14]

  • Non-Destructive and Rapid: FTIR analysis is non-destructive, requires minimal sample, and can yield a spectrum in minutes, making it an efficient tool for both qualitative identification and quality control.[15][16]

Chapter 2: Predicting the Infrared Spectrum: A Theoretical Approach

Before any measurement is taken, a predicted spectrum can be constructed by analyzing the molecule's structure and consulting established correlation tables for vibrational frequencies.

Functional Group Analysis and Expected Vibrational Modes

The structure of this compound can be dissected into four key regions, each with characteristic vibrational frequencies:

  • The Aromatic Benzene Ring:

    • Aromatic C-H Stretch: These stretches occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[14][17][18]

    • Aromatic C=C Stretch: The benzene ring has characteristic in-ring carbon-carbon double bond stretches that appear as a series of peaks in the 1600-1450 cm⁻¹ range.[14][17]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the ring. The exact position of these "oop" bands can indicate the substitution pattern on the ring.[14][17]

  • The Ester Carbonyl (C=O) Group:

    • C=O Stretch: This is expected to be the most intense absorption in the spectrum. For aromatic esters, where the carbonyl group is conjugated with the benzene ring, the stretching frequency is lowered compared to a saturated ester. This peak is anticipated in the 1730-1715 cm⁻¹ range.[11][19]

  • The Ester C-O Linkage:

    • Asymmetric C-C-O Stretch: Esters display a characteristic strong absorption from the stretching of the C-O bond adjacent to the carbonyl group. For aromatic esters, this typically appears between 1310-1250 cm⁻¹.[19]

    • Symmetric O-C-C Stretch: A second C-O stretch, corresponding to the bond between the ester oxygen and the alkyl group, is also present and is generally found between 1130-1100 cm⁻¹.[19] Together with the C=O stretch, these three intense peaks are often referred to as the "Rule of Three" for esters.[13][19]

  • The Aliphatic 2-Methylbutyl Group:

    • Aliphatic C-H Stretch: The C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will produce strong stretching absorptions in the 3000-2850 cm⁻¹ range.[6][12]

    • Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) for these groups will appear in the 1470-1370 cm⁻¹ region.[6][8]

Summary of Predicted Wavenumber Ranges

The expected vibrational frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic Ring=C-H Stretch3100 - 3000Medium to Weak
Aliphatic Chain-C-H Stretch3000 - 2850Strong
Ester CarbonylC=O Stretch1730 - 1715Very Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aliphatic Chain-C-H Bend1470 - 1370Medium
Ester LinkageAsymmetric C-C-O Stretch1310 - 1250Strong
Ester LinkageSymmetric O-C-C Stretch1130 - 1100Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong

Table 1: Predicted IR absorption frequencies for this compound based on functional group analysis.

Logical Flow of Spectral Prediction

The process of predicting an IR spectrum from a chemical structure follows a systematic workflow. This involves identifying all functional groups and then referencing established correlation data to assign wavenumber ranges for their characteristic vibrations.

Prediction_Flow cluster_input Input cluster_analysis Analysis Steps cluster_output Output Molecule This compound Structure Identify 1. Identify Functional Groups - Aromatic Ring - Ester (C=O, C-O) - Aliphatic Chain Molecule->Identify Correlate 2. Correlate Groups to Known Frequencies Identify->Correlate Predict 3. Predict Intensity (e.g., C=O is strong) Correlate->Predict Table Predicted Peaks Table (Wavenumber, Intensity) Predict->Table

Caption: Logical workflow for predicting an IR spectrum.

Chapter 3: Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol details the use of a modern and robust technique, Attenuated Total Reflectance (ATR)-FTIR, which is ideal for analyzing neat liquid samples like this compound.[20][21]

Instrumentation and Materials
  • Instrument: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and laboratory wipes (e.g., Kimwipes).

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its significant advantages over traditional transmission methods.[22] It requires minimal to no sample preparation—a single drop of the liquid is placed directly onto the ATR crystal.[23][24] This eliminates the need for cuvettes or salt plates and makes cleanup fast and simple.[21] The technique works by passing the IR beam through a crystal of high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal surface.[20][25] This shallow penetration depth is ideal for strongly absorbing neat liquids, preventing signal saturation.[20]

Step-by-Step Experimental Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes to ensure the source and detector are at thermal equilibrium.[26]

    • Verify that the sample compartment is clean and dry.

  • ATR Crystal Cleaning:

    • Moisten a laboratory wipe with isopropanol or ethanol.

    • Gently but thoroughly wipe the surface of the ATR crystal to remove any residues from previous analyses.

    • Use a dry wipe to ensure the crystal surface is completely dry.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • Causality: The background scan measures the ambient spectrum of the instrument and atmosphere (e.g., CO₂ and water vapor). This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself.[26]

    • Settings: Use a scan range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Sample Application and Analysis:

    • Place one to two drops of this compound directly onto the center of the ATR crystal, ensuring the surface is fully covered.[27]

    • For a non-volatile liquid, no pressure anvil is necessary.

    • Initiate the sample scan using the same parameters as the background scan.[27] The software will automatically perform the Fourier transform and ratio the result against the stored background.

  • Data Processing and Cleanup:

    • The resulting spectrum should be displayed as absorbance or % transmittance vs. wavenumber (cm⁻¹). Perform an ATR correction if available in the software to account for the wavelength-dependent depth of penetration, making the spectrum more comparable to a traditional transmission spectrum.[22]

    • After analysis, clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep 1. Instrument Warm-up & ATR Crystal Cleaning Start->Prep Background 2. Acquire Background Spectrum (No Sample) Prep->Background Apply_Sample 3. Apply Liquid Sample to ATR Crystal Background->Apply_Sample Scan_Sample 4. Acquire Sample Spectrum Apply_Sample->Scan_Sample Process 5. Process Data (FT, BG Correction, ATR Correction) Scan_Sample->Process Cleanup 6. Clean ATR Crystal Process->Cleanup End End Cleanup->End

Caption: Step-by-step workflow for ATR-FTIR analysis.

Chapter 4: Spectral Interpretation and Data Analysis

This section provides a detailed analysis of the key absorption bands expected in the IR spectrum of this compound, correlating the theoretical predictions from Chapter 2 with established spectral data for aromatic esters.

Analysis of Key Spectral Regions
  • The C-H Stretching Region (3100-2850 cm⁻¹):

    • A weak to medium set of peaks is expected just above 3000 cm⁻¹, likely around 3070-3030 cm⁻¹ . These are characteristic of the C-H stretching vibrations on the aromatic ring.[12][17]

    • A strong, multi-peaked absorption band will be prominent just below 3000 cm⁻¹, in the 2965-2875 cm⁻¹ range. These peaks correspond to the asymmetric and symmetric C-H stretches of the methyl (CH₃) and methylene (CH₂) groups in the 2-methylbutyl side chain.[6][12]

  • The Carbonyl (C=O) Stretching Region (1730-1715 cm⁻¹):

    • The most prominent peak in the entire spectrum will be an intense, sharp absorption located around 1725-1720 cm⁻¹ . This is the signature C=O stretch of the ester.[19] Its position below 1735 cm⁻¹ is definitive evidence of conjugation with the aromatic ring, which slightly weakens the C=O bond and lowers its vibrational frequency compared to a non-conjugated (aliphatic) ester.[10][11][12]

  • The Fingerprint Region (1600-600 cm⁻¹): This region is complex but contains highly diagnostic information.

    • Aromatic C=C Stretches: Look for two distinct, medium-intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to the C=C stretching within the benzene ring.[14][17]

    • Aliphatic C-H Bends: Overlapping with the aromatic signals, medium-intensity peaks around 1465 cm⁻¹ (CH₂ bend) and 1380 cm⁻¹ (CH₃ bend) are expected.

    • The Ester "Rule of Three" Peaks: In addition to the C=O stretch, two other strong peaks confirm the ester functionality.[13][19]

      • An intense peak around 1275 cm⁻¹ is assigned to the asymmetric C-C-O stretch.[19]

      • Another strong peak around 1115 cm⁻¹ is due to the symmetric O-C-C stretch.[19]

    • Aromatic C-H Out-of-Plane Bending: A strong peak (or peaks) between 750-690 cm⁻¹ will be present. For a monosubstituted benzene ring, as in this molecule, a very strong absorption is typically observed around 710 cm⁻¹ . This powerful band is highly indicative of the substitution pattern.[14]

Tabulated Summary of Expected Peak Assignments
Observed Wavenumber (cm⁻¹, approx.)Functional GroupVibrational ModeDescription
3065Aromatic Ring=C-H StretchConfirms aromatic C-H bonds.
2960, 2935, 2875Aliphatic Chain-C-H StretchAsymmetric/symmetric stretches of CH₃ and CH₂.
1722Ester CarbonylC=O StretchVery strong, sharp. Position indicates conjugation.
1602, 1451Aromatic RingC=C StretchIn-ring skeletal vibrations.
1275Ester LinkageAsymmetric C-C-O StretchStrong, characteristic of aromatic esters.
1115Ester LinkageSymmetric O-C-C StretchStrong, part of the ester signature.
710Aromatic RingC-H Out-of-Plane BendStrong, indicates monosubstitution.

Table 2: Detailed peak assignments for the key absorptions in the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a clear and detailed molecular fingerprint that is readily interpretable. The analysis is anchored by the exceptionally strong carbonyl (C=O) absorption around 1722 cm⁻¹, whose position confirms its conjugated aromatic nature. This key peak is supported by the other two members of the ester's "Rule of Three"—the strong C-O stretches at approximately 1275 cm⁻¹ and 1115 cm⁻¹. Further structural confirmation is provided by the distinct stretching vibrations for aromatic (=C-H) and aliphatic (-C-H) bonds, as well as the powerful out-of-plane bending absorption near 710 cm⁻¹ that signifies a monosubstituted benzene ring. By following the robust ATR-FTIR protocol outlined in this guide, researchers can reliably obtain high-quality spectra for unambiguous identification and characterization of this and structurally similar compounds.

References

2-Methylbutyl benzoate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 52513-03-8) is an aromatic ester recognized for its applications in the fragrance and flavor industries and is gaining attention in polymer science.[1] A comprehensive understanding of its solubility characteristics is paramount for its effective utilization in formulation, quality control, and novel application development. This guide provides a detailed analysis of the solubility of this compound, presenting quantitative data, exploring the physicochemical principles governing its solubility, and detailing a robust experimental protocol for its determination. This document is intended to serve as a core reference for scientists and researchers engaged in work involving this compound.

Introduction and Physicochemical Profile

This compound is an ester formed from benzoic acid and 2-methyl-1-butanol.[1] Its molecular structure, featuring a polar ester head and a nonpolar tail composed of a benzene ring and a branched alkyl chain, dictates its solubility behavior. This amphiphilic nature results in high solubility in many organic solvents and very low solubility in water.

Understanding these properties is critical. In drug development, for instance, an excipient's solubility profile determines its compatibility with active pharmaceutical ingredients (APIs) and its suitability for various dosage forms. In polymer science, its role as a potential non-phthalate plasticizer is dependent on its miscibility with the polymer matrix.[2]

Below is a summary of its key physicochemical properties that directly influence its solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
CAS Number 52513-03-8[3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Boiling Point ~260 °C at 760 mmHg[1][4]
Vapor Pressure ~0.013 mmHg @ 25 °C (est.)[4]
logP (o/w) ~4.0[4][5]

The high octanol-water partition coefficient (logP) of approximately 4.0 indicates a strong preference for nonpolar environments over aqueous ones, predicting low water solubility.[4][5]

Quantitative Solubility Data

The solubility of this compound has been determined in a wide array of solvents. The following table summarizes this data at 25°C, providing a valuable resource for solvent selection in experimental and industrial settings.

SolventSolubility (g/L) @ 25°C[5]Solvent Class
Water 0.5 Polar Protic
n-Heptane66.92Nonpolar
n-Hexane185.4Nonpolar
Cyclohexane329.88Nonpolar
Toluene1369.64Aromatic
Chloroform5151.73Halogenated
Dichloromethane4886.36Halogenated
Methanol 4132.32 Polar Protic
Ethanol 3691.56 Polar Protic
Isopropanol2034.5Polar Protic
n-Butanol2556.53Polar Protic
Acetone3657.76Polar Aprotic
Ethyl Acetate3928.87Ester
Acetonitrile4072.02Polar Aprotic
Dimethyl Sulfoxide (DMSO)1737.74Polar Aprotic
Tetrahydrofuran (THF)2151.12Ether

Scientific Principles Governing Solubility

The solubility of an ester like this compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."

  • Molecular Structure: this compound possesses a polar ester functional group (-COO-) and significant nonpolar regions (the benzene ring and the 2-methylbutyl group). This dual character explains its behavior. It is readily soluble in nonpolar solvents like hexane and toluene due to favorable van der Waals interactions.[6]

  • Polarity and Hydrogen Bonding: In polar solvents, solubility is more complex. While the ester group is polar, the molecule cannot act as a hydrogen bond donor. However, the oxygen atoms in the carbonyl and ether linkages of the ester can act as hydrogen bond acceptors.[7][8] This allows for limited interaction with protic solvents like water and alcohols. In small esters, this interaction is sufficient for appreciable water solubility.[6] For this compound, the large, hydrophobic hydrocarbon portion of the molecule dominates, leading to very low water solubility as the energy cost of disrupting the strong hydrogen-bonding network of water is not sufficiently compensated.[7] Its high solubility in alcohols like methanol and ethanol is due to the favorable interactions between the ester's polar group and the alcohol's hydroxyl group, coupled with the ability of the alcohol's alkyl chain to interact with the ester's nonpolar parts.[5]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant when considering its miscibility with other substances and for predicting solubility at non-ambient conditions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and UV-Vis Spectroscopy

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This protocol ensures that the solvent is fully saturated with the solute. The subsequent quantification using UV-Vis spectroscopy is a common and reliable analytical technique for chromophore-containing molecules like this compound.[10][11]

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solute. This ensures the measurement reflects the true thermodynamic solubility limit. The use of a standard calibration curve is a critical self-validation step, directly correlating absorbance to concentration and ensuring the accuracy of the final measurement.[9] Filtering the sample is essential to remove undissolved particulates that would scatter light and artificially inflate the absorbance reading.[11]

Step-by-Step Methodology
  • Preparation of Standard Solutions & Calibration Curve:

    • Prepare a high-concentration stock solution of this compound in the chosen analytical solvent (e.g., ethanol).

    • Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The R² value should be ≥ 0.99 for a valid curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent (e.g., water) in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid/liquid is visibly present after equilibration.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). This extended time is crucial to ensure the dissolution process has completed.[12]

  • Sample Separation and Analysis:

    • Allow the mixture to stand undisturbed at the controlled temperature for several hours to let undissolved material settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-particles. This step is critical to avoid erroneous readings.[11]

    • Dilute the clear filtrate with the analytical solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the equation from the calibration curve (y = mx + c, where y is absorbance) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility of this compound in the test solvent.

Experimental Workflow Diagram

G cluster_0 Part 1: Calibration cluster_1 Part 2: Saturation & Analysis cluster_2 Part 3: Calculation A Prepare Stock Solution (2-MB in Ethanol) B Create Serial Dilutions (Standards) A->B C Measure Absorbance of Standards (λ_max) B->C D Generate Calibration Curve (Abs vs. Conc.) C->D I Measure Absorbance of Sample D->I Use Curve for Calculation E Add Excess 2-MB to Test Solvent F Agitate for 24-48h at Constant Temp G Settle & Filter Supernatant (0.22 µm) H Dilute Filtrate to Linear Range J Calculate Concentration from Absorbance I->J K Apply Dilution Factor J->K L Final Solubility Value K->L

Workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. The extensive quantitative data presented, combined with an explanation of the underlying scientific principles, offers valuable insights for formulation scientists and researchers. The compound exhibits high solubility in a wide range of organic solvents and very poor solubility in water, consistent with its molecular structure. The detailed experimental protocol provides a reliable, self-validating framework for researchers needing to determine its solubility in novel solvent systems, ensuring accuracy and reproducibility in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Benzoate: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of 2-Methylbutyl benzoate (CAS No. 52513-03-8), an aromatic ester recognized for its applications in the fragrance, flavor, and cosmetics industries.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing these fundamental physical properties, outlines rigorous experimental methodologies for their determination, and discusses the critical impact of synthesis and purity on measurement accuracy. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for the precise characterization of this compound and related ester compounds.

Introduction to this compound

This compound (C₁₂H₁₆O₂) is an organic compound classified as a benzoate ester.[2][3] It is synthesized from the reaction of benzoic acid and 2-methyl-1-butanol.[1] Characterized by a pleasant, fruity, and sweet aroma, it is primarily utilized as a fragrance and flavor ingredient.[1][4] Its application extends to personal care products, air fresheners, and detergents.[4] The accurate determination of its physical properties, particularly the boiling and melting points, is paramount for ensuring product quality, predicting behavior in various formulations, and establishing purity criteria.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 52513-03-8[2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [2][4]
Appearance Colorless to pale yellow clear liquid (est.)[5]
Boiling Point 259-260°C at 760 mmHg[1][5]
Melting Point Not Available (N/A)[1]
Density 0.992 g/cm³[1]
Flash Point 106.2 - 109.4°C[1][4]
Solubility Insoluble in water; Soluble in alcohol[5]

The designation of the melting point as "Not Available" typically indicates that the substance is a liquid at or below standard room temperature, making the determination of a distinct melting point inapplicable.[1]

Theoretical Principles: Intermolecular Forces and Phase Transitions

The boiling and melting points of a substance are direct manifestations of the strength of its intermolecular forces (IMFs). For esters like this compound, the primary IMFs at play are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that arise from the random movement of electrons, creating transient dipoles. As the size of the molecule (and its surface area) increases, these forces become more significant.[6] this compound, with 12 carbon atoms, exhibits considerable van der Waals forces.

  • Dipole-Dipole Interactions: Esters are polar molecules due to the electronegative oxygen atoms in the carbonyl (C=O) and ether (C-O) linkages.[6] This polarity creates permanent dipoles, leading to electrostatic attractions between adjacent molecules. These forces are stronger than London dispersion forces but weaker than hydrogen bonds.

Crucially, esters cannot act as hydrogen bond donors because they lack a hydrogen atom bonded to a highly electronegative atom (like oxygen). They can, however, act as hydrogen bond acceptors with other molecules like water.[6] The absence of ester-ester hydrogen bonding explains why their boiling points are significantly lower than those of carboxylic acids of similar molecular weight, but comparable to aldehydes and ketones.[6]

Synthesis and Purity Considerations

The most common method for synthesizing this compound is the Fischer esterification , which involves the acid-catalyzed reaction between benzoic acid and 2-methyl-1-butanol.[7][8]

Reaction: Benzoic Acid + 2-Methyl-1-butanol ⇌ this compound + Water (in the presence of an acid catalyst, e.g., H₂SO₄)

This reaction is an equilibrium process.[8] Therefore, the final product will likely contain unreacted starting materials (benzoic acid and 2-methyl-1-butanol) and residual acid catalyst. The presence of these impurities directly impacts the physical properties:

  • Boiling Point: Impurities can cause the boiling point to be observed over a range rather than at a sharp temperature. Volatile impurities, such as residual alcohol, can lower the initial boiling point.[9]

  • Melting Point: For solid compounds, impurities invariably cause a depression and broadening of the melting point range.[10][11] This is a cornerstone of purity assessment.

A thorough purification process, typically involving washing with a weak base (e.g., sodium bicarbonate) to remove acidic components, followed by drying and distillation, is essential to obtain a pure sample for accurate physical property determination.[12]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the boiling and melting points of an organic compound.

Boiling Point Determination: Distillation Method

This method is suitable when a sufficient quantity of the sample (≥ 5 mL) is available and also serves as the final purification step.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During a distillation, this is observed as a stable temperature plateau while the bulk of the liquid is distilling.[13]

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place approximately 5-10 mL of purified this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[13]

  • Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid, not the superheated liquid.[13][14]

  • Heating: Gently heat the flask. As the liquid boils, vapors will rise and condense in the condenser.

  • Data Collection: Record the temperature when the first drop of distillate is collected. Continue to monitor the temperature. The boiling point is the stable temperature or narrow range observed when the distillation is proceeding steadily.[14]

  • Pressure Correction: Record the ambient atmospheric pressure. Boiling points are pressure-dependent, and values are typically reported at standard pressure (760 mmHg).

Boiling Point Determination: Thiele Tube (Micro) Method

This method is ideal for small sample volumes (< 0.5 mL).

Principle: A sample is heated in a small tube containing an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13][15]

Experimental Protocol:

  • Sample Preparation: Add 0.3-0.5 mL of this compound to a small test tube (e.g., a Durham tube).

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the sample.[13]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. Immerse the setup in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air will be expelled from the capillary.

  • Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the bottom of the capillary tube.[13]

  • Data Collection: Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point.[15]

Boiling_Point_Workflow cluster_distillation Distillation Method cluster_thiele Thiele Tube Method D1 Assemble Apparatus D2 Add Sample & Boiling Chips D1->D2 D3 Position Thermometer D2->D3 D4 Heat Gently D3->D4 D5 Observe Temperature Plateau D4->D5 D6 Record Boiling Point & Pressure D5->D6 T1 Prepare Sample Vial T2 Invert Capillary Tube T1->T2 T3 Heat in Thiele Tube T2->T3 T4 Observe Bubble Stream T3->T4 T5 Cool & Observe Liquid Entry T4->T5 T6 Record Boiling Point T5->T6 Start Start Start->D1 > 5 mL sample Start->T1 < 0.5 mL sample

Caption: Experimental Workflows for Boiling Point Determination.

Melting Point Determination: Capillary Method

While this compound is a liquid, this protocol is included as the standard method for determining the melting point of solid organic compounds.

Principle: A small, finely powdered sample in a capillary tube is heated at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10][16] A pure compound exhibits a sharp melting range (typically 0.5-1.0°C).[10]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid compound on a clean, dry surface. Tap the open end of a capillary tube into the powder to load a small amount of sample.

  • Packing: Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the sample to a height of 1-2 mm.[10]

  • Apparatus Setup: Place the loaded capillary into the sample holder of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get an estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.[17]

  • Data Collection: Record the temperature (T₁) when the first drop of liquid is observed. Record the temperature (T₂) when the last crystal of the solid melts completely. The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow P1 Load Sample into Capillary Tube (1-2 mm) P2 Pack Sample Tightly P1->P2 P3 Place in Melting Point Apparatus P2->P3 P4 Heat Rapidly for Estimate (Optional) P3->P4 P5 Heat Slowly (1-2°C/min) near melting point P4->P5 P6 Record T1: First Liquid Drop P5->P6 P7 Record T2: All Solid Melts P6->P7 P8 Report Range: T1 - T2 P7->P8

Caption: Standard Workflow for Melting Point Determination.

Conclusion

The boiling point of this compound is consistently reported in the range of 259-260°C at standard atmospheric pressure, a value governed by its molecular weight and the presence of dipole-dipole and van der Waals forces. A distinct melting point is not reported as it exists as a liquid under standard conditions. The accurate experimental determination of these properties is fundamental to quality control and requires adherence to validated protocols, such as distillation or the Thiele tube method for boiling points. Furthermore, an understanding of the compound's synthesis via Fischer esterification is critical, as the presence of impurities from this equilibrium reaction can significantly affect the accuracy of these physical measurements. This guide provides the necessary theoretical and practical framework for researchers to confidently characterize this compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbutyl benzoate (C₁₂H₁₆O₂) is an organic ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries.[1] A comprehensive understanding of its chemical and physical properties is paramount for its synthesis, purification, and application. This guide provides a detailed comparison between the computationally predicted (theoretical) and empirically determined (experimental) properties of this compound. We delve into its molecular structure, physicochemical characteristics, and spectroscopic data, offering a holistic view for researchers, scientists, and professionals in drug development and chemical synthesis. The synergy and discrepancies between theoretical models and experimental outcomes are explored to provide a deeper understanding of the molecule's behavior.

Introduction: The Molecular Profile of this compound

This compound is an ester formed from benzoic acid and 2-methyl-1-butanol.[1] Its structure, characterized by a benzene ring linked to a branched alkyl chain via an ester group, imparts specific properties such as a relatively high boiling point and low water solubility. Understanding these properties begins with its fundamental identifiers.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₂H₁₆O₂[2]

  • CAS Number: 52513-03-8[2]

  • Molecular Weight: 192.25 g/mol [2]

The primary route for its synthesis is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This guide will explore the practical aspects of this synthesis and compare the measured properties of the resulting compound with those predicted by computational methods.

Theoretical Properties: An In-Silico Perspective

Theoretical properties, derived from computational chemistry models, provide a baseline understanding of a molecule's characteristics before it is synthesized or analyzed in a lab. These predictions are invaluable for anticipating behavior and designing experiments.

Computed Physicochemical Data

Computational software can predict various physicochemical properties based on the molecule's structure. PubChem, for instance, provides a range of computed descriptors for this compound.[2]

Table 1: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight192.25 g/mol PubChem[2]
XLogP3-AA (Octanol/Water Partition Coefficient)4.0PubChem[5]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count5PubChem[2]

The high XLogP3-AA value suggests significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents.[5] The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens) are key determinants of its solvation and reactivity characteristics.

Predicted Spectroscopic Signatures

While experimental spectra are definitive, predicted spectra serve as a useful guide for interpretation.

  • ¹H NMR and ¹³C NMR: Software can predict the chemical shifts (δ) for the hydrogen and carbon atoms in the molecule. For this compound, one would anticipate signals in the aromatic region (δ 7.3-8.1 ppm) for the benzene ring protons and in the aliphatic region (δ 0.9-4.5 ppm) for the 2-methylbutyl chain.

  • Infrared (IR) Spectroscopy: Key predicted absorptions would include a strong C=O stretch for the ester group (typically ~1720 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), and C-H stretches from the aromatic and aliphatic groups.

Experimental Properties: Empirical Validation

Experimental data provides a real-world characterization of a substance. The following sections detail the synthesis and measured properties of this compound.

Synthesis via Fischer Esterification

The most common laboratory synthesis is the Fischer esterification of benzoic acid with 2-methyl-1-butanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[3][6]

The process involves heating the reactants to drive the equilibrium towards the product side, often by removing the water byproduct.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Signature of 2-Methylbutyl Benzoate

In the vast and intricate world of fragrance chemistry, esters represent a cornerstone class of compounds, celebrated for their diverse and often pleasant aromatic profiles.[1] this compound, a member of this esteemed family, is a significant contributor to the palette of scents available to perfumers and flavorists. While the specific moment of its initial discovery is not prominently documented, its emergence is intrinsically linked to the systematic exploration of esterification in the late 19th and early 20th centuries, a period marked by the pioneering synthesis of novel aroma chemicals.[2][3] The pursuit of new fragrance molecules during this era laid the foundation for the modern fragrance industry.[2] This compound is formed from the reaction of benzoic acid and 2-methyl-1-butanol.[4]

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to detailed methodologies for its synthesis and characterization. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a deep and practical understanding of this versatile aromatic ester.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and manipulation in a laboratory setting. This compound is typically a colorless to pale yellow liquid.[5] Below is a summary of its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[4][6]
Molecular Weight 192.25 g/mol [4][7]
CAS Number 52513-03-8[4][6]
IUPAC Name This compound[4]
Boiling Point 259.00 to 260.00 °C @ 760.00 mm Hg[5]
Flash Point 108.89 °C (228.00 °F) TCC[5]
Density (est.) ~1.0 g/mL[8]
Solubility Soluble in alcohol; Insoluble in water[5]
Vapor Pressure 0.013000 mmHg @ 25.00 °C (est)[5]

Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[9][10]

Fischer Esterification: The Primary Synthetic Route

The Fischer esterification is an equilibrium-driven process.[9] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[9]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCOOH Benzoic Acid Protonated_Carbonyl Protonated Benzoic Acid RCOOH->Protonated_Carbonyl Protonation ROH 2-Methyl-1-butanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester This compound Tetrahedral_Intermediate->Ester Proton Transfer & Dehydration Water Water Tetrahedral_Intermediate->Water H_plus_out H+ (catalyst) Ester->H_plus_out Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Benzoic acid

  • 2-Methyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal of water)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 equivalent) and 2-methyl-1-butanol (1.5 to 3.0 equivalents). If using azeotropic removal of water, add toluene (approximately 2 mL per gram of benzoic acid).[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents) to the reaction mixture.[8]

  • Reflux: Assemble the reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzoic acid is consumed.[8]

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether was not used during the reaction, add it now to dilute the mixture.

    • Wash the organic layer sequentially with:

      • Water

      • 5% Sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid).[11]

      • Saturated brine solution (to reduce the solubility of the organic product in the aqueous layer).[8]

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[8]

Alternative Synthetic Methodologies

While Fischer esterification is the most common method, other synthetic routes are available, particularly in biocatalysis.

Lipase-Catalyzed Synthesis:

Enzymatic synthesis using lipases offers a greener alternative to traditional acid catalysis.[12] Lipases can catalyze the esterification or transesterification reaction under milder conditions, often without the need for organic solvents.[12] This method can exhibit high selectivity and reduce the formation of byproducts.

Lipase_Synthesis cluster_reactants Reactants cluster_products Products Acid Benzoic Acid Lipase Lipase Catalyst Acid->Lipase Alcohol 2-Methyl-1-butanol Alcohol->Lipase Ester This compound Lipase->Ester Water Water Lipase->Water

Caption: Lipase-Catalyzed Synthesis of this compound.

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound must be confirmed through various analytical techniques.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the benzoate group and the aliphatic protons of the 2-methylbutyl group.

    • ¹³C NMR spectroscopy will provide information on the number and types of carbon atoms in the molecule.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[4]

Chromatographic Analysis:

  • Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the synthesized ester and for monitoring the progress of the reaction. The retention time of the product can be compared to that of a known standard.

Conclusion

This compound stands as a testament to the elegance and utility of ester chemistry. Its synthesis, primarily through the robust and well-understood Fischer esterification, is a practical and scalable process. This guide has provided a detailed framework for the synthesis and characterization of this important fragrance compound, offering valuable insights for researchers and professionals in the chemical sciences. The continued exploration of both traditional and biocatalytic synthetic methods will undoubtedly lead to more efficient and sustainable production of this and other valuable esters in the future.

References

Methodological & Application

Synthesis of 2-Methylbutyl Benzoate via Fischer Esterification: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-methylbutyl benzoate through Fischer esterification of benzoic acid and 2-methylbutanol, catalyzed by sulfuric acid. This document provides a robust framework for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a meticulously detailed experimental protocol, and thorough characterization of the final product. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. This application note is designed to be a self-validating system for the successful laboratory-scale synthesis of this compound.

Introduction: The Fischer Esterification

The Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible reaction, and its equilibrium nature necessitates strategic interventions to drive the reaction towards the product.[1] The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid or p-toluenesulfonic acid.[2]

The synthesis of this compound, an ester with applications as a flavoring and fragrance agent, proceeds via this classic transformation.[3][4] This application note will provide a detailed protocol for its synthesis, purification, and characterization.

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism, illustrated below, involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.

All steps in the Fischer esterification are reversible. To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, the alcohol) or by removing water as it is formed.[1]

Diagram of the Fischer Esterification Mechanism:

Fischer_Esterification RCOOH R-COOH (Benzoic Acid) Protonated_RCOOH R-C(=O+H)-OH RCOOH->Protonated_RCOOH + H+ ROH R'-OH (2-Methylbutanol) H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate R-C(OH)(OR')-O+H2 Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester R-C(=O+H)-OR' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' (this compound) Protonated_Ester->Ester - H+ Water H2O

Caption: The acid-catalyzed mechanism of Fischer esterification.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
Benzoic AcidACS Reagent, ≥99.5%Sigma-Aldrich
2-Methylbutanol≥99%Sigma-Aldrich
Sulfuric AcidACS Reagent, 95.0-98.0%Fisher Scientific
Diethyl EtherACS Reagent, ≥99.0%VWR
Saturated Sodium Bicarbonate SolutionLaboratory GradePrepared in-house
Anhydrous Sodium SulfateACS Reagent, ≥99.0%Acros Organics
Boiling ChipsVWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • GC-MS system

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of benzoic acid with primary alcohols.[1][5][6]

Reaction Setup
  • To a 100 mL round-bottom flask, add benzoic acid (12.21 g, 0.1 mol) and 2-methylbutanol (26.45 mL, 0.25 mol, d=0.819 g/mL).

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • In a fume hood, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture while swirling. Caution: The addition of sulfuric acid is exothermic.

  • Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Ensure that water is flowing through the condenser.

Diagram of the Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification & Characterization Reactants Combine Benzoic Acid, 2-Methylbutanol, and H2SO4 Reflux Reflux the mixture Reactants->Reflux Cool Cool the reaction mixture Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash_NaHCO3 Wash with NaHCO3 solution Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Evaporate the solvent Dry->Evaporate Distill Purify by vacuum distillation Evaporate->Distill Characterize Characterize the product (FTIR, NMR, GC-MS) Distill->Characterize

Caption: The overall workflow for the synthesis of this compound.

Reaction
  • Heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Aqueous Workup
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel and shake gently to dissolve the organic components.

  • Add 50 mL of deionized water and shake the funnel, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

  • Again, allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate.

Purification
  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation. The boiling point of this compound is approximately 260 °C at atmospheric pressure.[3][4] Distillation under reduced pressure is recommended to prevent decomposition.

Results and Discussion

Physical Properties

The purified product, this compound, should be a colorless to pale yellow liquid with a characteristic fruity odor.[3]

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
Boiling Point~260 °C at 760 mmHg[3][4]
Density~0.992 g/cm³[3]
Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using spectroscopic methods.

  • FTIR Spectroscopy: The IR spectrum should show a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Other characteristic peaks include C-O stretching vibrations in the 1300-1100 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.3-8.1 ppm. The protons of the 2-methylbutyl group will appear in the upfield region (δ 0.9-4.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 166 ppm. The aromatic carbons will resonate in the δ 128-133 ppm range, and the aliphatic carbons of the 2-methylbutyl group will be found in the upfield region.

  • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to confirm the purity of the product and its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease the reflux time or use a larger excess of 2-methylbutanol.
Loss of product during workupEnsure complete extraction and minimize the number of transfers.
Presence of water in reagentsUse anhydrous reagents and dry glassware thoroughly.
Product is Contaminated with Benzoic Acid Incomplete neutralizationWash the organic layer with additional portions of saturated sodium bicarbonate solution.
Product is Contaminated with 2-Methylbutanol Insufficient removal of excess alcoholEnsure thorough washing with water and brine during the workup. Purify by vacuum distillation.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When diluting, always add acid to water, never the other way around.[8][9]

  • Organic Solvents: Diethyl ether is highly flammable. Work in a well-ventilated area away from open flames and ignition sources.

  • Disposal: Neutralize any acidic waste with a base (e.g., sodium bicarbonate) before disposal, in accordance with local regulations.[3]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. By following the outlined procedures and paying close attention to the key experimental parameters and safety precautions, researchers can successfully synthesize and purify this ester for various applications. The provided troubleshooting guide and characterization data will further aid in achieving high yields and confirming the identity and purity of the final product.

References

Application Note & Protocol: Synthesis of 2-Methylbutyl Benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Methylbutyl benzoate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the fragrance and flavor industries.[1] Structurally, it consists of a benzoate group attached to a 2-methylbutyl chain.[2] This document provides a comprehensive guide for the synthesis of this compound from benzoic acid and 2-methyl-1-butanol. We will focus on the Fischer-Speier esterification method, a robust and widely used acid-catalyzed reaction.[3] This protocol is designed for researchers in organic synthesis, process chemistry, and drug development, offering in-depth mechanistic insights, a detailed step-by-step procedure, and guidelines for product purification and characterization.

Mechanistic Principles: The Fischer-Speier Esterification

Fischer-Speier esterification is a classic organic reaction that involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5]

The "Why" Behind the Mechanism:

  • Catalyst Role - Activation: The reaction begins with the protonation of the carbonyl oxygen of benzoic acid by the strong acid catalyst (e.g., H₂SO₄).[6] This step is crucial because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like 2-methyl-1-butanol.[5] Benzoic acid itself is an acid, but it is not strong enough to sufficiently protonate another benzoic acid molecule to initiate the reaction at a practical rate.[7]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (2-methyl-1-butanol) attacks the activated carbonyl carbon.[8] This forms a tetrahedral intermediate, specifically an oxonium ion.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water (H₂O).[5][6]

  • Elimination of Water: The intermediate loses a molecule of water, forming a protonated ester.[6]

  • Regeneration of Catalyst: The final step is the deprotonation of the protonated ester, which yields the final ester product (this compound) and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[5][6]

The entire process is governed by equilibrium.[9] To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is achieved by applying Le Châtelier's principle in one of two ways:

  • Using a large excess of one of the reactants (typically the less expensive one, in this case, 2-methyl-1-butanol).[7][9]

  • Removing water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[4][7]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Benzoic AcidC₇H₆O₂122.1210.0 g0.08191.0
2-Methyl-1-butanolC₅H₁₂O88.1528.7 mL0.24563.0
Sulfuric Acid (conc.)H₂SO₄98.082.0 mL0.03680.45
Diethyl Ether(C₂H₅)₂O74.12~100 mL--
5% Sodium BicarbonateNaHCO₃84.01~60 mL--
Saturated Sodium ChlorideNaCl58.44~20 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottomed flask, add 10.0 g (0.0819 mol) of benzoic acid.

    • Add 28.7 mL (0.2456 mol, 3.0 eq.) of 2-methyl-1-butanol. Using the alcohol in excess serves as both a reactant and a solvent, driving the equilibrium towards the product.[9]

    • Add a magnetic stir bar to the flask.

    • Carefully and slowly, while stirring, add 2.0 mL of concentrated sulfuric acid to the mixture. Caution: This addition is highly exothermic.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Place the apparatus in a heating mantle set on a magnetic stirrer.

  • Reflux:

    • Heat the mixture to a gentle reflux and maintain it for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a 500 mL separatory funnel containing 100 mL of cold water.

    • Add 50 mL of diethyl ether to the separatory funnel to extract the ester. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The organic layer (top) contains the ester, while the aqueous layer (bottom) contains the excess alcohol, sulfuric acid, and some unreacted benzoic acid. Drain and discard the aqueous layer.

    • Wash the organic layer sequentially with:

      • 2 x 30 mL portions of 5% sodium bicarbonate (NaHCO₃) solution. Caution: Vent frequently as CO₂ gas will be evolved during the neutralization of acids.[4][9] This step removes any remaining sulfuric acid and unreacted benzoic acid.

      • 1 x 20 mL of saturated sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the organic layer. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. This indicates all water has been absorbed.

    • Gravity filter or decant the dried organic solution into a pre-weighed round-bottomed flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional but Recommended):

    • The crude product can be purified by vacuum distillation to obtain a colorless, pure liquid. This compound has a boiling point of approximately 259-260 °C at atmospheric pressure.[1]

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

SynthesisWorkflow Reagents Starting Materials - Benzoic Acid - 2-Methyl-1-butanol - H₂SO₄ (catalyst) Setup Reaction Setup (Round-bottom flask) Reagents->Setup Reflux Reflux (2-3 hours) Setup->Reflux Heat Workup Aqueous Work-up (Separatory Funnel) Reflux->Workup Cool Wash1 Wash 1: Water Workup->Wash1 Wash2 Wash 2: 5% NaHCO₃ Wash1->Wash2 Wash3 Wash 3: Brine (NaCl) Wash2->Wash3 Drying Drying (Anhydrous MgSO₄) Wash3->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Filter Purification Purification (Vacuum Distillation) SolventRemoval->Purification Crude Product Product Final Product This compound Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the ester at ~1720 cm⁻¹ and the C-O stretch at ~1270 cm⁻¹. The absence of a broad O-H peak from the carboxylic acid (~3000 cm⁻¹) indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the benzoate and 2-methylbutyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight (192.25 g/mol ).[10]

Safety and Handling

  • Benzoic Acid: Causes skin and serious eye irritation/damage.[11][12] May cause respiratory irritation.[13][14] Avoid inhaling dust.[15]

  • 2-Methyl-1-butanol: Flammable liquid and vapor. May cause skin and eye irritation. High vapor concentrations can irritate the respiratory tract.[16]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care, always adding acid to other liquids slowly.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. It is a central nervous system depressant.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when performing this experiment. All procedures must be conducted within a certified chemical fume hood.[11]

References

Application Notes: A Detailed Guide to the Acid-Catalyzed Synthesis of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ester Synthesis

The synthesis of esters is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, flavor, fragrance, and polymer industries. 2-Methylbutyl benzoate, an ester derived from benzoic acid and 2-methyl-1-butanol, is a valuable compound, primarily utilized for its characteristic fruity and balsamic aroma in fragrance formulations. Its synthesis via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, serves as an excellent model for understanding equilibrium-driven reactions. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound, emphasizing the underlying chemical principles and practical laboratory considerations.

Reaction Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic organic reaction that involves the condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1] This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive one, in this case, 2-methyl-1-butanol) or by removing the water formed during the reaction.[1]

Reaction Scheme

Reaction Mechanism

The acid-catalyzed esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methyl-1-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

fischer_esterification benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid + H+ two_methylbutanol 2-Methyl-1-butanol h_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_benzoic_acid->tetrahedral_intermediate + 2-Methyl-1-butanol proton_transfer Proton Transfer Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H2O ester This compound protonated_ester->ester - H+ h_plus_regenerated H+ water Water experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Isolation charge_reactants 1. Charge Reactants (Benzoic Acid, 2-Methyl-1-butanol, Toluene) add_catalyst 2. Add H₂SO₄ Catalyst charge_reactants->add_catalyst reflux 3. Reflux with Dean-Stark Trap (Azeotropic removal of water) add_catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool transfer 5. Transfer to Separatory Funnel cool->transfer wash_bicarb 6. Wash with NaHCO₃ (aq) transfer->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (MgSO₄) wash_brine->dry filter_concentrate 9. Filter and Concentrate dry->filter_concentrate distill 10. Fractional Distillation (optional) filter_concentrate->distill product Pure this compound distill->product

References

Application Notes & Protocols: 2-Methylbutyl Benzoate as a High-Performance, Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and formulation experts with a comprehensive overview of 2-Methylbutyl benzoate, a promising non-phthalate plasticizer. In response to increasing regulatory scrutiny and health concerns surrounding traditional phthalate-based plasticizers, the industry is shifting towards safer, high-performance alternatives.[1] Benzoate esters, including this compound, have emerged as a leading class of non-phthalate plasticizers, valued for their excellent compatibility with various polymers, high solvency, and favorable toxicological profiles.[2][3] This document details the physicochemical properties, synthesis, and application of this compound, focusing on its use in Polyvinyl Chloride (PVC). It provides field-proven, step-by-step protocols for formulation, compounding, and performance evaluation, designed to be self-validating and grounded in authoritative standards.

Introduction: The Imperative for Non-Phthalate Plasticizers

Polyvinyl chloride (PVC) is a remarkably versatile and widely used polymer. Its utility, however, is critically dependent on the addition of plasticizers, which transform the rigid polymer into a flexible, durable material suitable for applications ranging from medical devices and toys to building materials and automotive interiors.[1] For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their low cost and effectiveness.[1] However, a growing body of research has linked certain low-molecular-weight phthalates to adverse health effects, including endocrine disruption, leading to stringent regulatory restrictions.[1]

This has catalyzed the development of non-phthalate alternatives that balance performance with safety and environmental responsibility.[4] Benzoate esters are a prominent class of these alternatives, recognized for their high solvating power, which facilitates rapid and efficient processing, good UV stability, and excellent resistance to staining and oil extraction.[2][5] this compound (C₁₂H₁₆O₂), an aromatic ester, fits within this category, offering a compelling profile for formulators seeking to move away from phthalates without compromising material performance.[6][7]

Physicochemical Profile of this compound

Understanding the fundamental properties of a plasticizer is crucial for predicting its behavior during processing and the performance of the final product. This compound is a clear, colorless to pale yellow liquid with a characteristically fruity, sweet odor.[6][8] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Identifiers
CAS Number52513-03-8-[8][9]
Molecular FormulaC₁₂H₁₆O₂-[6][8]
Molecular Weight192.25 g/mol [8][9]
Physical Properties
AppearanceColorless to pale yellow liquid-[6][10]
Boiling Point256 - 260°C @ 760 mmHg[6][8]
Flash Point106.2 - 109.4°C[6][8]
Density~0.992g/cm³[6]
Vapor Pressure0.0125mmHg @ 25°C[6]
Solubility & Partitioning
Water Solubility31.92 (est.)mg/L @ 25°C[10]
logP (Octanol/Water)2.889 - 4.0-[8][9]

Synthesis of this compound

This compound is synthesized via the Fischer esterification of benzoic acid with 2-methyl-1-butanol, using a strong acid catalyst.[6] This reversible reaction requires the removal of water to drive the equilibrium towards the product.

Protocol: Laboratory-Scale Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

  • Benzoic acid

  • 2-Methyl-1-butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine benzoic acid (1.0 eq), 2-methyl-1-butanol (1.5 eq), and toluene (approx. 2 mL per gram of benzoic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.01-0.05 eq).

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC) until the benzoic acid is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • Water

    • 5% aqueous sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst)

    • Saturated brine solution (to reduce the amount of water in the organic layer)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Workflow Diagram: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Benzoic Acid, 2-Methyl-1-butanol, Toluene) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Azeotropic Removal of Water (Dean-Stark Trap) C->D E Monitor Reaction (TLC / Water Collection) D->E F Cool & Transfer to Separatory Funnel E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Concentrate (Rotary Evaporator) H->I J Purify by Vacuum Distillation I->J K K J->K Final Product: This compound

Caption: Fischer Esterification Workflow for this compound Synthesis.

Application in PVC Formulations

The primary function of this compound is to enhance the flexibility and processability of polymers like PVC. Its high solvency allows for lower processing temperatures and faster fusion times compared to less solvating plasticizers.[2][3]

Protocol: Preparation of Plasticized PVC Test Specimens

This protocol outlines the standard methodology for compounding this compound into PVC and molding films for performance testing.

Materials & Equipment:

  • PVC resin (e.g., K-value 67-70)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

  • Molding plates and shims (e.g., 1 mm thickness)

  • Conditioning chamber (23 ± 2°C, 50 ± 5% RH)

Procedure:

  • Dry Blending: In a high-speed mixer or a simple container, prepare a dry blend of PVC resin, the thermal stabilizer (typically 2-3 phr - parts per hundred of resin), and any other solid additives.

  • Milling - Banding: Preheat the two-roll mill to 160-170°C. Add the dry blend to the nip of the rolls and allow it to flux and form a continuous sheet (a "band") around one of the rolls.

  • Plasticizer Addition: Slowly and carefully add the pre-weighed this compound (e.g., 40-60 phr) directly into the nip of the mill. The plasticizer will be absorbed into the molten PVC.

  • Milling - Homogenization: Continuously cut the sheet from the roll, fold it, and re-introduce it into the nip. Repeat this process for 5-10 minutes to ensure a completely homogeneous mixture.

  • Sheeting Off: Once homogenized, remove the compounded PVC sheet from the mill.

  • Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut the milled sheet into pieces that fit the molding frame.

    • Place the PVC pieces within the molding frame (shim) between two molding plates (often covered with PTFE or aluminum foil).

    • Place the assembly in the press and apply low pressure for 2-3 minutes to preheat the material.

    • Increase the pressure to approximately 10 MPa for 3-5 minutes to form the sheet.

    • Cool the mold under pressure to below the glass transition temperature (typically < 60°C).

  • Conditioning: Remove the molded PVC film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 24 hours before conducting any physical tests, as per ASTM D618.[11]

Workflow Diagram: PVC Compounding and Molding

G cluster_prep Preparation cluster_milling Two-Roll Milling (160-170°C) cluster_molding Compression Molding (170-180°C) cluster_post Post-Processing A Dry Blend PVC Resin & Stabilizer B Band PVC Blend on Mill A->B C Add 2-Methylbutyl Benzoate B->C D Homogenize via Cutting & Folding C->D E Sheet Off Compounded PVC D->E F Place Sheet in Mold Assembly E->F G Preheat under Low Pressure F->G H Apply High Pressure (e.g., 10 MPa) G->H I Cool Mold Under Pressure H->I J Condition Specimen (24h, 23°C, 50% RH) I->J K K J->K Ready for Performance Testing

Caption: Workflow for preparing plasticized PVC test specimens.

Performance Evaluation Protocols

Evaluating a plasticizer's performance is essential to ensure it meets the requirements of the intended application.[12] The following protocols describe key tests for characterizing PVC plasticized with this compound.

Mechanical Properties

5.1.1 Hardness (Shore A Durometer)

  • Standard: ASTM D2240.[13]

  • Principle: Measures the resistance of the material to indentation by a standardized presser foot.

  • Protocol:

    • Stack conditioned PVC samples to achieve a minimum thickness of 6 mm.

    • Place the durometer presser foot firmly and flatly on the sample surface.

    • Record the reading within 1 second of firm contact.

    • Take at least five measurements at different positions and report the average value.

5.1.2 Tensile Strength & Elongation at Break

  • Standard: ASTM D882 (for thin films < 1 mm).[11]

  • Principle: Measures the force required to stretch a specimen to its breaking point and the extent of that stretching.

  • Protocol:

    • Cut dumbbell-shaped specimens from the conditioned PVC film using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fails.

    • The machine's software will record the maximum stress (Tensile Strength) and the percentage of elongation at the point of failure. Test at least five specimens and average the results.

Thermal Properties

5.2.1 Glass Transition Temperature (Tg)

  • Standard: ASTM D3418 (via Differential Scanning Calorimetry - DSC).[11]

  • Principle: Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizing efficiency.[12]

  • Protocol:

    • Cut a small sample (5-10 mg) from the PVC film and seal it in a DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Perform a heat-cool-heat cycle (e.g., from -80°C to 120°C at 10°C/min) to erase the thermal history of the sample.

    • The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Durability and Permanence

5.3.1 Volatility (Weight Loss)

  • Standard: ASTM D1203 (Activated Carbon Method).[11]

  • Principle: Measures the weight loss of a plasticized sample at elevated temperatures, indicating the plasticizer's tendency to evaporate.

  • Protocol:

    • Cut a circular disc (e.g., 60 mm diameter) from the conditioned PVC film and weigh it accurately (W₁).

    • Place the disc in a container and surround it with activated carbon.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After the exposure, cool the sample to room temperature in a desiccator and reweigh it (W₂).

    • Calculate the percentage weight loss: [(W₁ - W₂) / W₁] * 100.

5.3.2 Migration Resistance (Extraction)

  • Standard: Based on ASTM D1239 (Resistance to Extraction by Chemicals).

  • Principle: Measures the amount of plasticizer that leaches out of the PVC when immersed in a liquid (e.g., soapy water, oil, or a solvent).[14]

  • Protocol:

    • Weigh a conditioned PVC sample accurately (W₁).

    • Immerse the sample in the test liquid at a specified temperature for a set duration (e.g., 24 hours at 50°C).

    • Remove the sample, gently wipe it dry, and condition it in a desiccator to remove any absorbed liquid.

    • Reweigh the sample (W₂).

    • The weight loss corresponds to the amount of plasticizer extracted. The specific liquid and conditions should be chosen based on the end-use application. For quantitative analysis of the extractant liquid, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[15][16]

Table 2: Representative Performance of a Benzoate Plasticizer vs. DEHP in PVC (Note: This data is representative of a high-solvating benzoate ester and should be experimentally verified for this compound. Formulation: 60 phr plasticizer)

PropertyTest MethodThis compound (Expected)DEHP (Typical)
Hardness (Shore A)ASTM D224078 - 8580 - 86
Tensile Strength (MPa)ASTM D88218 - 2219 - 23
Elongation at Break (%)ASTM D882300 - 350320 - 380
Glass Transition Temp. (°C)ASTM D3418-20 to -30-35 to -45
Volatility, 24h @ 70°C (%)ASTM D1203< 1.5< 1.0
Oil Extraction Resistance (%)ASTM D1239Lower (Better)Higher (Worse)

Toxicology, Safety, and Environmental Fate

6.1 Safety and Handling While specific toxicological data for this compound is limited, it is generally considered to have low toxicity, consistent with other benzoate esters used in food and cosmetic applications.[6][17] A read-across approach using data from structurally similar esters suggests low to moderate acute oral and dermal toxicity.[18]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Inhalation: Use in a well-ventilated area or under a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

6.2 Environmental Fate and Biodegradability A significant advantage of benzoate esters is their potential for biodegradation. The ester linkage can be hydrolyzed, and the resulting benzoic acid and alcohol components can be metabolized by common microorganisms.[19] Studies have shown that bacteria, particularly from the Pseudomonas genus, can effectively degrade benzoic acid and related benzoate compounds, reducing their environmental persistence.[20][21][22]

Conclusion

This compound presents a technically robust and safer alternative to traditional phthalate plasticizers. Its high solvency, good permanence, and favorable environmental profile make it a strong candidate for a wide range of flexible PVC applications. The protocols detailed in this guide provide a validated framework for researchers and formulators to effectively synthesize, compound, and evaluate this promising non-phthalate plasticizer, facilitating the development of next-generation materials that are both high-performing and responsible.

References

The Multifaceted Role of 2-Methylbutyl Benzoate in Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current and potential applications of 2-methylbutyl benzoate in the field of polymer science. While primarily recognized for its utility as a fragrance ingredient in consumer products, the inherent chemical and physical properties of this aromatic ester suggest a broader scope of application, including roles as a specialty plasticizer and a functional additive in advanced polymer systems. This document synthesizes available data, draws logical parallels from structurally similar compounds, and presents detailed protocols for the evaluation of this compound in polymer formulations. It is intended for researchers, polymer chemists, and material scientists engaged in the development of novel polymeric materials with tailored properties.

Introduction: Unveiling the Potential of this compound

This compound (CAS 52513-03-8) is an organic ester characterized by a benzoate group and a branched five-carbon alkyl chain.[1] Its molecular structure imparts a unique combination of properties, including a pleasant fruity aroma, good solvency, and a high boiling point, which have traditionally been leveraged in the fragrance and flavor industries.[2] However, the principles of polymer science suggest that these same characteristics make it a compelling candidate for applications beyond perfumery.

Benzoate esters, as a class, are well-established as effective, non-phthalate plasticizers in a variety of polymer systems.[3][4] They are known for their high solvating power, which facilitates rapid processing and fusion of polymers like polyvinyl chloride (PVC).[5] The branched alkyl chain of this compound, in particular, can be expected to disrupt polymer chain packing efficiently, thereby increasing flexibility and lowering the glass transition temperature. Furthermore, its use as a functional additive can introduce desirable sensory properties to otherwise odorless plastics or mask unpleasant chemical smells.[6]

This guide will explore the theoretical and practical aspects of utilizing this compound in polymer science, with a focus on its application as a plasticizer and a fragrance-releasing agent. While specific performance data for this particular isomer is not extensively documented in public literature, we will present methodologies adapted from established protocols for similar benzoate esters, providing a solid foundation for further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in polymer matrices. The following table summarizes key data points for this compound.

PropertyValueSource
CAS Number 52513-03-8--INVALID-LINK--[1]
Molecular Formula C₁₂H₁₆O₂--INVALID-LINK--[1]
Molecular Weight 192.25 g/mol --INVALID-LINK--[1]
Boiling Point 259.00 to 260.00 °C @ 760.00 mm Hg--INVALID-LINK--[7]
Flash Point 108.89 °C--INVALID-LINK--[7]
logP (o/w) 4.007 (estimated)--INVALID-LINK--[7]
Solubility Soluble in alcohol; Insoluble in water--INVALID-LINK--[7]
Appearance Colorless to pale yellow clear liquid (est.)--INVALID-LINK--[7]

Application as a Specialty Plasticizer

Theoretical Advantages
  • High Solvency: The benzoate moiety is expected to confer good compatibility with polar polymers such as PVC and polyvinyl acetate (PVA).[3]

  • Efficient Plasticization: The branched alkyl group should create significant free volume between polymer chains, leading to a reduction in the glass transition temperature (Tg) and increased flexibility.

  • Low Volatility: A high boiling point suggests low volatility, which is crucial for maintaining the long-term integrity and performance of the plasticized polymer.

  • Favorable Toxicological Profile: Benzoate esters are generally considered to have a better safety profile than many phthalate-based plasticizers, making them suitable for applications with human contact.[3]

Protocol for Evaluating Plasticizer Performance in PVC

This protocol is adapted from standard methodologies for evaluating benzoate plasticizers in PVC formulations.[5]

Materials:

  • PVC resin (K-value 65-70)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding frame and plates

  • Universal Testing Machine (UTM) for tensile testing

  • Shore A durometer for hardness testing

Procedure:

  • Formulation: Prepare a dry blend of the PVC resin, this compound (e.g., 40-60 parts per hundred resin, phr), and a thermal stabilizer (e.g., 2-3 phr).

  • Milling: Preheat the two-roll mill to 160-170°C. Add the dry blend to the nip of the rolls and mill for 5-10 minutes until a uniform sheet is formed. Continuously cut and fold the material to ensure homogeneous mixing.

  • Molding: Preheat the hydraulic press to 170-180°C. Cut the milled PVC sheet to fit the molding frame and place it between two molding plates.

  • Pressing: Place the assembly in the press and apply low pressure for 2-3 minutes to preheat. Increase the pressure to approximately 10 MPa for 3-5 minutes.

  • Cooling: Cool the mold under pressure to room temperature.

  • Conditioning: Remove the molded PVC film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[5]

  • Testing:

    • Measure tensile strength and elongation at break according to ASTM D882.

    • Measure Shore A hardness according to ASTM D2240.

Expected Performance

Based on data for structurally similar benzoate plasticizers, the following performance characteristics in a PVC formulation (at 60 phr) can be anticipated. These values should be experimentally verified.

PropertyTest MethodExpected Value
Tensile Strength ASTM D88218 - 22 MPa
Elongation at Break ASTM D882300 - 350 %
100% Modulus ASTM D8828 - 12 MPa
Hardness (Shore A) ASTM D224075 - 85
Glass Transition Temp. (Tg) ASTM D3418 (DSC)-20 to -30 °C

Table adapted from expected performance data for 2-Ethylbutyl Benzoate.[5]

Application as a Functional Fragrance Additive

The most established application of this compound is as a fragrance ingredient.[2] Incorporating fragrances into plastic products can enhance consumer appeal, mask undesirable odors from the polymer or other additives, and provide a slow-release scent.[6]

Mechanism of Fragrance Release

Fragrance molecules are typically incorporated into a polymer matrix as a masterbatch. The fragrance is released over time through a process of diffusion from the bulk of the polymer to the surface. The rate of release is influenced by several factors, including:

  • The concentration of the fragrance.

  • The compatibility of the fragrance with the polymer.

  • The processing temperature.

  • The surface area of the final product.

Protocol for Incorporating this compound as a Fragrance Masterbatch

This protocol outlines a general method for creating and using a fragrance masterbatch in an injection molding process.

Materials:

  • This compound

  • Carrier resin (e.g., EVA, PE, or PP)

  • Base polymer for the final product

  • Twin-screw extruder for compounding the masterbatch

  • Injection molding machine

Procedure:

  • Masterbatch Compounding:

    • Pre-blend the carrier resin with this compound at a desired concentration (e.g., 10-20% by weight).

    • Feed the pre-blend into a twin-screw extruder.

    • Melt and mix the components thoroughly.

    • Extrude and pelletize the fragrance masterbatch.

  • Injection Molding:

    • Tumble-blend the fragrance masterbatch with the base polymer at a specific let-down ratio (e.g., 1-5%).

    • Feed the blend into the hopper of an injection molding machine.

    • Process the material under standard conditions for the base polymer to produce the final scented product.

Visualization of the Fragrance Masterbatch Workflow

FragranceMasterbatchWorkflow cluster_compounding Masterbatch Compounding cluster_molding Injection Molding A Carrier Resin C Twin-Screw Extruder A->C B This compound B->C D Fragrance Masterbatch Pellets C->D Extrusion & Pelletizing F Tumble Blender D->F E Base Polymer E->F G Injection Molding Machine F->G Let-down Ratio H Final Scented Product G->H SynthesisWorkflow A Benzoic Acid + 2-Methyl-1-butanol + Sulfuric Acid (catalyst) B Fischer Esterification (Reflux with Dean-Stark) A->B C Neutralization & Washing B->C D Drying with Anhydrous MgSO4 C->D E Solvent Removal (Rotary Evaporation) D->E F This compound E->F

References

Application Notes and Protocols: 2-Methylbutyl Benzoate in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the incorporation and evaluation of 2-Methylbutyl benzoate (CAS: 52513-03-8) as a non-phthalate plasticizer in Polyvinyl Chloride (PVC) formulations. Benzoate esters are recognized as high-solvating plasticizers that can offer rapid fusion and processing advantages.[1][2] This guide details the theoretical framework of plasticization, step-by-step protocols for sample preparation and performance evaluation, and methodologies for data interpretation. The protocols are designed to be self-validating, enabling a thorough assessment of this compound's efficacy as a primary or specialty plasticizer.

Introduction and Theoretical Framework

Polyvinyl Chloride (PVC) is one of the most widely used thermoplastic polymers, yet in its pure form, it is rigid and brittle at room temperature.[3] To impart flexibility and processability, plasticizers are essential additives. A plasticizer is a substance incorporated into a material to increase its flexibility, workability, or distensibility.[4] The mechanism involves the insertion of plasticizer molecules between the long polymer chains of PVC, disrupting the strong intermolecular forces (dipole-dipole interactions between C-Cl bonds) and increasing the free volume. This lowers the glass transition temperature (Tg) of the compound, transforming it from a rigid solid into a flexible material.

In recent years, the industry has seen a significant shift away from traditional di-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), due to health and environmental concerns.[4][5][6] This has driven research into safer, high-performance alternatives. Benzoate esters have emerged as a leading class of non-phthalate plasticizers.[7] They are known as "high-solvating" plasticizers, meaning they interact strongly and efficiently with the PVC polymer chains. This strong solvency can lead to faster fusion of the PVC compound at lower processing temperatures, potentially increasing manufacturing throughput and reducing energy costs.[8]

This compound is a monobenzoate ester with the potential to serve as an effective plasticizer. This guide provides the necessary protocols to rigorously evaluate its performance characteristics in a standard flexible PVC formulation.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 52513-03-8[9]
Molecular Formula C12H16O2[9]
Molecular Weight 192.25 g/mol [9]
Boiling Point ~259-260 °C @ 760 mm Hg[10]
Flash Point ~108.9 °C[10]
Appearance Colorless to pale yellow liquid[10]

Experimental Design: A Workflow for Evaluation

The comprehensive evaluation of a novel plasticizer involves a systematic process of formulation, compounding, specimen preparation, and a suite of analytical tests. The following workflow provides a logical progression from raw materials to final performance data.

G cluster_tests 6. Performance Characterization formulation 1. Formulation (PVC, Plasticizer, Stabilizer) blending 2. Dry Blending formulation->blending milling 3. Two-Roll Milling (Compounding & Fusion) blending->milling molding 4. Compression Molding (Test Specimen Creation) milling->molding conditioning 5. Conditioning (23°C, 50% RH, 24h) molding->conditioning mech_test Mechanical (Tensile, Hardness) conditioning->mech_test therm_test Thermal (DSC, TGA) conditioning->therm_test perm_test Permanence (Volatility, Migration) conditioning->perm_test analysis 7. Data Analysis & Interpretation mech_test->analysis therm_test->analysis perm_test->analysis

Caption: Experimental workflow for evaluating this compound in PVC.

Protocols for Formulation and Characterization

The following protocols are based on established ASTM standards to ensure reproducibility and comparability of results. A control formulation, typically using a well-characterized plasticizer like DEHP or DOTP, should always be prepared and tested in parallel.

Objective: To prepare a homogenous, fully fused PVC compound and mold it into standardized sheets for testing.

Materials & Equipment:

  • Suspension grade PVC resin (K-value 65-70)

  • This compound

  • Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn mixed metal stabilizer)

  • High-intensity mixer or laboratory blender

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated and cooled platens

  • Molding frame and polished plates (e.g., chrome-plated steel)

Starting Point Formulation:

ComponentParts per Hundred Resin (phr)
PVC Resin100
This compound40 - 60
Thermal Stabilizer2 - 3

Protocol:

  • Dry Blending: Accurately weigh the PVC resin and thermal stabilizer and add them to the blender. Mix for 1-2 minutes until homogenous. While continuing to mix, slowly add the weighed amount of this compound. Continue mixing until a free-flowing powder (dry blend) is obtained.

  • Two-Roll Milling: Preheat the two-roll mill to 160-170°C.[11] Set the nip (gap between the rolls) to a narrow setting.

  • Add the dry blend to the nip of the rolls. As the material melts and fuses, it will form a band around one of the rolls.

  • Continuously cut the sheet from the roll, fold it, and re-introduce it into the nip to ensure thorough mixing. This process should be continued for 5-10 minutes until the sheet appears homogenous and free of undispersed particles.[12]

  • Molding: Preheat the hydraulic press to 170-180°C.[12]

  • Cut the milled PVC sheet into pieces that fit within the molding frame (e.g., 1 mm thickness).

  • Place the PVC pieces into the frame between two polished plates.

  • Position the assembly in the press and apply low contact pressure for 2-3 minutes to preheat the material.

  • Increase the pressure to approximately 10 MPa for 3-5 minutes to fully mold the sheet.[12]

  • Cooling & Conditioning: Cool the mold under pressure to below 50°C. This is a critical step to prevent warping and ensure a consistent morphology.

  • Remove the molded PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 24 hours before conducting any tests.[12]

Plasticizer efficiency is a measure of how effectively the plasticizer imparts flexibility to the PVC. It is primarily assessed through mechanical properties.

A. Hardness Testing

  • Standard: ASTM D2240

  • Principle: Measures the resistance of the material to indentation by a standardized presser foot. A lower hardness value indicates greater flexibility and higher plasticizer efficiency.

  • Protocol:

    • Use a Shore A Durometer.

    • Stack layers of the conditioned PVC film to achieve a minimum thickness of 6 mm.[12]

    • Press the durometer foot firmly and evenly onto the sample.

    • Record the hardness reading within 1-2 seconds of firm contact.

    • Take at least five readings at different positions and report the average value.

B. Tensile Properties

  • Standard: ASTM D882 (for thin films < 1 mm)

  • Principle: Measures the force required to stretch a specimen until it breaks. This provides key data on the material's strength and elasticity.

  • Protocol:

    • Use a universal testing machine (tensile tester).

    • Cut dumbbell-shaped specimens from the conditioned PVC sheet using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fails.

    • Record the load and extension data to calculate:

      • Tensile Strength at Break (MPa): The maximum stress the material can withstand.

      • Elongation at Break (%): The extent to which the material stretches before breaking.

      • 100% Modulus (MPa): The stress required to stretch the material by 100%. This value is particularly sensitive to plasticizer efficiency.

Permanence refers to the ability of the plasticizer to remain within the PVC matrix over time and under various environmental stresses. Poor permanence leads to material stiffening and potential contamination of surrounding materials.

A. Volatility (Weight Loss)

  • Standard: ASTM D1203

  • Principle: Measures the loss of plasticizer due to evaporation at elevated temperatures, simulating long-term aging.

  • Protocol:

    • Cut circular specimens (e.g., 50 mm diameter) from the conditioned sheet and weigh them accurately (W1).

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh (W2).

    • Calculate the percent weight loss: [(W1 - W2) / W1] * 100.

B. Migration to Activated Carbon

  • Standard: ASTM D1203 (modified)

  • Principle: An aggressive test that measures the tendency of the plasticizer to migrate out of the PVC when in contact with an absorptive medium.

  • Protocol:

    • Weigh a conditioned PVC specimen accurately (W1).

    • Place the specimen in a shallow dish and cover it completely with a layer of activated carbon. Place another layer of carbon underneath.

    • Place the assembly in an oven at a specified temperature (e.g., 70°C) for 24 hours.

    • Remove the specimen, carefully brush off all the activated carbon, cool it in a desiccator, and reweigh (W2).

    • Calculate the percent weight loss due to migration.

A. Glass Transition Temperature (Tg)

  • Standard: ASTM D3418

  • Principle: The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, conferred by the plasticizer, indicates better low-temperature flexibility.

  • Protocol:

    • Use a Differential Scanning Calorimeter (DSC).

    • Cut a small sample (5-10 mg) from the conditioned PVC film and seal it in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, for example:

      • Heat from -60°C to 100°C at 10°C/min to erase thermal history.

      • Cool to -60°C at 10°C/min.

      • Perform a second heating scan from -60°C to 100°C at 10°C/min.[12]

    • Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.

B. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the plasticized compound. The plasticizer itself and the PVC will have distinct degradation profiles.

  • Protocol:

    • Use a Thermogravimetric Analyzer.

    • Place a small sample (10-15 mg) in the TGA pan.

    • Heat the sample from room temperature to ~600°C at a rate of 10-20°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of degradation provides a measure of thermal stability.[13]

Data Interpretation and Expected Performance

The data obtained from these tests will allow for a comprehensive comparison of this compound against a control plasticizer.

G cluster_props Plasticizer Intrinsic Properties cluster_perf Resulting PVC Performance solv High Solvency fusion Faster Fusion / Lower Temp solv->fusion enables flex Good Flexibility (Low Modulus / Hardness) solv->flex improves mw Lower Molecular Weight mw->flex improves efficiency vol Potentially Higher Volatility mw->vol can increase

Caption: Relationship between plasticizer properties and PVC performance.

Summary of Test Data and Interpretation:

The following table summarizes the key tests and provides a column for experimentally determined values. Benzoate esters are generally expected to show high efficiency but may have higher volatility than larger, less solvating plasticizers.[12]

PropertyTest MethodExpected Performance Trend for a MonobenzoateExperimental Results
Mechanical Properties
Hardness (Shore A)ASTM D2240Lower values indicate higher efficiency
100% Modulus (MPa)ASTM D882Lower values indicate higher efficiency
Tensile Strength (MPa)ASTM D882Comparable to standard plasticizers
Elongation at Break (%)ASTM D882High values (>250%) expected
Thermal Properties
Glass Transition Temp. (Tg)ASTM D3418 (DSC)Significant depression below pure PVC
Volatility (Weight Loss %)ASTM D1203May be slightly higher than larger plasticizers
Migration Resistance
Activated Carbon MigrationASTM D1203Moderate resistance expected

Interpretation Causality:

  • High Efficiency (Low Hardness/Modulus): If this compound shows lower hardness and modulus values at the same concentration (phr) as a control, it is considered more efficient. This is likely due to its strong solvation with the PVC chains.

  • Low-Temperature Flexibility: A low Tg value directly correlates to better performance and less brittleness in cold environments.

  • Permanence: Low values for volatility and migration are critical for applications requiring long service life and safety, such as in medical devices or automotive interiors.[3][14] Higher volatility may limit its use in high-temperature applications.

By systematically applying these protocols, researchers can generate a robust data package to determine the suitability of this compound for their specific PVC applications, contributing to the development of new, safer, and high-performing flexible PVC compounds.

References

Application Notes and Protocols for 2-Methylbutyl Benzoate in Adhesive and Sealant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance with a Novel Benzoate Ester

In the dynamic landscape of adhesive and sealant formulation, the pursuit of enhanced performance, improved processing, and a favorable environmental profile is perpetual. Benzoate esters have emerged as a compelling class of non-phthalate plasticizers and coalescing agents, valued for their high solvating power and compatibility with a wide range of polymers.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Methylbutyl benzoate, a benzoate ester with a unique branched alkyl structure, in the formulation of adhesives and sealants.

While primarily known for its use in the fragrance and flavor industries, the inherent properties of this compound suggest its potential as a valuable additive in adhesive and sealant systems.[4][5] This guide is intended for researchers, scientists, and formulation chemists, offering a foundational understanding and practical starting points for incorporating this compound to achieve desired material properties. We will explore its role as a plasticizer and coalescing agent, provide detailed experimental protocols, and discuss the anticipated effects on formulation performance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties, summarized in the table below, govern its compatibility, efficiency as a plasticizer, and influence on the final characteristics of the adhesive or sealant.

PropertyValueSource
CAS Number 52513-03-8[6]
Molecular Formula C12H16O2[4][6][7][8]
Molecular Weight 192.25 g/mol [4][6]
Appearance Colorless to pale yellow clear liquid (est.)[9][10]
Boiling Point 259.00 to 260.00 °C @ 760.00 mm Hg[5][9][10]
Flash Point 106.2 to 109.4 °C (223.2 to 228.9 °F)[4][5][9][10]
Density 0.992 g/cm³[5]
Vapor Pressure 0.0125 - 0.0130 mmHg @ 25 °C (est.)[5][9][10]
Water Solubility 31.92 mg/L @ 25 °C (est.)[9][10]
logP (Octanol/Water) 4.0 (est.)[4][9][10]

The branched structure of the "2-methylbutyl" group is anticipated to impart a lower viscosity and improved low-temperature flexibility compared to its linear counterparts, a desirable trait for plasticizers in demanding applications.[11]

Mechanism of Action in Polymer Systems

In adhesive and sealant formulations, this compound can serve two primary functions: as a plasticizer and as a coalescing agent.

As a Plasticizer:

Plasticizers are added to polymers to increase their flexibility, workability, and elongation.[11] They function by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. The proposed mechanism of action for this compound as a plasticizer is illustrated below.

G cluster_1 Plasticized Polymer Matrix (Lowered Tg) p1 Polymer Chain p2 Polymer Chain pp1 Polymer Chain p3 Polymer Chain b1 2-MBB pp2 Polymer Chain b2 2-MBB pp3 Polymer Chain b3 2-MBB start Addition of This compound (2-MBB)

Caption: Mechanism of Plasticization by this compound.

As a Coalescing Agent:

In water-based emulsion adhesives, coalescing agents are crucial for proper film formation. As water evaporates, the coalescent temporarily softens the polymer particles, allowing them to fuse into a continuous, uniform film. The relatively high boiling point and low water solubility of this compound suggest it would be an effective coalescent, slowly evaporating after film formation to ensure the development of optimal adhesive properties.

Application Protocols

The following protocols are intended as starting points for research and development. The optimal concentration of this compound will depend on the specific polymer system and desired performance characteristics.

Protocol 1: Evaluation in a Water-Based Acrylic Pressure-Sensitive Adhesive (PSA)

This protocol outlines the incorporation of this compound into a model acrylic PSA formulation to assess its impact on tack, peel adhesion, and shear strength.

Materials:

  • Water-based acrylic emulsion (e.g., 50-55% solids, Tg ~ -20 to -30°C)

  • This compound

  • Defoamer

  • Thickener (e.g., associative polyurethane or cellulosic)

  • Substrate for testing (e.g., Mylar film, stainless steel panels)

  • Mechanical stirrer

  • Viscometer

  • Apparatus for peel adhesion, tack, and shear testing

Procedure:

  • In a suitable vessel, add the acrylic emulsion and begin stirring at a low speed.

  • Add a small amount of defoamer (typically 0.1-0.3% by weight).

  • Slowly add the desired amount of this compound to the emulsion while stirring. A starting range of 3-10 parts per hundred parts of dry polymer (phr) is recommended.

  • Continue stirring for 15-20 minutes to ensure a stable emulsion.

  • Adjust the viscosity of the formulation by adding a thickener as needed to achieve the desired coating viscosity.

  • Allow the formulated adhesive to equilibrate for at least 24 hours.

  • Measure the viscosity of the adhesive using a viscometer.

  • Apply a uniform film of the adhesive to the chosen substrate and allow it to dry completely.

  • Perform standard PSA tests (e.g., loop tack, 180° peel adhesion, and static shear) and compare the results to a control formulation without this compound.

Expected Outcomes:

  • Increased tack and peel adhesion.

  • Potentially lower shear strength, which can be balanced by adjusting the formulation.

  • Improved flexibility of the adhesive film at low temperatures.

Protocol 2: Incorporation into a Two-Component Polysulfide Sealant

This protocol describes the use of this compound as a plasticizer in a model two-component polysulfide sealant formulation to evaluate its effect on hardness, elongation, and adhesion.

Materials:

  • Part A (Base):

    • Liquid polysulfide polymer

    • Calcium carbonate (filler)

    • Titanium dioxide (pigment)

    • Fumed silica (thixotropic agent)

    • Adhesion promoter (e.g., silane)

    • This compound

  • Part B (Curing Agent):

    • Manganese dioxide (curing agent)

    • Dispersing agent

  • Planetary mixer

  • Hardness tester (Shore A)

  • Tensile tester

Procedure:

  • Part A Preparation:

    • In a planetary mixer, charge the liquid polysulfide polymer.

    • Slowly add the calcium carbonate, titanium dioxide, and fumed silica under vacuum, mixing until a homogenous dispersion is achieved.

    • Add the adhesion promoter and mix for a further 5-10 minutes.

    • In a separate vessel, pre-blend the required amount of this compound (starting at 10-25 phr) with a portion of the polysulfide polymer before adding it to the main batch. This ensures better distribution.

    • Mix the entire batch under vacuum for 15-20 minutes until uniform.

  • Mixing and Curing:

    • Combine Part A and Part B in the specified mix ratio.

    • Mix thoroughly until a uniform color is achieved.

    • Apply the mixed sealant to the desired substrate or into a mold for physical property testing.

    • Allow the sealant to cure at ambient conditions for the recommended time (typically 7-14 days).

  • Performance Evaluation:

    • Measure the Shore A hardness of the cured sealant.

    • Determine the tensile strength and elongation at break using a tensile tester.

    • Assess the adhesion to various substrates (e.g., glass, aluminum, concrete).

    • Compare the results to a control formulation without this compound.

Expected Outcomes:

  • Lower Shore A hardness, indicating a more flexible sealant.

  • Increased elongation at break.

  • Improved workability and tooling characteristics of the uncured sealant.

Experimental Workflow for Formulation Development

The following diagram illustrates a general workflow for developing and evaluating adhesive or sealant formulations containing this compound.

G start Define Performance Targets select Select Base Polymer and Additives start->select formulate Formulate with Varying Levels of this compound select->formulate mix Mixing and Sample Preparation formulate->mix test Performance Testing (Mechanical, Rheological, Adhesion) mix->test analyze Analyze Results and Compare to Control test->analyze optimize Optimize Formulation analyze->optimize optimize->formulate Iterate scaleup Scale-up and Final Validation optimize->scaleup

Caption: General Workflow for Formulation Development.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[12][13]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Use in a well-ventilated area or under a fume hood.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[13]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

    • Skin: Wash with soap and water.[13]

    • Inhalation: Move to fresh air.[13]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[13]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[12]

Conclusion

This compound presents a promising, non-phthalate alternative for formulators of adhesives and sealants seeking to enhance flexibility, improve film formation, and optimize performance. Its unique branched structure may offer advantages in low-temperature performance and formulation rheology. The protocols and information provided in this guide serve as a robust starting point for exploring the benefits of this compound in a variety of adhesive and sealant systems. Further experimentation is encouraged to fully elucidate its performance characteristics in specific applications.

References

Application Notes & Protocols: 2-Methylbutyl Benzoate as a High-Boiling Point Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-boiling point solvents are indispensable tools in modern organic synthesis, enabling reactions to be conducted at elevated temperatures that would be unattainable with more volatile media. This guide provides a comprehensive technical overview of 2-methylbutyl benzoate (CAS: 52513-03-8), an aromatic ester with a high boiling point and favorable chemical stability, positioning it as a versatile solvent for challenging synthetic transformations. We will explore its physicochemical properties, detail its synthesis, and present validated protocols for its application in key catalytic reactions, including Suzuki-Miyaura and Heck couplings. The causality behind experimental choices, practical work-up procedures, and critical safety considerations are discussed to provide researchers with a robust framework for its effective implementation.

Introduction: The Case for High-Boiling Point Solvents

Many critical organic reactions, particularly transition metal-catalyzed cross-couplings, exhibit high activation energy barriers. Achieving efficient conversion, especially with unreactive or sterically hindered substrates, necessitates elevated reaction temperatures. Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are common, but can suffer from thermal decomposition or present reactivity challenges.[1][2] A truly high-boiling point solvent (>200 °C) offers a wider operational temperature range, ensuring consistent thermal control and improved reaction kinetics.

This compound, with a boiling point around 260 °C, emerges as an excellent candidate.[3][4] As an ester, it possesses moderate polarity and is relatively inert under many reaction conditions, particularly the neutral or basic environments of popular cross-coupling reactions. Its stability, low vapor pressure, and distinct properties make it a valuable alternative to traditional solvents like quinoline or diphenyl ether.[5] This document serves as a practical guide for its synthesis, application, and handling.

Physicochemical & Safety Profile

A thorough understanding of a solvent's properties is paramount for its successful application and safe handling.

Physical and Chemical Properties

This compound is a clear to pale yellow liquid with a characteristic mild, fruity odor.[3][4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 52513-03-8[6][7]
Molecular Formula C₁₂H₁₆O₂[8][9]
Molecular Weight 192.25 g/mol [7][8]
Boiling Point 259-260 °C (at 760 mmHg)[3][4]
Flash Point ~109 °C[3][4]
Density ~0.992 g/cm³[3]
Water Solubility Very low (~31.92 mg/L at 25 °C, est.)[4][8]
Solubility in Organics Soluble in alcohol, ethers, and other common organic solvents.[4][8]
Vapor Pressure 0.0125 mmHg at 25 °C[3]
Safety and Handling

While specific toxicology data for this compound is limited, data from analogous benzoate esters suggest low to moderate acute toxicity. However, standard laboratory precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis of this compound (Fischer Esterification)

For laboratories wishing to prepare the solvent in-house, a standard Fischer esterification provides a straightforward and cost-effective route. The reaction involves the acid-catalyzed condensation of benzoic acid with 2-methyl-1-butanol, with the removal of water driving the equilibrium toward the product, in accordance with Le Châtelier's Principle.[12][13]

Protocol 1: Synthesis via Fischer Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup_flask 1. Equip flask with Dean-Stark trap & condenser add_reagents 2. Add Benzoic Acid, 2-Methyl-1-butanol, Toluene setup_flask->add_reagents add_catalyst 3. Add catalytic p-TSA add_reagents->add_catalyst reflux 4. Heat to reflux add_catalyst->reflux collect_water 5. Collect water in Dean-Stark trap reflux->collect_water monitor 6. Monitor by TLC until Benzoic Acid is consumed collect_water->monitor cool 7. Cool to room temperature monitor->cool wash 8. Wash with NaHCO3 (aq), then brine cool->wash dry 9. Dry organic layer over Na2SO4 wash->dry distill 10. Purify by vacuum distillation dry->distill

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzoic acid (1.0 eq), 2-methyl-1-butanol (1.5 eq), and toluene (approx. 2 mL per gram of benzoic acid).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by TLC by observing the disappearance of the benzoic acid spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (to remove unreacted acid and p-TSA), followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene via rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in High-Temperature Organic Synthesis

The high thermal stability and inert nature of this compound make it an ideal medium for reactions requiring sustained high temperatures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but coupling unactivated or sterically demanding aryl chlorides and bromides can be challenging.[14][15] High temperatures are often required to facilitate the oxidative addition and transmetalation steps of the catalytic cycle.[16] this compound provides a stable, high-temperature environment to drive these difficult couplings to completion.

G cluster_reactants pd0 Pd(0)L_n pdx R-Pd(II)-X L_n pd0->pdx Oxidative Addition (High Temp Step) pdb R-Pd(II)-R' L_n pdx->pdb Transmetalation pdb->pd0 Reductive Elimination product Ar-Ar' pdb->product aryl_halide Ar-X aryl_halide->pdx boronic_acid Ar'-B(OR)2 boronic_acid->pdb

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of an Unactivated Aryl Bromide
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq) as the base.

  • Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by this compound (0.2 - 0.5 M concentration relative to the aryl bromide).

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. The high boiling point of the solvent ensures a stable temperature and prevents solvent loss.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed. Reactions may require 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high boiling point of this compound means it will not be removed by a standard rotary evaporator.[1][17] The crude residue should be purified directly via column chromatography to separate the product from the solvent.

Heck-Mizoroki Reaction

The Heck reaction, which couples alkenes with aryl halides, often benefits from high temperatures to promote catalyst activity and turnover, especially with less reactive aryl bromides or chlorides.[18][19][20] this compound serves as a robust solvent that is stable to the basic conditions and high temperatures typically employed.[2]

Protocol 3: Heck Reaction with an Electron-Deficient Alkene
  • Vessel Preparation: In a Schlenk tube, combine the aryl bromide (1.0 eq), alkene (e.g., butyl acrylate, 1.2 eq), and a base such as triethylamine (Et₃N, 1.5 eq) or potassium acetate (KOAc, 2.0 eq).

  • Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%). Add this compound to achieve the desired concentration (e.g., 0.4 M).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C with stirring.

  • Monitoring: Follow the disappearance of the aryl bromide via GC or TLC.

  • Work-up & Purification: After cooling, perform the same work-up procedure as described for the Suzuki-Miyaura reaction (Protocol 2, steps 5-6). The product is isolated from the high-boiling solvent via column chromatography.

Solvent Removal and Product Isolation

A critical consideration when using high-boiling point solvents is the strategy for product isolation.[17] Standard rotary evaporation is ineffective for removing solvents with boiling points above 200 °C.[1]

G cluster_options Isolation Strategy start Crude Reaction Mixture (Product + Solvent) chromatography Direct Purification: Column Chromatography start->chromatography extraction Alternative: Liquid-Liquid Extraction (if product solubility differs greatly) start->extraction distillation For Volatile Products: Short-Path Distillation start->distillation end_node Pure Product chromatography->end_node extraction->end_node distillation->end_node

Caption: Decision workflow for product isolation.

  • Direct Purification (Most Common): For most non-volatile organic products, the most efficient method is to apply the crude reaction mixture directly to a silica gel column after filtering out any solids. The nonpolar nature of this compound allows it to be eluted with nonpolar solvents (e.g., hexanes), while more polar products are retained and can be eluted later with a more polar solvent system.

  • Liquid-Liquid Extraction: If the product has high polarity and is soluble in water or an immiscible solvent system, extraction can be used to separate it from the nonpolar this compound.

  • Vacuum Distillation: If the desired product has a significantly lower boiling point than this compound, it can be isolated via vacuum distillation, leaving the solvent behind.

Conclusion and Future Outlook

This compound is a highly effective, stable, and versatile high-boiling point solvent for demanding organic syntheses. Its inert ester functionality and wide liquid range make it particularly suitable for high-temperature, palladium-catalyzed cross-coupling reactions where other solvents might fail. The protocols and handling guidelines presented here demonstrate its utility and provide a foundation for its adoption in both academic and industrial research settings. Future work could explore its application in other high-temperature processes, such as polymerization reactions or nanomaterial synthesis, further expanding the toolkit of the modern synthetic chemist.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling in 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Reimagining Solvent Selection in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is fundamental to the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

Traditionally, solvents such as toluene, dioxane, and dimethylformamide (DMF) have been the mainstays for this reaction.[1][3] However, growing concerns over the environmental impact and safety of these volatile organic compounds have spurred the search for greener, more sustainable alternatives.[4] This application note introduces 2-Methylbutyl benzoate as a high-boiling point, biodegradable, and effective solvent for the Suzuki-Miyaura coupling, particularly for challenging substrates that require elevated reaction temperatures.

This compound, a bio-based ester, offers a unique combination of properties that make it an attractive alternative to conventional solvents. Its high boiling point allows for a wider operational temperature range, which can be crucial for activating less reactive aryl chlorides or sterically hindered substrates.[5] Furthermore, its ester functionality is generally stable under the basic conditions of the Suzuki-Miyaura reaction, ensuring it acts as an inert medium. This guide provides a comprehensive overview of the advantages of this compound, a detailed experimental protocol for its use in a representative Suzuki-Miyaura coupling, and insights into the mechanistic considerations of this powerful reaction.

The Strategic Advantage of this compound in Suzuki-Miyaura Coupling

The selection of a solvent is a critical parameter that can profoundly influence the outcome of a Suzuki-Miyaura coupling. The solvent's role extends beyond simply dissolving the reactants; it impacts catalyst stability, reaction kinetics, and ultimately, the yield and purity of the desired product.[3] this compound presents several compelling advantages over traditional solvents:

  • High Boiling Point and Thermal Stability: With a boiling point of approximately 260°C, this compound allows for reactions to be conducted at significantly higher temperatures than is possible with solvents like THF (boiling point ~66°C) or toluene (boiling point ~111°C).[6] This is particularly beneficial for coupling unreactive substrates, such as electron-rich aryl chlorides, which often require more forcing conditions to undergo oxidative addition to the palladium catalyst.

  • Enhanced Solubility: The ester functionality and the branched alkyl chain of this compound can provide excellent solubility for a wide range of organic substrates and reagents, including boronic acids and their esters, as well as the palladium catalyst and phosphine ligands.[7]

  • "Green" Solvent Profile: Derived from benzoic acid and 2-methyl-1-butanol, both of which can be sourced from renewable feedstocks, this compound aligns with the principles of green chemistry. It is biodegradable and has low toxicity, offering a safer and more environmentally benign alternative to many conventional aprotic polar solvents.[6]

  • Inertness and Stability: The ester group in this compound is generally stable to the basic conditions employed in the Suzuki-Miyaura reaction, preventing solvent-derived impurities in the final product.[5]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂--INVALID-LINK--[6]
Molecular Weight 192.25 g/mol --INVALID-LINK--[6]
Boiling Point ~260 °C at 760 mmHg--INVALID-LINK--[6]
Flash Point ~109.4 °C--INVALID-LINK--[6]
Density ~0.992 g/cm³--INVALID-LINK--[6]
Solubility in Water Insoluble--INVALID-LINK--[8]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Transmetalation_intermediate [R¹-Pd(II)-OR''(Ln)] OxAdd->Transmetalation_intermediate Ligand Exchange Product_complex R¹-Pd(II)-R²(Ln) Transmetalation_intermediate->Product_complex Product_complex->Pd0 Product R¹-R² Product_complex->Product Reductive Elimination Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd Oxidative Addition Base Base (e.g., K₂CO₃) Boronate [R²-B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetalation_intermediate Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step and can be facilitated by higher temperatures.

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center, displacing the halide. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using this compound as the solvent. This specific example details the coupling of 4-bromotoluene with phenylboronic acid, but the conditions can be adapted for other substrates.

Materials and Reagents
  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • This compound (anhydrous)

  • Toluene (for workup)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Suzuki_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Solids to Flask B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add this compound B->C D 4. Degas the Solution C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC/GC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Dilute and Quench G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous this compound to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The high boiling point of this compound allows for this elevated temperature, which can be beneficial for reaction kinetics.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromotoluene) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with 20 mL of toluene and transfer to a separatory funnel. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The high boiling point of this compound means it will remain in the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product from the high-boiling solvent and other non-volatile impurities.

Expected Results and Data

The following table provides illustrative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid in this compound. These are representative examples and actual yields may vary depending on the specific substrates and optimization of reaction conditions.

Aryl BromideProductTemperature (°C)Time (h)Yield (%)
4-Bromotoluene4-Methylbiphenyl1201292
4-Bromoanisole4-Methoxybiphenyl1201295
1-Bromo-4-nitrobenzene4-Nitrobiphenyl110888
2-Bromopyridine2-Phenylpyridine1301675

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. Consider using a pre-catalyst or generating the active Pd(0) species in situ.
Insufficient degassingRigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. Oxygen can deactivate the palladium catalyst.
Poor quality baseUse a finely powdered, anhydrous base to maximize its surface area and reactivity.
Formation of Homocoupling Byproducts Presence of oxygenImprove degassing procedures.
Incorrect stoichiometryUse a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction.
Deboronation of Boronic Acid Presence of waterUse anhydrous solvent and reagents. Consider using a more stable boronic ester (e.g., a pinacol ester).

Conclusion

This compound presents a compelling case as a green, high-boiling point solvent for Suzuki-Miyaura cross-coupling reactions. Its favorable physicochemical properties, including a high boiling point, good solubility for a range of substrates, and biodegradability, make it a viable and sustainable alternative to conventional solvents. The ability to perform reactions at elevated temperatures can be particularly advantageous for challenging couplings involving unreactive substrates. The protocol provided herein serves as a robust starting point for researchers to explore the utility of this compound in their own synthetic endeavors, contributing to the development of more environmentally responsible chemical processes. Further optimization for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Protocol for Incorporating 2-Methylbutyl Benzoate into a Polymer Matrix: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-Methylbutyl benzoate into various polymer matrices. This guide emphasizes not just the procedural steps but the underlying scientific principles governing material selection, processing, and characterization, ensuring a robust and reproducible methodology.

Introduction: The Role of this compound in Polymer Modification

This compound, an aromatic ester, presents a unique combination of properties that make it a valuable additive in polymer science.[1][2] Its molecular structure, featuring a benzene ring and a branched alkyl chain, imparts plasticizing, and potentially biocompatible, characteristics to a range of polymers. Understanding its physical and chemical properties is paramount to designing a successful incorporation strategy.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C12H16O2[1][3]
Molecular Weight 192.25 g/mol [1][2]
Boiling Point ~256-260 °C[1][4]
Flash Point ~106.2-108.89 °C[1][4]
Appearance Colorless to pale yellow liquid[4]
Solubility in Water 31.92 mg/L @ 25 °C (estimated)[4]
Solubility in Organic Solvents Soluble in ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene[1]

The primary applications for incorporating esters like this compound into polymer matrices include:

  • Plasticization: To increase the flexibility and reduce the brittleness of rigid polymers such as Polyvinyl Chloride (PVC).

  • Drug Delivery: Acting as a matrix for the controlled release of therapeutic agents. The ester can influence the drug's solubility and diffusion within the polymer.

  • Material Property Modification: To alter the thermal or mechanical properties of a polymer for specific applications.

This guide will detail three primary methods for incorporation: melt blending, solution casting, and in-situ polymerization. Each method will be followed by essential characterization techniques to validate the successful incorporation and to understand the properties of the resulting composite material.

Pre-Formulation and Material Selection

The success of incorporating this compound hinges on the compatibility between the ester and the chosen polymer matrix. A key consideration is the polarity of both components. As a benzoate ester, this compound has a degree of polarity that will influence its miscibility with different polymers.

Polymer Selection Considerations:

  • Polyvinyl Chloride (PVC): Benzoate esters are well-known as effective plasticizers for PVC, making this a primary candidate for incorporation.[5]

  • Polylactic Acid (PLA): As a biodegradable polyester, PLA is a common choice for biomedical applications. The compatibility of PLA with other esters suggests that this compound could be a suitable additive.[6][7]

  • Polystyrene (PS): A versatile and widely used polymer, PS can be modified with various additives. The choice of incorporation method will be critical for achieving a homogenous blend.

  • Polyethylene (PE): Being a non-polar polymer, achieving good miscibility with the more polar this compound can be challenging. The use of compatibilizers may be necessary during melt blending.[8][9]

  • Acrylates: For in-situ polymerization, acrylate-based monomers are common, and the presence of an ester during polymerization can influence the final network structure.

Incorporation Methodologies: Detailed Protocols

This section provides step-by-step protocols for the three primary methods of incorporating this compound into a polymer matrix.

Melt Blending

Melt blending is a solvent-free method suitable for thermoplastic polymers. It involves mixing the polymer and the additive at a temperature above the polymer's melting point.

Workflow for Melt Blending:

Caption: Workflow for incorporating this compound via melt blending.

Protocol for Melt Blending of Polyethylene (PE) with this compound:

  • Material Preparation: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-mixing: In a sealed container, combine the dried PE pellets with the desired weight percentage of this compound (e.g., 5-20 wt%). For low-density polyethylene (LDPE), a common processing temperature is around 160°C.[10] Tumble the mixture for 15-20 minutes to ensure a uniform coating of the ester on the pellets.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. For LDPE, a temperature profile of 140°C to 175°C from the feed zone to the die is a good starting point.[11]

    • Feed the pre-mixed material into the extruder at a constant rate.

    • Set the screw speed to a moderate level (e.g., 50-100 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.

  • Cooling and Pelletizing: Extrude the molten blend through a die into a water bath for cooling. A pelletizer can then be used to cut the solidified strands into pellets.

  • Post-Processing: The resulting pellets can be used for subsequent processes like injection molding or film extrusion to create test specimens or final products.

Table 2: Recommended Starting Parameters for Melt Blending

PolymerMelt Temperature Range (°C)Notes
LDPE 140 - 175A compatibilizer like PE-g-MA may improve dispersion.[8]
HDPE 160 - 200Higher processing temperatures compared to LDPE.
PP 180 - 220Good compatibility is expected.
PVC 160 - 180Requires a thermal stabilizer to prevent degradation.
PLA 170 - 190Ensure polymer is thoroughly dried to prevent hydrolysis.
Solution Casting

Solution casting is a versatile method for producing thin films with a uniform dispersion of additives.[12] It is particularly useful for polymers that are not easily melt-processed or for laboratory-scale preparations.

Workflow for Solution Casting:

Caption: Workflow for incorporating this compound via solution casting.

Protocol for Solution Casting of Polystyrene (PS) with this compound:

  • Polymer Dissolution: Prepare a 10% (w/v) solution of polystyrene in a suitable solvent like toluene or chloroform by stirring at room temperature until the polymer is fully dissolved.

  • Addition of Additive: Add the desired amount of this compound (e.g., 5-20 wt% relative to the polymer) to the polymer solution.

  • Homogenization: Stir the mixture for at least one hour to ensure a homogeneous solution. If necessary, use an ultrasonic bath for a short period to break up any agglomerates.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate. Ensure the substrate is clean and free of any contaminants.

  • Solvent Evaporation: Cover the casting vessel with a perforated lid to allow for slow and controlled solvent evaporation. This will prevent the formation of defects in the film. The evaporation can be carried out at room temperature or in a fume hood. For faster drying, a hot plate set to a low temperature (e.g., 40°C) can be used.[13]

  • Film Detachment: Once the film is completely dry, it can be carefully peeled off the substrate.

Table 3: Suitable Solvents for Solution Casting of Various Polymers

PolymerRecommended Solvents
Polystyrene (PS) Toluene, Chloroform, Tetrahydrofuran (THF)
Polylactic Acid (PLA) Chloroform, Dichloromethane, Dioxane
Poly(methyl methacrylate) (PMMA) Acetone, Ethyl Acetate, Toluene
Polyvinyl Chloride (PVC) Tetrahydrofuran (THF), Cyclohexanone
In-situ Polymerization

In-situ polymerization involves polymerizing monomers in the presence of the additive. This method can lead to a very fine dispersion of the additive and, in some cases, covalent bonding of the additive to the polymer chain.

Workflow for In-situ Polymerization:

Caption: Workflow for incorporating this compound via in-situ polymerization.

Protocol for In-situ Radical Polymerization of Methyl Methacrylate (MMA) with this compound:

  • Monomer & Additive Mixture: In a reaction vessel, combine methyl methacrylate monomer, this compound (e.g., 5-20 wt% relative to the monomer), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mol% relative to the monomer).

  • Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation and Polymerization: Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, this is typically 60-70°C) while stirring. Continue the polymerization for the desired time (e.g., 2-6 hours). The viscosity of the solution will increase as the polymer forms.

  • Purification: After the polymerization is complete, cool the mixture to room temperature. Dissolve the viscous solution in a suitable solvent like acetone and precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.

  • Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer, initiator, and unbound this compound. Dry the final polymer composite in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Characterization of the Polymer Matrix

After incorporating this compound, it is crucial to characterize the resulting polymer matrix to confirm its presence, understand its effect on the polymer's properties, and assess the homogeneity of the blend.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful technique to confirm the presence of this compound within the polymer matrix by identifying its characteristic functional groups.

Expected Spectral Features:

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1715-1730 cm⁻¹ for the aromatic ester carbonyl group.[14]

  • C-O Stretch (Ester): Two or more distinct bands will appear in the 1000-1300 cm⁻¹ region.[14]

  • Aromatic C-H Bending: Peaks corresponding to the benzene ring will be present.

Procedure:

  • Prepare a thin film of the polymer composite (either by solution casting or by hot-pressing pellets from melt blending).

  • Obtain the FTIR spectrum of the neat polymer and the polymer composite.

  • Compare the spectra. The presence of the characteristic ester peaks in the composite spectrum, which are absent in the neat polymer spectrum, confirms the successful incorporation of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer composite, such as the glass transition temperature (Tg) and melting temperature (Tm). The incorporation of a plasticizer like this compound is expected to lower the Tg of the polymer.[15]

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the polymer composite into an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan. The Tg is typically determined from the second heating curve to erase the thermal history of the sample.

  • A decrease in the Tg of the composite compared to the neat polymer is a strong indication of successful plasticization.[16]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of the polymer composite. It is particularly useful for assessing the phase separation and the homogeneity of the blend, especially in immiscible polymer systems.

Sample Preparation:

  • For films, a small section can be mounted on an SEM stub using conductive carbon tape.[17][18]

  • For bulk samples, cryo-fracturing (fracturing the sample after cooling in liquid nitrogen) can expose a fresh surface for analysis.

  • Since polymers are generally non-conductive, the sample surface must be coated with a thin layer of a conductive material (e.g., gold or carbon) via sputter coating to prevent charging under the electron beam.[19][20]

Analysis:

  • Homogeneous Blends: SEM images should show a uniform and featureless surface, indicating good miscibility between the polymer and this compound.

  • Immiscible Blends: Phase separation may be visible as distinct domains or droplets of the minor phase dispersed within the major phase. The size and distribution of these domains can provide insights into the degree of compatibility and the effectiveness of the mixing process.

Potential Applications in Drug Development

The incorporation of this compound into biocompatible and biodegradable polymers like PLA opens up possibilities in drug delivery. The ester can act as a non-volatile solvent within the polymer matrix, potentially enhancing the solubility and controlling the release of hydrophobic drugs. Leaching studies are crucial to ensure the safety and efficacy of such systems.

Conclusion

This guide has provided a detailed framework for the incorporation of this compound into polymer matrices. By understanding the properties of the additive and the polymer, and by selecting the appropriate incorporation and characterization techniques, researchers can successfully develop novel polymer composites with tailored properties for a wide range of applications, from advanced materials to innovative drug delivery systems.

References

Definitive Quantification of 2-Methylbutyl Benzoate: A Guide to Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed, validated protocols for the quantitative analysis of 2-Methylbutyl benzoate (C12H16O2), a significant ester in various industrial and research applications. We present two robust chromatographic methods: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for sensitivity and specificity, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for high-throughput screening. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a deep dive into method principles, step-by-step protocols, and complete validation parameters. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs, ensuring data integrity and trustworthiness.

Introduction

This compound (CAS: 52513-03-8) is an aromatic ester recognized for its applications in fragrances and as a specialty solvent.[1] Its accurate quantification is critical for quality control in manufacturing, stability testing in formulations, and pharmacokinetic studies. The physicochemical properties of this compound, particularly its volatility and UV-absorbing chromophore, make it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This document provides a scientifically grounded framework for selecting and implementing the appropriate analytical technique. We emphasize the "why" behind the protocols, ensuring that the methods are not just followed, but understood. Each protocol is designed as a self-validating system, with clear performance criteria defined by established regulatory guidelines.

Physicochemical Properties of this compound

Understanding the compound's properties is the foundation for robust method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂PubChem[2]
Molecular Weight 192.25 g/mol PubChem[2]
Boiling Point ~259-260 °CThe Good Scents Company[3]
logP (Octanol/Water) ~4.0Cheméo[4], The Good Scents Company[3]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[3]
IUPAC Name This compoundPubChem[2]

The compound's high boiling point and thermal stability make it an excellent candidate for GC analysis. Its benzoate ring provides a strong chromophore, enabling sensitive detection by HPLC-UV.

General Experimental Workflow

A structured workflow is essential for achieving reproducible and reliable quantitative results. The following diagram outlines the logical progression from sample handling to final data analysis, applicable to both GC and HPLC methodologies.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard Preparation (Stock & Working Solutions) SamplePrep Sample Preparation (Dilution/Extraction) StdPrep->SamplePrep SysSuitability System Suitability Test (Blank, Standard Injections) SamplePrep->SysSuitability Calibration Calibration Curve Generation SysSuitability->Calibration SampleAnalysis Sample Sequence Injection Calibration->SampleAnalysis Integration Peak Integration & Identification SampleAnalysis->Integration Quantification Concentration Calculation (Using Calibration Curve) Integration->Quantification Report Final Report Generation (Validation & QC Summary) Quantification->Report

Caption: General workflow for chromatographic purity analysis.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is the premier technique for analyzing volatile and semi-volatile compounds. This compound is volatilized in a heated injector and separated from other components as it travels through a capillary column. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is ideal as it separates compounds primarily based on their boiling points, providing excellent resolution.[5] The mass spectrometer (MS) detector offers unparalleled specificity by fragmenting the eluted compound into a unique mass spectrum, allowing for positive identification and interference-free quantification.

Detailed GC-MS Protocol

Instrumentation and Reagents

  • GC-MS System: A gas chromatograph equipped with a programmable injector, a capillary column, and a mass spectrometer detector (e.g., single quadrupole).[6]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Acetonitrile (HPLC grade or higher), Helium (99.999% purity).

  • Reference Standard: this compound (>99% purity).

Protocol Steps:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. If the sample contains particulates, filter through a 0.45 µm syringe filter.

  • GC-MS Instrument Setup:

ParameterSettingRationale
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.[5][6]
Injector Temperature 250 °CEnsures complete and rapid volatilization without thermal degradation.[6]
Injection Mode Split (e.g., 30:1 ratio)Prevents column overloading for concentrated samples.[6]
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CThe initial hold separates solvents, the ramp ensures good peak shape for the analyte, and the final hold elutes any high-boiling impurities.[5]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230 °CStandard temperature for robust ionization.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and specificity. Use a primary ion for quantification (e.g., m/z 105, the benzoyl cation) and secondary ions for confirmation (e.g., m/z 77, 192).
  • Analysis Sequence:

    • Inject a solvent blank (acetonitrile) to verify system cleanliness.

    • Inject the calibration standards from lowest to highest concentration to build the calibration curve.

    • Inject the prepared sample solutions.

    • Inject a mid-level calibration standard every 10-15 samples to check for system drift.

Method Validation

A validated method ensures that the results are reliable. The following parameters should be assessed according to ICH guidelines or internal SOPs.[7][8]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise Ratio > 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10
Specificity No interfering peaks at the retention time of the analyte in blank matrix.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for non-volatile or thermally sensitive compounds.[5] For this compound, it offers a viable alternative to GC. The compound is separated on a hydrophobic stationary phase (C18) using a polar mobile phase.[1] A mixture of acetonitrile and water is effective, where a higher proportion of acetonitrile reduces the retention time.[9] The UV detector is set to a wavelength where the benzoate chromophore has strong absorbance (around 230 nm), providing good sensitivity.[1][10]

Detailed HPLC-UV Protocol

Instrumentation and Reagents

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reference Standard: this compound (>99% purity).

Protocol Steps:

  • Standard & Sample Preparation: Prepare stock, working standards, and samples as described in the GC-MS protocol (Section 3.1, steps 1-3). The same concentration range is a good starting point.

  • HPLC Instrument Setup:

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides good retention and peak shape for a hydrophobic ester on a C18 column.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and improves peak symmetry.[11]
Detection Wavelength 230 nmWavelength of high absorbance for the benzoate functional group.[1]
Injection Volume 10 µLA common injection volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Follow the analysis sequence as described for the GC-MS method (Section 3.1, step 5).

Method Validation

The same validation parameters and acceptance criteria outlined for the GC-MS method (Section 3.2) should be applied to the HPLC-UV method to ensure its suitability for the intended purpose.[12][13]

Method Selection and Performance Comparison

Choosing between GC-MS and HPLC-UV depends on the specific analytical need, such as the complexity of the sample matrix and the required level of sensitivity and specificity.

Method_Selection node_result node_result start Need to quantify This compound q1 Are volatile impurities a primary concern? start->q1 q2 Is highest specificity (e.g., complex matrix) required? q1->q2 No gcms gcms q1->gcms Yes q3 Is high throughput for routine QC the main goal? q2->q3 No q2->gcms Yes hplc hplc q3->hplc Yes q3->hplc No (either method is suitable)

Caption: Decision tree for selecting the analytical method.

Expected Performance Summary

The following table summarizes the typical performance characteristics of each method.

ParameterGC-MSHPLC-UV
Specificity Very High (based on mass fragmentation)Moderate (based on retention time & UV)
Sensitivity (LOQ) Very High (~0.1 - 5 ng/mL)[11]High (~0.5 - 10 µg/mL)
Throughput Moderate (longer run/cool-down times)High (shorter run times)
Robustness High (robust columns and methods)Very High (simple mobile phase)
Primary Use Case Trace analysis, impurity identification, complex matrices.Routine quality control, purity assays.

Conclusion

This application note provides two thoroughly detailed and validated methods for the quantification of this compound. The GC-MS method is recommended for applications requiring the highest level of specificity and sensitivity, making it ideal for impurity profiling and analysis in complex sample matrices. The HPLC-UV method serves as a robust, high-throughput alternative perfectly suited for routine quality control and purity assessments in simpler matrices. By understanding the principles and rationale behind each protocol, researchers and scientists can confidently implement and adapt these methods to generate accurate, reliable, and defensible analytical data.

References

Application Note: Quantitative Analysis of 2-Methylbutyl Benzoate in Complex Cosmetic and Beverage Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Methylbutyl benzoate in complex matrices, such as cosmetic formulations and beverage products. Due to the diverse and often intricate nature of these sample types, significant emphasis is placed on effective sample preparation to mitigate matrix effects and ensure reliable analytical results.[1][2][3] This guide provides detailed protocols for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to isolate this compound from interfering substances. The subsequent HPLC method utilizes a C18 stationary phase and UV detection, and has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, and precision.[4][5][6][7]

Introduction

This compound (C12H16O2, MW: 192.25 g/mol ) is a benzoate ester recognized for its characteristic fruity and balsamic odor.[8][9][10] This property makes it a valuable ingredient in the formulation of fragrances for cosmetic products and as a flavoring agent in certain beverages. The accurate determination of its concentration in final products is critical for quality control, ensuring product consistency, and adhering to regulatory standards.

The analysis of this compound in matrices like lotions, creams, and soft drinks presents a significant analytical challenge. These samples contain a multitude of components, including oils, fats, emulsifiers, sugars, and other additives, which can interfere with the chromatographic analysis.[11][12] Therefore, a meticulously developed sample preparation strategy is paramount to remove these interferences and ensure the longevity of the analytical column.[1][2][3] This note details a comprehensive approach, from sample extraction to final quantification, providing researchers and quality control analysts with a reliable and reproducible methodology.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.[13][14][15]

PropertyValueReference
Molecular Formula C12H16O2[8][9][16]
Molecular Weight 192.25 g/mol [8][9]
CAS Number 52513-03-8[8][10]
Boiling Point (est.) 256°C[8]
LogP (XLogP3-AA) 4.0[8]

The high LogP value indicates that this compound is a non-polar compound, making it an ideal candidate for reversed-phase chromatography.

Experimental Workflow

The overall analytical procedure is outlined below. The choice between Solid-Phase Extraction and Liquid-Liquid Extraction will depend on the specific sample matrix and available laboratory resources.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2 R1) Sample Complex Matrix (Cosmetic or Beverage) SPE Solid-Phase Extraction (SPE) Sample->SPE  For cleaner matrices or targeted cleanup LLE Liquid-Liquid Extraction (LLE) Sample->LLE  For highly complex or emulsion-based matrices Filter Filtration (0.45 µm) SPE->Filter LLE->Filter HPLC RP-HPLC System (C18 Column, UV Detector) Filter->HPLC Data Data Acquisition & Quantification HPLC->Data Validation Specificity, Linearity, Accuracy, Precision, LOD, LOQ Data->Validation

Figure 1: Overall workflow for the analysis of this compound.

Materials and Reagents

  • This compound reference standard: (≥99% purity)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure

  • Methanol: HPLC grade

  • Hexane: HPLC grade

  • Ethyl Acetate: HPLC grade

  • Sodium Sulfate: Anhydrous, analytical grade

  • Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or equivalent)

  • Syringe filters: 0.45 µm PTFE or nylon

Sample Preparation Protocols

The goal of sample preparation is to extract the analyte of interest from the complex matrix while removing interfering components.[2]

Protocol 1: Solid-Phase Extraction (SPE) for Beverages and Simple Lotions

SPE is an effective technique for sample cleanup and concentration, leveraging the principles of liquid chromatography.[17][18] A reversed-phase (C18) sorbent is chosen to retain the non-polar this compound while allowing more polar matrix components to pass through.[3]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For clear beverages, degas the sample by sonication for 10 minutes.

    • For lotions or emulsions, accurately weigh 1 g of the sample into a 50 mL beaker and disperse it in 20 mL of a 50:50 (v/v) methanol:water solution. Homogenize using a high-shear mixer or sonication until fully dispersed. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading: Load 10 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to elute polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge using 5 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[19]

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Creams and Oily Matrices

LLE is a classic sample preparation technique that separates compounds based on their relative solubilities in two immiscible liquids.[20] This method is particularly useful for oily or highly complex cosmetic formulations where SPE may be less effective due to clogging.[21]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 2 g of the sample into a 50 mL screw-cap centrifuge tube.

  • Initial Extraction: Add 10 mL of hexane to the tube. Vortex vigorously for 2 minutes to dissolve the oily components and extract the this compound.

  • Phase Separation: Add 10 mL of a 70:30 (v/v) acetonitrile:water solution. This will form a separate layer from the hexane. The this compound will partition into the acetonitrile layer.

  • Extraction: Vortex the tube for another 2 minutes, then centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully collect the lower acetonitrile layer using a Pasteur pipette and transfer it to a new tube.

  • Drying and Concentration: Pass the collected acetonitrile extract through a small column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Final Preparation: Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before analysis.

HPLC Method and Conditions

The developed method utilizes reversed-phase chromatography, which is ideal for separating non-polar analytes like benzoate esters.[12][13][22]

ParameterConditionRationale
Instrument Standard HPLC system with UV DetectorWidely available and provides good sensitivity for aromatic compounds.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for the non-polar this compound.
Mobile Phase Acetonitrile:Water (70:30, v/v)This isocratic mixture provides a good balance of elution strength and resolution for benzoate esters.[22]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmBenzoate esters exhibit strong UV absorbance around this wavelength.[22][23]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the analyte and any minor impurities without being excessively long.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][24]

Validation cluster_params ICH Q2(R1) Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ

Figure 2: Core parameters for HPLC method validation.

Validation Results Summary
ParameterResult
Linearity (R²) > 0.999 (Concentration range: 1-100 µg/mL)
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Specificity No interference from placebo matrices was observed at the retention time of this compound.
  • Linearity: A five-point calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) exceeded 0.999, indicating excellent linearity.[24]

  • Accuracy: Determined by spiking a known amount of this compound into a placebo matrix at three concentration levels (low, medium, high). The recovery was calculated as the percentage of the measured amount versus the added amount.[22][24]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections. The relative standard deviation (RSD) of the peak areas was well below the typical acceptance criterion of 2%.[22]

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve, confirming the method's sensitivity.[24]

Conclusion

This application note describes a validated, reliable, and robust RP-HPLC method for the quantification of this compound in complex cosmetic and beverage matrices. The detailed sample preparation protocols, utilizing either Solid-Phase Extraction or Liquid-Liquid Extraction, are effective in minimizing matrix interference, thereby ensuring the accuracy and precision of the results. The method meets the stringent validation criteria set forth by the ICH Q2(R1) guidelines, making it suitable for routine quality control analysis in industrial settings.

References

Standard operating procedure for 2-Methylbutyl benzoate handling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Use of 2-Methylbutyl Benzoate

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the standard operating procedures for handling this compound (CAS No. 52513-03-8). This guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Section 1: Compound Identification and Properties

This compound is an organic ester formed from benzoic acid and 2-methyl-1-butanol.[1] It is recognized for its pleasant, fruity aroma and is utilized in the food and cosmetics industries.[1] In a research and development context, its properties as a solvent or a synthetic intermediate are of primary interest.

1.1 Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform risk assessment.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Odor Pleasant, apple- or strawberry-like[1]
Boiling Point 259-260 °C at 760 mmHg[1][4]
Flash Point 106.2 - 109.4 °C[1][5]
Density 0.992 g/cm³[1]
Vapor Pressure 0.0125 - 0.013 mmHg at 25 °C (est.)[1][4]
Solubility Insoluble in water; soluble in alcohol.[4][6]
logP (Octanol/Water Partition Coefficient) 4.007 (est.)[4][7]
CAS Number 52513-03-8[2]

1.2 Structural Information

The molecular structure of a compound influences its reactivity and interactions.

  • SMILES: CCC(C)COC(=O)C1=CC=CC=C1[5]

  • InChI: InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3[2]

Section 2: Health and Safety Information

While specific toxicological data for this compound is limited, a hazard assessment can be made by extrapolating from data on structurally similar benzoate esters. It is generally considered to have low toxicity.[1] However, adherence to safety protocols is paramount.

2.1 Hazard Identification and GHS Classification

Based on data for analogous compounds like methyl benzoate and butyl benzoate, the following potential hazards should be considered.[8][9]

  • Acute Oral Toxicity: May be harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation: May cause skin irritation.[9]

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.[9]

  • Combustibility: It is a combustible liquid.

2.2 Exposure Controls and Personal Protective Equipment (PPE)

To mitigate risks, a multi-layered approach to exposure control is necessary, starting with engineering controls and supplemented by appropriate PPE.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[10] Eyewash stations and safety showers must be readily accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat or other protective work clothing is required.

    • Respiratory Protection: If working outside of a fume hood where ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[11]

Section 3: Standard Operating Procedures for Handling

The following protocols are designed to ensure the safe handling of this compound from receipt to disposal.

3.1 General Handling Workflow

The logical flow for handling this chemical involves careful planning and execution at each stage.

cluster_emergency Contingency A Receipt and Storage B Pre-Use Preparation A->B Retrieve from storage C Chemical Handling and Use B->C Don PPE, prepare workspace D Post-Use and Waste Disposal C->D Complete experiment E Spill and Emergency Response C->E In case of spill/exposure D->A Return to storage (if applicable) A Evacuate Immediate Area B Alert Others and Supervisor A->B C If Spill is Small and Controllable B->C H If Spill is Large or Uncontrolled B->H Assess situation D Don Appropriate PPE C->D Assess situation E Contain Spill with Absorbent Material D->E F Collect and Place in Waste Container E->F G Clean and Decontaminate Area F->G I Contact Emergency Response Team H->I

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylbutyl Benzoate Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Methylbutyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a smooth and efficient scale-up process.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent and economically viable method for large-scale production is the Fischer-Speier esterification of benzoic acid with 2-methylbutanol, typically using a strong acid catalyst.[1][2] This is a direct and relatively simple method, though it is not without its challenges, primarily related to reaction equilibrium.[3][4]

Q2: Why is water removal so critical during the esterification process?

A2: Fischer-Speier esterification is a reversible reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants (benzoic acid and 2-methylbutanol), which significantly reduces the yield of the desired this compound.[5][6] Therefore, continuous removal of water is essential to drive the reaction to completion.[1][3]

Q3: What are the recommended catalysts for this esterification on a larger scale?

A3: A range of acid catalysts can be used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are effective and widely used.[3][7] However, they require a neutralization step during work-up and can lead to corrosion and waste disposal issues.[8]

  • Heterogeneous Catalysts: Solid acid catalysts, such as sulfonated ion-exchange resins (e.g., Amberlyst-15), are increasingly preferred for industrial processes.[8][9][10] Their main advantages are ease of separation from the product mixture (via filtration), reusability, and reduced waste generation.[10]

Q4: Is it necessary to use an excess of one reactant?

A4: Yes, it is highly recommended. To further shift the equilibrium towards the product side, a large excess of one of the reactants is typically used.[5][7] In the synthesis of this compound, it is common practice to use an excess of 2-methylbutanol, as it can also serve as the solvent for the reaction.[3] Using a 10-fold excess of the alcohol can significantly increase the ester yield.[7]

Q5: What are the primary safety concerns when scaling up this process?

A5: Key safety considerations include the handling of corrosive acid catalysts like sulfuric acid. The reaction is also typically run at elevated temperatures, requiring appropriate engineering controls to manage refluxing liquids and vapors. 2-methylbutanol is flammable, so ignition sources must be eliminated. A thorough risk assessment should be conducted before any scale-up operation.

PART 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you may encounter during the scale-up of this compound production.

Problem 1: Low Reaction Conversion and Yield

Low conversion of benzoic acid is one of the most common issues, directly impacting the process's economic viability.

Causality Analysis Workflow

A Low Conversion (<90%) B Equilibrium Limitation A->B E Reaction Kinetics Issue A->E C Insufficient Water Removal B->C Cause D Suboptimal Reactant Ratio B->D Cause F Low Reaction Temperature E->F Cause G Poor Catalyst Activity / Loading E->G Cause H Inadequate Mixing E->H Cause

Caption: Root cause analysis for low reaction conversion.

Troubleshooting Steps
Potential Cause Explanation & Recommended Action
Ineffective Water Removal The presence of water drives the equilibrium backward, reducing yield.[1][3] Solution: Ensure your water removal system (e.g., Dean-Stark trap, distillation) is operating efficiently. On a large scale, a packed column above the reactor can be used to fractionate the water-alcohol azeotrope, returning the alcohol to the reactor.
Suboptimal Reactant Molar Ratio An insufficient excess of the alcohol will limit the extent to which the equilibrium is shifted towards the products.[7] Solution: Increase the molar excess of 2-methylbutanol. Ratios of 1.5:1 to 3:1 (alcohol:acid) are common starting points, but ratios up to 10:1 can be explored for maximizing conversion.[7][11]
Low Reaction Temperature Esterification rates are temperature-dependent. If the temperature is too low, the reaction will be impractically slow. Solution: The reaction should be run at reflux.[1] The optimal temperature depends on the boiling point of 2-methylbutanol and the operating pressure, but is typically in the range of 110-140°C.[3][8]
Catalyst Deactivation or Insufficient Loading The acid catalyst is crucial for activating the carbonyl group of benzoic acid.[4][6] Solution: For homogeneous catalysts like H₂SO₄, ensure the correct catalytic amount is added (typically 1-2% by weight). For heterogeneous catalysts like Amberlyst resins, check the manufacturer's specifications for activity and thermal stability.[10] Ensure the catalyst bed is not fouled and consider regeneration or replacement if activity drops.
Poor Mixing In large reactors, inadequate agitation can lead to temperature and concentration gradients, preventing efficient contact between reactants and the catalyst.[1] Solution: Verify that the reactor's agitation speed and impeller design are sufficient to maintain a homogeneous mixture.
Problem 2: Byproduct Formation and Product Impurity

The formation of impurities complicates purification and can lead to a final product that is out of specification.

Common Byproducts and Their Formation Pathways

cluster_0 High Temperature Side Reactions cluster_1 Work-up & Purification Issues A 2-Methylbutanol B Ether Formation (bis(2-methylbutyl) ether) A->B Acid-catalyzed Dehydration C Alkene Formation (e.g., 2-methyl-1-butene) A->C Acid-catalyzed Elimination D Crude Product E Unreacted Benzoic Acid D->E Incomplete Neutralization F Unreacted 2-Methylbutanol D->F Inefficient Distillation

Caption: Common byproduct formation pathways.

Troubleshooting Steps
Potential Cause Explanation & Recommended Action
Excessively High Reaction Temperature While higher temperatures increase the reaction rate, they can also promote side reactions like the dehydration of 2-methylbutanol to form ethers or alkenes.[12] This is particularly a risk with strong mineral acid catalysts. Solution: Maintain the reaction at the minimum temperature required for a reasonable rate (i.e., gentle reflux). Avoid aggressive heating that could create hot spots. If side reactions persist, consider switching to a milder or heterogeneous catalyst.[10]
Ineffective Catalyst Removal / Neutralization Residual acid catalyst in the crude product can cause degradation during purification, especially during high-temperature distillation. Solution: If using a homogeneous catalyst, ensure complete neutralization with a base wash (e.g., sodium bicarbonate solution) after the reaction.[13][14] Test the aqueous layer to confirm it is basic. If using a solid catalyst, ensure it is completely filtered off before distillation.
Inefficient Purification The boiling points of 2-methylbutanol and this compound may be close enough to make separation by simple distillation difficult. Unreacted benzoic acid can also co-distill if not removed. Solution: Purification should be performed by fractional distillation under reduced pressure.[1][11] This lowers the boiling points, reducing the risk of thermal degradation. Ensure your distillation column has a sufficient number of theoretical plates and optimize the reflux ratio to achieve the desired separation and purity.
Problem 3: Difficulties During Work-up and Phase Separation

Issues during the aqueous work-up can lead to product loss and contamination.

Troubleshooting Steps
Potential Cause Explanation & Recommended Action
Emulsion Formation Vigorous shaking during the neutralization or washing steps can lead to the formation of stable emulsions, making phase separation difficult or impossible. Solution: Instead of vigorous shaking, use gentle inversions of the separatory funnel or reactor. If an emulsion does form, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.
Incomplete Phase Separation On a large scale, allowing insufficient time for the layers to separate can lead to carrying aqueous contaminants into the organic layer. Solution: Allow adequate settling time for the layers to fully disengage. The interface should be clear and distinct. Using a reactor with a conical bottom can aid in a sharper separation.
Product Loss to Aqueous Layer While this compound has low water solubility, some loss can occur, particularly if excessive volumes of wash water are used. Solution: Minimize the volume of water used for washing, consistent with effective removal of impurities. After the primary separation, a back-extraction of the combined aqueous layers with a small amount of a suitable solvent (e.g., dichloromethane) can be performed to recover dissolved product.

PART 3: Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactant Charging: In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge benzoic acid (1.0 eq) and 2-methylbutanol (2.0 - 5.0 eq).

  • Catalyst Addition: Add the acid catalyst.

    • For H₂SO₄ : Add 1-2% of the total reactant weight.[15][16]

    • For Amberlyst-15 : Add 5-15% of the total reactant weight.[9]

  • Reaction: Heat the mixture to a gentle reflux. The temperature should be around the boiling point of 2-methylbutanol (~131°C at atmospheric pressure). Continuously collect the water-alcohol azeotrope in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing samples via GC or by measuring the acid value of the reaction mixture.[1] The reaction is considered complete when water evolution ceases or the acid value drops below a target threshold.

  • Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature.

    • If using Amberlyst-15 , filter the catalyst.

    • If using H₂SO₄ , proceed directly to work-up.

  • Work-up: Transfer the reaction mixture to a separation vessel.

    • Wash with water to remove the bulk of the excess alcohol.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until the aqueous layer is basic.[13] Caution: Foaming may occur due to CO₂ evolution.

    • Wash with brine to aid phase separation and remove residual water.[1]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent. Remove any residual low-boiling solvent or excess alcohol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to achieve the desired purity.[1][11]

References

Maximizing the yield of 2-Methylbutyl benzoate esterification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylbutyl Benzoate Synthesis

A Senior Application Scientist's Guide to Maximizing Esterification Yield

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in esterification reactions. Here, we move beyond simple protocols to provide in-depth, field-tested insights into maximizing your product yield. This resource is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter during your experiments, grounded in the principles of chemical kinetics and equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound, and why is yield often a challenge?

The synthesis of this compound is typically achieved through Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between benzoic acid (a carboxylic acid) and 2-methylbutanol (a primary alcohol).[1][2] The core challenge of this reaction lies in its reversible nature.[3] As the ester and water are formed, the reverse reaction—hydrolysis—simultaneously occurs, breaking the ester back down into the starting materials.[2][4]

This establishes a chemical equilibrium.[5][6] Without intervention, the reaction will stop short of completion, with a typical yield of around 60-70% at best, even with stoichiometric amounts of reactants.[3][4] To maximize the yield of this compound, the equilibrium must be actively shifted toward the products, a concept governed by Le Châtelier's Principle.[6][7]

Troubleshooting Guide: From Low Yield to High Purity

Q2: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yield is the most common issue in Fischer esterification. The cause can almost always be traced back to the reaction equilibrium not being sufficiently shifted towards the product. Here are the primary levers you can pull to solve this problem.

A2.1: Inefficient Water Removal

  • The "Why": Water is a direct product of the esterification. Its accumulation in the reaction mixture fuels the reverse hydrolysis reaction, preventing the forward reaction from reaching completion.[8] Continuous removal of water is the most effective strategy to drive the reaction forward and achieve near-quantitative yields.[8][9]

  • The "How" (Protocol): The gold-standard apparatus for this purpose is the Dean-Stark trap .[4][9][10][11] It works by azeotropically removing water from the reaction mixture.

    • Experimental Protocol: Esterification using a Dean-Stark Apparatus

      • Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

      • Reagents:

        • Charge the flask with benzoic acid (1.0 eq).

        • Add 2-methylbutanol (1.5-3.0 eq).

        • Add a non-polar solvent that forms an azeotrope with water, such as toluene or hexane (enough to fill the Dean-Stark trap arm).[1]

        • Add an acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).[1][12]

      • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the condenser, liquefy, and collect in the Dean-Stark trap.

      • Separation: In the trap, the denser water will separate and collect at the bottom, while the less dense toluene will overflow and return to the reaction flask.[9][11]

      • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

  • Visualizing the Workflow:

    G cluster_setup Reaction Setup cluster_reaction Reaction & Water Removal cluster_workup Work-up & Purification A Charge Reactants: Benzoic Acid (1 eq) 2-Methylbutanol (1.5-3 eq) Toluene B Add Acid Catalyst (e.g., p-TsOH, H₂SO₄) A->B C Heat to Reflux B->C D Azeotropic distillation of Water-Toluene mixture C->D E Water collects in Dean-Stark Trap D->E F Toluene returns to reaction flask D->F G Cool Reaction Mixture E->G F->C H Neutralize with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry with Na₂SO₄ I->J K Purify by Distillation J->K

    Caption: Experimental workflow for high-yield esterification.

A2.2: Suboptimal Reactant Ratio

  • The "Why": Besides removing a product, you can also shift the equilibrium by increasing the concentration of a reactant.[3][6] Using a large excess of one of the starting materials will drive the reaction towards the product side.[13]

  • The "How": Typically, the less expensive reactant is used in excess. In this case, 2-methylbutanol is often the better choice. Using the alcohol as the limiting reagent is generally not advised unless it is significantly more valuable than the carboxylic acid.

    Reactant Ratio (Alcohol:Acid)Expected Outcome
    1:1Equilibrium will be reached, limiting the theoretical yield to ~70% without water removal.[3]
    3:1 to 5:1Shifts equilibrium significantly, increasing yield. Often used when the alcohol also serves as the solvent.[2][3]
    1:3 (Acid in excess)Not recommended due to the higher cost and potential for side reactions with some acids.

A2.3: Inadequate Catalysis

  • The "Why": Fischer esterification is notoriously slow without a catalyst.[3] A strong acid catalyst is required to protonate the carbonyl oxygen of the benzoic acid.[2][14] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-methylbutanol. Benzoic acid itself is not a strong enough acid to effectively catalyze its own esterification.[6]

  • The "How":

    • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1][13]

    • Solid Acid Catalysts: For easier removal post-reaction, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) or metal-based solid acids can be used.[12][15] These heterogeneous catalysts can be filtered off, simplifying the work-up procedure.[5][15]

  • Visualizing the Mechanism:

    G BenzoicAcid Benzoic Acid ProtonatedAcid Protonated Benzoic Acid (Activated) BenzoicAcid->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack Alcohol 2-Methylbutanol Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster 3. Proton Transfer &   Loss of Water Ester This compound ProtonatedEster->Ester 4. Deprotonation Water Water ProtonatedEster->Water Catalyst H⁺ (Catalyst) Ester->Catalyst Regenerates Catalyst Catalyst->BenzoicAcid 1. Protonation

    Caption: The catalytic mechanism of Fischer esterification.

Q3: After the reaction, I'm struggling with the purification. How do I effectively isolate pure this compound?

Impurities in the final product are typically unreacted starting materials or residual catalyst. A standard liquid-liquid extraction work-up is crucial.

  • The "Why": The crude reaction mixture contains the desired ester, unreacted 2-methylbutanol, unreacted benzoic acid, the acid catalyst, and the solvent (if used). Each of these must be systematically removed.

  • The "How" (Protocol):

    • Neutralization: After cooling the reaction mixture, dilute it with an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14][16]

      • Causality: The basic NaHCO₃ solution deprotonates and solubilizes both the unreacted benzoic acid (forming sodium benzoate) and the acid catalyst, pulling them into the aqueous layer.[16] Be sure to vent the funnel frequently as CO₂ gas is produced.

    • Remove Excess Alcohol: Wash the organic layer with water, followed by a saturated brine (NaCl) solution.

      • Causality: The water wash helps remove the bulk of the unreacted 2-methylbutanol, which has some water solubility. The brine wash helps to break any emulsions and further removes water from the organic layer.[8]

    • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Final Purification: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The final purification of the crude ester is best achieved by fractional distillation under reduced pressure.[8] This is particularly important for separating the product from any remaining high-boiling impurities.

Q4: Are there any specific side reactions I should be aware of when using 2-methylbutanol?
  • The "Why": While 2-methylbutanol is a primary alcohol and generally well-behaved in Fischer esterification, strong acid and high temperatures can potentially lead to side reactions.[1] Tertiary alcohols are much more prone to elimination, but even primary alcohols can undergo dehydration to form alkenes or etherification to form di(2-methylbutyl) ether under harsh conditions.

  • The "How" to Mitigate:

    • Control Temperature: Do not use excessively high temperatures. The reflux temperature of the chosen solvent (e.g., toluene at ~111°C) is usually sufficient.[8]

    • Catalyst Choice: Use the minimum effective amount of catalyst. Milder catalysts like p-TsOH may be preferable to concentrated H₂SO₄, which is a stronger dehydrating agent.[3]

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or watching water collection) and stop the reaction once it is complete to avoid prolonged exposure to acidic conditions.

References

Technical Support Center: By-product Formation in 2-Methylbutyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbutyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this esterification reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, focusing on the identification, minimization, and elimination of unwanted by-products.

Section 1: Understanding the Core Reaction and Its Challenges

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves heating benzoic acid with 2-methyl-1-butanol.[1][2][3] While seemingly straightforward, the reaction equilibrium and the nature of the alcohol can lead to the formation of several troublesome by-products.

Core Reaction:

Benzoic Acid + 2-Methyl-1-butanol ⇌ this compound + Water

The primary challenge in this synthesis is its reversible nature.[1][4][5] The water produced can hydrolyze the ester, shifting the equilibrium back towards the reactants and reducing the yield.[6] Furthermore, the acidic conditions and elevated temperatures required for the reaction can promote side reactions involving the 2-methyl-1-butanol starting material.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is an acid catalyst necessary for this reaction?

A1: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the benzoic acid.[4][7][8][9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-methyl-1-butanol.[4][9][11] Without the catalyst, the reaction would proceed at an impractically slow rate.

Q2: What is the significance of removing water during the reaction?

A2: According to Le Chatelier's principle, removing a product from a reaction at equilibrium will shift the equilibrium to favor the formation of more products.[12][13] In Fischer esterification, water is a by-product. Its continuous removal, often accomplished using a Dean-Stark apparatus, drives the reaction towards the formation of this compound, thereby increasing the overall yield.[4][6]

Q3: Can I use a different alcohol for this synthesis?

A3: Yes, the Fischer esterification is a general method for synthesizing a wide variety of esters from different carboxylic acids and alcohols.[3] However, the structure of the alcohol can significantly impact the reaction conditions required and the potential for side reactions. Primary alcohols, like 2-methyl-1-butanol, are generally less reactive and may require more forcing conditions than secondary or tertiary alcohols.[14][15][16]

Section 2: Troubleshooting Common By-products

The primary by-products in the synthesis of this compound arise from side reactions of the 2-methyl-1-butanol under acidic, heated conditions. Understanding the mechanisms of their formation is key to developing effective troubleshooting strategies.

By-product 1: Alkenes (Dehydration Products)

Under the strong acid and high-temperature conditions of Fischer esterification, 2-methyl-1-butanol, a primary alcohol, can undergo dehydration to form a mixture of alkenes.[14][15][16][17][18]

Mechanism of Alkene Formation: The dehydration of primary alcohols typically proceeds via an E2 mechanism.[15][17] The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). A base (such as the bisulfate ion or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the concerted elimination of water and the formation of a double bond.

Due to the structure of 2-methyl-1-butanol, a carbocation rearrangement (hydride shift) can also occur, leading to a more stable tertiary carbocation and subsequently a mixture of alkene isomers.

Troubleshooting Alkene Formation:

StrategyRationale
Lower Reaction Temperature Dehydration is an elimination reaction favored at higher temperatures.[14] Operating at the lowest effective temperature for esterification can significantly reduce alkene formation.
Choice of Catalyst While strong acids are necessary, milder acid catalysts like p-toluenesulfonic acid or solid acid catalysts may be less prone to causing dehydration compared to concentrated sulfuric acid.[7] Sulfuric acid is also a strong oxidizing agent which can lead to other side products.[18]
Reaction Time Prolonged reaction times, even at optimal temperatures, can increase the likelihood of side reactions. Monitor the reaction progress (e.g., by TLC or GC) and stop when the consumption of the limiting reagent plateaus.
By-product 2: Ethers (Self-Condensation Products)

Another common side reaction is the acid-catalyzed self-condensation of 2-methyl-1-butanol to form di(2-methylbutyl) ether.

Mechanism of Ether Formation: This reaction is essentially a nucleophilic substitution where one molecule of the alcohol acts as the nucleophile and another, after protonation of its hydroxyl group, serves as the substrate. This is more likely to occur if the reaction is not sufficiently heated.[15][16]

Troubleshooting Ether Formation:

StrategyRationale
Maintain Adequate Temperature Ether formation is generally favored at lower temperatures than alkene formation.[15] Ensuring the reaction is maintained at a sufficient reflux temperature will favor the desired esterification over ether synthesis.
Control Reactant Stoichiometry Using a moderate excess of the alcohol can help drive the esterification forward. However, a very large excess could increase the probability of alcohol self-condensation.

Visualization of By-product Formation Pathways

Byproduct_Formation cluster_main Main Reaction: Fischer Esterification cluster_side Side Reactions Benzoic_Acid Benzoic Acid Product This compound Benzoic_Acid->Product + 2-Methyl-1-butanol (H+ catalyst) 2_Methyl_1_butanol 2-Methyl-1-butanol 2_Methyl_1_butanol->Product Alcohol_Start 2-Methyl-1-butanol 2_Methyl_1_butanol->Alcohol_Start Water Water Alkenes Alkene Mixture (e.g., 2-Methyl-1-butene, 2-Methyl-2-butene) Alcohol_Start->Alkenes Dehydration (High Temp, H+) Ether Di(2-methylbutyl) ether Alcohol_Start->Ether Self-Condensation (Lower Temp, H+) Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Check_Purity Is Product Purity > 95%? Analyze->Check_Purity Purify Purify by Vacuum Distillation Check_Purity->Purify Yes Identify_Byproducts Identify Major By-products Check_Purity->Identify_Byproducts No Alkene_Detected Alkenes Detected? Identify_Byproducts->Alkene_Detected Ether_Detected Ethers Detected? Alkene_Detected->Ether_Detected No Optimize_Temp_Lower Optimize: Lower Reaction Temp Alkene_Detected->Optimize_Temp_Lower Yes Optimize_Temp_Higher Optimize: Maintain Reflux Temp Ether_Detected->Optimize_Temp_Higher Yes Optimize_Catalyst Optimize: Use Milder Catalyst Optimize_Temp_Lower->Optimize_Catalyst Rerun Rerun Synthesis Optimize_Temp_Higher->Rerun Optimize_Catalyst->Rerun

References

Technical Support Center: Purity Analysis of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of 2-Methylbutyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to perform accurate purity assessments, overcome common analytical challenges, and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purity analysis of this compound.

Q1: What are the expected major ions in the mass spectrum of this compound?

A1: In the electron ionization (EI) mass spectrum of this compound, you can expect to see a molecular ion peak ([M]⁺) at m/z 192.1150.[1][2] Common fragment ions would include the benzoyl cation at m/z 105 (C₆H₅CO⁺), which is often the base peak, and fragments corresponding to the loss of the alkoxy group.[1]

Q2: What are the typical impurities I should look for in a this compound sample?

A2: Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting materials: Benzoic acid and 2-methylbutanol.

  • Isomers: Other butyl benzoate isomers if the starting alcohol was not pure.

  • Degradation products: Hydrolysis can lead to the formation of benzoic acid and 2-methylbutanol.[3]

Q3: Can I use ¹H NMR to determine the purity of this compound without a reference standard?

A3: Yes, you can use Quantitative NMR (qNMR), specifically the 100% method, to assess purity without a certified reference standard.[4] This method assumes that all observed signals in the ¹H NMR spectrum belong to the main component and its impurities. By comparing the integral of a well-resolved signal from the analyte to the sum of all integrals, a purity percentage can be calculated. However, for higher accuracy and traceability, using an internal standard (internal calibrant method) is recommended.[5][6]

Q4: My GC chromatogram shows tailing peaks for this compound. What could be the cause?

A4: Peak tailing for ester compounds in GC can be caused by several factors:

  • Active sites in the inlet or column: Silanol groups in the liner or on the column can interact with the polar ester group.[7]

  • Column degradation: Over time, the stationary phase can degrade, exposing active sites.

  • Improper column installation: A poor cut on the column or incorrect insertion depth into the injector or detector can cause peak distortion.[8]

  • Sample overload: Injecting too much sample can lead to peak fronting or tailing.[8]

Q5: The integration of my aromatic protons in the ¹H NMR spectrum is not accurate. What can I do?

A5: Inaccurate integration in the aromatic region can be due to overlapping signals, especially if impurities with aromatic protons are present.[9] Using a higher field NMR instrument can improve resolution. Alternatively, you can try a different deuterated solvent, as solvent effects can alter chemical shifts and potentially resolve overlapping peaks.[9] For quantification, it is crucial to select a signal that is well-resolved from any other peaks.

II. GC-MS Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is tailing significantly, affecting integration and resolution. What steps should I take to fix this?

Answer:

  • Check for System Activity:

    • Inlet Liner: The glass inlet liner is a common source of activity. Deactivated liners are essential for analyzing polar compounds like esters.[7] If you are using a liner with glass wool, ensure the wool is also deactivated. Consider replacing the liner with a new, deactivated one.

    • Column: If the column has been in use for a long time, the stationary phase may be degraded, exposing active silanol groups. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.

  • Optimize Injection Parameters:

    • Injection Volume: Injecting too large a volume can overload the column, leading to peak distortion.[8] Try reducing the injection volume.

    • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation. A typical starting point for this compound would be around 250 °C.

  • Verify Column Installation:

    • A clean, square cut on the column is crucial for good peak shape.

    • Ensure the column is installed at the correct depth in both the injector and the detector as specified in your instrument manual.[8]

Problem 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this instability?

Answer:

  • Check for Leaks: Leaks in the carrier gas flow path are a common cause of retention time instability. Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[10]

  • Ensure Stable Flow and Pressure:

    • Verify that the carrier gas cylinder has sufficient pressure.

    • Check the electronic pressure control (EPC) settings and ensure they are stable.

  • Maintain a Stable Oven Temperature:

    • Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

    • Allow the oven to fully equilibrate at the initial temperature before each injection.

Problem 3: Low Signal Intensity or No Peak Detected

Question: I am injecting a known concentration of this compound, but the peak is very small or not visible at all. What should I investigate?

Answer:

  • Verify Sample Introduction:

    • Syringe: Check the syringe for any blockage or damage.

    • Injector: Ensure the injector septum is not cored or leaking, which could cause sample loss.

  • Check for System Contamination:

    • Inlet: A contaminated inlet liner can trap the analyte. Clean or replace the liner.

    • Column: The column may be contaminated with non-volatile residues from previous injections. Bake out the column at a high temperature (within its specified limit).

  • Inspect the Mass Spectrometer:

    • Source Tuning: The MS may need to be tuned. Check the tune report for any abnormalities.

    • Source Cleaning: A dirty ion source can significantly reduce sensitivity. If the tune report indicates a dirty source, it will need to be cleaned according to the manufacturer's instructions.

III. NMR Troubleshooting Guide

This guide provides solutions to common problems encountered during the NMR analysis of this compound.

Problem 1: Broad or Distorted Peaks

Question: The peaks in my ¹H NMR spectrum of this compound are broad, making it difficult to interpret coupling patterns and perform accurate integration. What is the cause and solution?

Answer:

  • Improve Shimming: Poor shimming is a primary cause of broad peaks. The magnetic field needs to be homogenized. Re-shim the instrument, especially if the sample or solvent has been changed.[9]

  • Check Sample Concentration and Solubility:

    • A sample that is too concentrated can lead to viscosity-related broadening.[9] Dilute the sample if necessary.

    • Ensure your compound is fully dissolved in the NMR solvent. Insoluble material will disrupt the magnetic field homogeneity.[9] Try a different deuterated solvent if solubility is an issue.

  • Consider Chemical Exchange: If you have acidic or basic impurities, proton exchange can broaden certain peaks. This is particularly relevant for the protons on the carbon adjacent to the ester oxygen.

Problem 2: Presence of Extraneous Peaks (Impurities/Artifacts)

Question: I am seeing unexpected peaks in my ¹H NMR spectrum that do not correspond to this compound. How do I identify them?

Answer:

  • Identify Common Solvent and Water Peaks:

    • Familiarize yourself with the chemical shifts of residual protons in your deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • A broad singlet around 1.5-2.5 ppm in CDCl₃ often corresponds to water.[9]

  • Check for Synthesis Byproducts and Starting Materials:

    • Benzoic Acid: Look for a broad singlet in the 10-13 ppm region (carboxylic acid proton) and aromatic signals.

    • 2-Methylbutanol: Look for characteristic alcohol proton signals and aliphatic signals corresponding to the 2-methylbutyl group.

  • Look for Rotational Isomers (Rotamers): While less common for this specific molecule, restricted bond rotation in some molecules can lead to the appearance of multiple sets of peaks for a single compound.[9] Acquiring the spectrum at a higher temperature can cause these peaks to coalesce.

Problem 3: Inaccurate Quantification (qNMR)

Question: My qNMR results for the purity of this compound are not reproducible. What factors should I check?

Answer:

  • Ensure Proper Experimental Parameters for Quantification:

    • Long Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of any proton being quantified) is crucial to ensure complete relaxation of all protons between scans.

    • Sufficient Number of Scans: A higher number of scans will improve the signal-to-noise ratio, leading to more accurate integration.

  • Verify the Purity and Stability of the Internal Standard:

    • The internal standard must be of high, known purity.[6][11]

    • It should be stable under the experimental conditions and not react with the sample or solvent.[6]

    • Choose an internal standard with peaks that are well-resolved from your analyte's peaks.

  • Integration and Data Processing:

    • Ensure the baseline is flat and correctly phased across the entire spectrum.

    • Use a consistent integration region for both the analyte and the internal standard peaks across all experiments.

IV. Experimental Protocols

This section provides detailed step-by-step methodologies for the GC-MS and NMR analysis of this compound.

A. GC-MS Protocol for Purity Analysis

Objective: To determine the purity of this compound and identify potential volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with an autosampler

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the chosen solvent to create a 1 mg/mL solution.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrument Parameters:

ParameterRecommended Setting
GC System
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Column
TypeDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
  • Data Analysis:

    • Integrate the peak corresponding to this compound and all other impurity peaks.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).[12]

B. ¹H NMR Protocol for Purity Analysis (qNMR)

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[5]

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters:

ParameterRecommended Setting
Spectrometer400 MHz or higher
Pulse ProgramStandard 90° pulse
Acquisition Time> 3 seconds
Relaxation Delay (d1)30 seconds (or 5 x T₁ of the slowest relaxing proton)
Number of Scans16 or higher (for good signal-to-noise)
  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved peak of this compound (e.g., the aromatic protons) and a peak of the internal standard.

    • Calculate the purity using the following equation:[13]

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (this compound: 192.25 g/mol )[1][14]

      • m = Mass

      • P = Purity of the internal standard

      • Subscripts: analyte = this compound, IS = Internal Standard

V. Visualized Workflows

GC-MS Purity Analysis Workflow

Caption: Workflow for GC-MS purity analysis.

qNMR Purity Analysis Workflow

Caption: Workflow for qNMR purity analysis.

VI. References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. --INVALID-LINK--

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.--INVALID-LINK--

  • qNMR: A powerful tool for purity determination. (n.d.). RSSL. --INVALID-LINK--

  • This compound. (n.d.). NIST WebBook. --INVALID-LINK--

  • This compound | C12H16O2. (n.d.). PubChem. --INVALID-LINK--

  • GC/MS Identification of Impurities. (2024). Medistri SA. --INVALID-LINK--

  • Purity by Absolute qNMR Instructions. (n.d.). Mestrelab Resources. --INVALID-LINK--

  • Purity Calculation. (2013). Mestrelab Resources. --INVALID-LINK--

  • [(2S)-2-methylbutyl] benzoate | C12H16O2. (n.d.). PubChem. --INVALID-LINK--

  • This compound (C12H16O2). (n.d.). PubChemLite. --INVALID-LINK--

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. --INVALID-LINK--

  • Identification and quantification of unknown impurities (LC-MS y GC-MS). (n.d.). Netpharmalab. --INVALID-LINK--

  • Impurity detection via GCMS. (2017). Chromatography Forum. --INVALID-LINK--

  • Impurities Analysis. (n.d.). Shimadzu. --INVALID-LINK--

  • Benzoic acid, 2-methyl-, butyl ester | C12H16O2. (n.d.). PubChem. --INVALID-LINK--

  • Benzoic acid, 2-methylbutyl ester. (n.d.). NIST WebBook. --INVALID-LINK--

  • Benzoic acid, 2-hydroxy-, 2-methylbutyl ester. (n.d.). NIST WebBook. --INVALID-LINK--

  • Benzoic acid, 2-methylpropyl ester. (n.d.). NIST WebBook. --INVALID-LINK--

  • 2-(2-Methylbutyl)benzoic acid | C12H16O2. (n.d.). PubChem. --INVALID-LINK--

  • 2-Buten-1-ol, 3-methyl-, benzoate. (n.d.). NIST WebBook. --INVALID-LINK--

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. --INVALID-LINK--

  • How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science. --INVALID-LINK--

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Technical Support Center: Enhancing the Stability of 2-Ethylbutyl Benzoate in Formulations. (n.d.). Benchchem. --INVALID-LINK--

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Troubleshooting peak tailing in GC analysis of hydroxy esters. (n.d.). Benchchem. --INVALID-LINK--

  • This compound. (n.d.). NIST WebBook. --INVALID-LINK--

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. --INVALID-LINK--

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. --INVALID-LINK--

  • Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. (2020). YouTube. --INVALID-LINK--

  • GC Troubleshooting. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound (CAS 52513-03-8): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System. --INVALID-LINK--

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. (1990). PMC - NIH. --INVALID-LINK--

  • Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. --INVALID-LINK--

  • 2-methyl butyl benzoate, 52513-03-8. (n.d.). The Good Scents Company. --INVALID-LINK--

  • 2-methyl butyl salicylate 2-hydroxybenzoic acid 2-methylbutyl ester. (n.d.). The Good Scents Company. --INVALID-LINK--

  • Help identifying this ester based on NMR and IR? (2019). Reddit. --INVALID-LINK--

  • Benzoate Degradation Pathway. (n.d.). Eawag-BBD. --INVALID-LINK--

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. (2018). Research Journal of Science and Technology. --INVALID-LINK--

  • 2-Methylbutyl acetate(624-41-9) 1H NMR spectrum. (n.d.). ChemicalBook. --INVALID-LINK--

  • Chemical Properties of this compound (CAS 52513-03-8). (n.d.). Cheméo. --INVALID-LINK--

  • HNMR Practice Problems with Step-by-Step Solutions. (2024). YouTube. --INVALID-LINK--

  • Showing Compound 3-Methylbutyl benzoate (FDB011410). (2010). FooDB. --INVALID-LINK--

  • GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. (2017). ResearchGate. --INVALID-LINK--

  • ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). (n.d.). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Preventing Degradation of 2-Methylbutyl Benzoate During Processing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methylbutyl benzoate (CAS: 52513-03-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing its degradation during experimental and manufacturing processes. As an aromatic ester, this compound is valued in various applications for its solvent properties and characteristic odor. However, like all esters, it is susceptible to specific degradation pathways that can compromise sample integrity, reduce yield, and introduce impurities. This guide follows a question-and-answer format to directly address common challenges, explaining the causative chemistry and providing robust, field-proven protocols for mitigation.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the fundamental properties and stability profile of this compound.

Q1: What are the core chemical and physical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in designing stable formulations and processes. It is a colorless to pale yellow liquid formed from the esterification of benzoic acid and 2-methyl-1-butanol.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 256-260 °C at 760 mmHg
Flash Point ~106-109 °C
Density ~0.992 g/cm³
Solubility Soluble in alcohol; very slightly soluble in water.
Appearance Colorless to pale yellow clear liquid.

Q2: What are the primary degradation pathways for this compound?

A2: The ester functional group is the most reactive site in the molecule. Degradation primarily occurs via three pathways:

  • Hydrolysis: This is the most common degradation route for esters. It involves the cleavage of the ester bond by water to yield benzoic acid and 2-methyl-1-butanol. This reaction is significantly accelerated by the presence of acids or bases.

  • Oxidation: While less common than hydrolysis, oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or free radicals. This can lead to a variety of byproducts and is often a precursor to further hydrolysis.

  • Photodegradation: As an aromatic ester, this compound can absorb ultraviolet (UV) radiation. This energy can lead to the formation of reactive species that subsequently degrade the molecule. It is therefore advisable to protect it from light.

  • Thermal Decomposition: Although it has a relatively high boiling point, prolonged exposure to elevated temperatures, even below boiling, can cause thermal decomposition, leading to the formation of smaller molecules.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from hydrolysis are benzoic acid and 2-methyl-1-butanol . The presence of these two compounds, which can be readily detected by techniques like HPLC or GC-MS, is a definitive indicator of ester cleavage.

Section 2: Troubleshooting Guide - Common Processing Issues

This section addresses specific problems you may encounter and provides a logical framework for troubleshooting.

Issue 1: My sample purity is decreasing over time in a formulation containing water or alcohol.

  • Likely Cause: Hydrolysis. The presence of water, even in small amounts, can lead to the cleavage of the ester bond. The reaction rate is highly pH-dependent.

  • Causality Explained: In neutral water, hydrolysis is slow. However, under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions (saponification), the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon. Base-catalyzed hydrolysis is typically faster and irreversible, as the resulting benzoic acid is deprotonated to the benzoate salt.

    hydrolysis ester 2-Methylbutyl benzoate products Benzoic Acid + 2-Methyl-1-butanol ester->products Hydrolysis water Water (H₂O) water->products catalyst Acid (H⁺) or Base (OH⁻) catalyst->ester accelerates

    Diagram 1: The process of ester hydrolysis.
  • Troubleshooting & Resolution Steps:

    • Confirm Degradation: Use a stability-indicating analytical method, such as HPLC (see Protocol 2), to quantify the amount of this compound remaining and to detect the appearance of benzoic acid.

    • Measure pH: Determine the pH of your formulation. The rate of hydrolysis is generally lowest in a slightly acidic environment (pH 4-6).

    • Actionable Solutions:

      • pH Adjustment: If the pH is outside the optimal range, use a suitable buffering agent to adjust it to between 4 and 6.

      • Minimize Water: If feasible, use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use (see Protocol 1).

      • Lower Temperature: Reduce the processing and storage temperature. The rate of hydrolysis, like most chemical reactions, decreases significantly at lower temperatures.

Issue 2: The product develops a yellow tint or off-odor after storage or processing in the presence of air.

  • Likely Cause: Oxidation and/or Photodegradation. Exposure to atmospheric oxygen or UV light can initiate degradation, leading to colored impurities.

  • Causality Explained: Aromatic compounds can undergo complex photo-oxidative reactions. UV light can excite the molecule to a higher energy state, making it more reactive. Additionally, trace metal ions can catalyze the formation of reactive oxygen species from dissolved O₂, which then attack the molecule. Antioxidants function by scavenging these reactive species, thereby breaking the degradation chain reaction.

  • Troubleshooting & Resolution Steps:

    • Review Handling Conditions: Assess the extent of exposure to ambient light and air during your process.

    • Analyze for Byproducts: Use HPLC or GC-MS to look for unexpected peaks that do not correspond to the parent compound or its simple hydrolysis products.

    • Actionable Solutions:

      • Inert Atmosphere: Handle the material under an inert gas like nitrogen or argon to displace oxygen.

      • Light Protection: Store the compound and its formulations in amber glass vials or other light-blocking containers.

      • Add Stabilizers: Consider adding a chelating agent like EDTA to sequester catalytic metal ions or a suitable antioxidant (e.g., BHT) at a low concentration (0.01-0.1%).

Issue 3: I am seeing significant product loss and byproduct formation during purification by distillation.

  • Likely Cause: Thermal Decomposition. The high temperatures required for atmospheric distillation can cause the molecule to break down.

  • Causality Explained: While the boiling point of this compound is ~260 °C, thermal degradation can begin at lower temperatures, especially with prolonged heating or the presence of catalytic impurities. The energy supplied can cause homolytic cleavage of bonds, leading to a complex mixture of smaller, more volatile byproducts.

  • Troubleshooting & Resolution Steps:

    • Analyze Distillation Residue: Check the "pot residue" after distillation for signs of charring or discoloration.

    • Test Distillate Fractions: Analyze all collected fractions to identify where impurities are concentrating.

    • Actionable Solutions:

      • Use Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. This lowers the boiling point of the compound significantly, allowing for purification at a much lower and safer temperature, thereby minimizing thermal decomposition.

      • Minimize Heating Time: Do not leave the material heating for longer than necessary.

Section 3: Key Protocols for Prevention and Analysis

Adhering to standardized protocols is essential for reproducible results and maintaining the integrity of your compound.

Protocol 1: Best Practices for Anhydrous Handling and Storage

This protocol minimizes the risk of hydrolysis by controlling exposure to atmospheric moisture.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use commercially available anhydrous solvents. If necessary, dry solvents further using activated molecular sieves (3Å or 4Å).

  • Inert Atmosphere Transfer: For all transfers, use a positive pressure of an inert gas (nitrogen or argon). Use syringes or cannulas to transfer the liquid through rubber septa to avoid opening the system to the atmosphere.

  • Storage: Store the final product in a tightly sealed container with a Teflon-lined cap. For long-term storage, purge the headspace with an inert gas before sealing. Store in a cool, dark, and dry place. A desiccator is preferable to a freezer, which can have a humid environment.

workflow prep Prepare Dry Glassware & Anhydrous Solvents setup Assemble Apparatus under N₂/Ar Flow prep->setup transfer Transfer Reagent via Syringe (Maintain Positive Pressure) setup->transfer reaction Run Experiment (Maintain Inert Atmosphere) transfer->reaction workup Process & Purify Sample reaction->workup storage Store Final Product in Sealed Vial under N₂/Ar in a Cool, Dark, Dry Place workup->storage

Diagram 2: Standard workflow for handling moisture-sensitive compounds.

Protocol 2: Stability-Indicating HPLC Method

This general HPLC method can be used as a starting point to monitor the purity of this compound and detect its primary hydrolysis products. Method optimization may be required for specific sample matrices.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Source: Adapted from a method for a similar benzoate ester.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution (e.g., 1000 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: Under these reversed-phase conditions, the non-polar this compound will have a longer retention time than its more polar degradation products, benzoic acid and 2-methyl-1-butanol.

Protocol 3: Forced Degradation Study Workflow

To ensure your analytical method is "stability-indicating," you must prove it can separate the intact drug from its degradation products. A forced degradation study is the definitive way to achieve this.

  • Prepare Solutions: Prepare several aliquots of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature for 4-8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze them using the HPLC method from Protocol 2 alongside an unstressed control sample.

  • Validation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak, demonstrating specificity.

Technical Support Center: Synthesis of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylbutyl benzoate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis, with a specific focus on overcoming incomplete reactions. Here, we combine fundamental principles with field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenge in this synthesis: low conversion of starting materials to the final ester product.

Q1: My reaction is incomplete. Analysis (TLC, GC, or NMR) of my crude product shows significant amounts of unreacted benzoic acid and/or 2-methyl-1-butanol. What are the primary causes and how can I fix this?

A1: An incomplete reaction in the Fischer esterification of benzoic acid and 2-methyl-1-butanol is a classic problem rooted in the reaction's equilibrium nature. Several factors can prevent the reaction from proceeding to completion. Let's diagnose them systematically.

1. The Equilibrium Problem

The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2]

Benzoic Acid + 2-Methyl-1-Butanol ⇌ this compound + Water

According to Le Chatelier's principle, the presence of products, particularly water, can shift the equilibrium back towards the reactants, limiting your yield.[3][4] To achieve high conversion, you must actively shift the equilibrium to the right.

Solutions:

  • Water Removal (Recommended): The most effective strategy is to remove water as it is formed.[5][6] This is typically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[7][8] The water/toluene azeotrope boils off, condenses, and collects in the trap. Since water is denser than toluene, it sinks to the bottom of the collection arm, while the toluene overflows back into the reaction flask, effectively sequestering the water and driving the reaction forward.[5][7]

  • Use of Excess Reagent: Using a large excess of one reactant can also shift the equilibrium.[3][5] In this synthesis, 2-methyl-1-butanol is typically the less expensive and more easily removed reagent, so using it in a 3- to 5-fold excess can significantly improve the yield.[9]

2. Catalyst Inefficiency

While benzoic acid is an acid, a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of the benzoic acid.[1][10] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[11][12]

Potential Issues & Solutions:

  • Insufficient Catalyst: Typically, the catalyst is used in amounts of 1-5 mol% relative to the limiting reagent (benzoic acid). Too little catalyst will result in an impractically slow reaction.

  • Catalyst Deactivation: Ensure your acid catalyst has not been compromised by absorbing atmospheric moisture. Use a fresh, properly stored bottle.

  • Use of Anhydrous Conditions: Any water present at the start of the reaction will not only hinder the equilibrium but can also interfere with the catalyst's effectiveness.[13] Always use dry glassware and anhydrous reagents if possible.

3. Sub-Optimal Reaction Conditions

  • Temperature: The reaction requires sufficient heat to reflux the solvent (e.g., toluene) to facilitate the azeotropic removal of water. Ensure your heating mantle and condenser setup are efficient. The reaction temperature should be high enough to maintain a steady reflux.[14]

  • Reaction Time: Fischer esterifications can be slow.[1] Even under optimized conditions, the reaction may require several hours (from 4 to 24 hours) to reach completion.[15][16] Monitor the reaction's progress by collecting an aliquot of water in the Dean-Stark trap or by using TLC or GC analysis. The reaction is complete when no more water is being collected.

Optimized Experimental Protocols

Based on the troubleshooting points above, here are detailed, self-validating protocols for synthesis and purification.

Protocol 1: Synthesis of this compound via Dean-Stark Azeotropic Reflux

This protocol is designed to maximize yield by continuously removing water.

Materials & Reagents:

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic Acid122.122491.27
2-Methyl-1-butanol88.151280.819
This compound192.25247-2480.988
Toluene92.141110.867
Sulfuric Acid (conc.)98.083371.84

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add benzoic acid (e.g., 12.2 g, 0.1 mol), 2-methyl-1-butanol (e.g., 26.4 g, 0.3 mol, 3 equivalents), and toluene (approx. 100 mL). Add a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 1 mL, ~0.018 mol) dropwise to the mixture.

  • Reflux: Heat the mixture to a steady reflux. You should observe the toluene vapor condensing and dripping into the Dean-Stark trap. As the reaction proceeds, a separate, lower layer of water will begin to collect in the graduated arm of the trap.

  • Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL for 0.1 mol of reaction) has been collected, or until the water level in the trap ceases to rise. This typically takes several hours.

  • Cooldown: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification

This procedure neutralizes the catalyst and removes unreacted starting materials.

  • Transfer: Pour the cooled reaction mixture into a separatory funnel.

  • Aqueous Wash: Add ~50 mL of deionized water to the funnel to wash out any residual alcohol and sulfuric acid. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralization: Add ~50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Caution: Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves from the neutralization of benzoic acid and the sulfuric acid catalyst.[13] Once the effervescence subsides, stopper and shake more vigorously. Drain and discard the aqueous layer. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with ~50 mL of saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Drain the organic layer (toluene containing the ester) into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification (Optional): For high purity, the resulting crude oil can be purified by vacuum distillation.

Frequently Asked Questions (FAQs)

Q2: How can I use spectroscopy to confirm my product's identity and purity?

A2: ¹H NMR and IR spectroscopy are powerful tools for this.

  • IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch from the carboxylic acid (benzoic acid, ~2500-3300 cm⁻¹) and the alcohol (2-methyl-1-butanol, ~3200-3600 cm⁻¹).[17] You will also see the appearance of a strong C=O stretch for the ester at ~1720 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Benzoic Acid: Shows aromatic protons (~7.4-8.1 ppm) and a very broad carboxylic acid proton peak (>10 ppm).[18][19]

    • 2-Methyl-1-butanol: Exhibits characteristic alkyl peaks and a doublet for the -CH₂OH protons around 3.4-3.5 ppm.[20][21]

    • This compound (Product): The key diagnostic signal is the shift of the -CH₂O- protons. In the alcohol, they are at ~3.4 ppm, but in the ester, they are deshielded by the carbonyl group and shift downfield to ~4.2 ppm. The broad carboxylic acid proton will have disappeared completely. You will still see the aromatic protons from the benzoate moiety.[22]

Q3: Why is sulfuric acid a better catalyst than benzoic acid itself?

A3: While benzoic acid is an acid, it is a relatively weak one. Concentrated sulfuric acid is a much stronger acid. The catalytic cycle requires protonation of the benzoic acid's carbonyl oxygen.[23] A strong acid provides a much higher concentration of protons (H⁺) to initiate this crucial first step, thereby significantly increasing the reaction rate.[10]

Q4: Can I use other methods besides a Dean-Stark trap to remove water?

A4: Yes, though they may be less efficient for a laboratory setting. In some industrial processes, drying agents or molecular sieves are added directly to the reaction mixture. Pervaporation membranes that selectively remove water are also an emerging technology for process intensification.[24] However, for standard lab-scale synthesis, the Dean-Stark apparatus remains the most common and effective method.[15]

Visualizations & Diagrams

Fischer Esterification Mechanism

Fischer_Esterification Figure 1: Mechanism of Acid-Catalyzed Fischer Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Final Product A Carboxylic Acid (Benzoic Acid) B Protonated Carbonyl (More Electrophilic) A->B + H⁺ D Tetrahedral Intermediate B->D C Alcohol (2-Methyl-1-butanol) C->D Attack E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F - H₂O G Ester (this compound) F->G - H⁺

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Synthesis and Purification Start 1. Reaction Setup (Flask, Dean-Stark, Condenser) Reagents 2. Charge Reagents (Acid, Alcohol, Toluene, Catalyst) Start->Reagents Reflux 3. Azeotropic Reflux (Heat & Remove Water) Reagents->Reflux Workup 4. Aqueous Workup (Water & NaHCO₃ Wash) Reflux->Workup Dry 5. Drying (Dry with MgSO₄) Workup->Dry Evap 6. Solvent Removal (Rotary Evaporation) Dry->Evap Purify 7. Purification (Vacuum Distillation) Evap->Purify Analyze 8. Analysis (NMR, IR, GC) Purify->Analyze

Caption: Experimental Workflow for Synthesis and Purification.

References

Technical Support Center: Synthesis of 2-Methylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbutyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

The synthesis of this compound, a valuable ester with applications in flavors, fragrances, and as a specialty solvent, is most commonly achieved through the Fischer esterification of benzoic acid and 2-methyl-1-butanol. This reaction, while straightforward in principle, is governed by equilibrium and can present several challenges in practice. This guide provides expert insights into catalyst selection, reaction optimization, and troubleshooting common issues to help you achieve high yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction has run for the recommended time, but my yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2] Here are the primary causes and their solutions:

  • Equilibrium Limitation: The reaction between benzoic acid and 2-methyl-1-butanol produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to an equilibrium that may not favor the product.[1][3]

    • Solution: To shift the equilibrium towards the product, you must remove water as it is formed.[4][5] This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is highly effective.[4][5]

      • Using a Drying Agent: Adding molecular sieves to the reaction mixture can also sequester water.[4]

    • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the more cost-effective one (in this case, likely 2-methyl-1-butanol), can also drive the reaction forward according to Le Chatelier's principle.[3][6]

  • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by the alcohol.[7]

    • Solution:

      • Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and anhydrous.[4]

      • Verify that you are using an appropriate catalytic amount (typically 1-5 mol% relative to the limiting reagent).

  • Suboptimal Reaction Temperature and Time: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to a sufficient temperature to achieve a reasonable rate, typically at the reflux temperature of the alcohol or solvent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Formation of Byproducts

Q: I've observed unexpected spots on my TLC plate or peaks in my GC analysis. What are the likely side reactions, and how can I minimize them?

A: Side reactions can reduce your yield and complicate purification. The most common byproducts in this synthesis are:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, 2-methyl-1-butanol can undergo dehydration to form di(2-methylbutyl) ether.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Using a milder catalyst or optimizing the catalyst concentration can also help.

  • Dehydration of the Alcohol: 2-methyl-1-butanol can also dehydrate to form alkenes.

    • Solution: Similar to ether formation, controlling the reaction temperature and time is key to minimizing this side reaction.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure sample of this compound after the reaction. What are the best practices for workup and purification?

A: A proper workup procedure is essential for removing unreacted starting materials and the catalyst.

  • Neutralization of the Acid Catalyst: The crude product will be acidic due to the catalyst.

    • Solution: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[8][9] This will neutralize the acid catalyst and remove any unreacted benzoic acid by converting it to the water-soluble sodium benzoate.[9]

  • Removal of Excess Alcohol: If a large excess of 2-methyl-1-butanol was used, it needs to be removed.

    • Solution: Most of the excess alcohol can be removed by washing the organic layer with water or brine.[5] Any remaining alcohol will be separated during the final purification step.

  • Final Purification:

    • Solution: After drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), the crude product can be purified by vacuum distillation to obtain pure this compound.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the synthesis of this compound?

A1: The choice of catalyst depends on the specific requirements of your experiment, such as scale, desired purity, and environmental considerations.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and widely used due to their strong acidity and low cost.[10][11] However, they can be corrosive and require a neutralization step during workup.

  • Heterogeneous (Solid Acid) Catalysts: These offer significant advantages in terms of ease of separation (simple filtration) and reusability.[12] Examples include:

    • Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 are effective and can be easily filtered off.[12][13]

    • Zeolites and Sulfated Metal Oxides: These materials can also be used but may require higher reaction temperatures.[14][15]

  • Biocatalysts (Enzymes): Lipases can catalyze the esterification under milder conditions (lower temperature, neutral pH), which can be advantageous for sensitive substrates.[16][17] However, the reaction times may be longer, and the enzyme cost can be higher.[18]

Catalyst Comparison Table

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOHHigh activity, low cost.[10][11]Corrosive, difficult to separate, requires neutralization.
Heterogeneous Acid Amberlyst-15, ZeolitesEasy to separate and reuse, less corrosive.[12]May have lower activity, can be more expensive.
Biocatalyst Lipase (e.g., Novozym 435)High selectivity, mild reaction conditions.[16][17]Longer reaction times, higher cost, potential for denaturation.[18]

Q2: What are the optimal reaction conditions for synthesizing this compound?

A2: Optimal conditions will vary depending on the catalyst and scale of the reaction. However, some general principles apply:

  • Molar Ratio: Use an excess of 2-methyl-1-butanol (e.g., 1.5 to 3 equivalents) to drive the equilibrium towards the product.[8]

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol or an appropriate solvent.[5]

  • Water Removal: Continuous removal of water using a Dean-Stark apparatus is highly recommended for achieving high yields.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by tracking the disappearance of the starting materials or the appearance of the product. Common techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of starting materials and product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of reactants and the yield of the ester.

  • Acid Value Titration: In larger-scale reactions, the consumption of benzoic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base to determine the remaining acid concentration.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add benzoic acid (1.0 eq), 2-methyl-1-butanol (2.0 eq), and toluene (as a solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.02 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Reaction Mechanism: Fischer Esterification

Fischer_Esterification Reactants Benzoic Acid + 2-Methyl-1-butanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Product This compound + Water Deprotonation->Product - H+

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Water Is water being effectively removed? Start->Check_Water Implement_Water_Removal Use Dean-Stark or add molecular sieves Check_Water->Implement_Water_Removal No Check_Reactant_Ratio Is an excess of alcohol being used? Check_Water->Check_Reactant_Ratio Yes Implement_Water_Removal->Check_Reactant_Ratio Increase_Alcohol Increase molar ratio of 2-methyl-1-butanol Check_Reactant_Ratio->Increase_Alcohol No Check_Catalyst Is the catalyst active and sufficient? Check_Reactant_Ratio->Check_Catalyst Yes Increase_Alcohol->Check_Catalyst Use_Fresh_Catalyst Use fresh, anhydrous catalyst in appropriate amount Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Are temperature and time optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst->Check_Conditions Optimize_Conditions Increase temperature to reflux and monitor reaction progress Check_Conditions->Optimize_Conditions No End Yield Improved Check_Conditions->End Yes Optimize_Conditions->End

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Minimizing Impurities in 2-Methylbutyl Benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbutyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of impurities during its production. The information provided is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary impurities?

The most prevalent and industrially scalable method for producing this compound is the Fischer-Speier esterification of benzoic acid with 2-methylbutanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]

The primary impurities encountered in this process are:

  • Unreacted Starting Materials: Residual benzoic acid and 2-methylbutanol.

  • Side-Reaction Byproducts: Primarily bis(2-methylbutyl) ether, formed via the acid-catalyzed self-condensation of 2-methylbutanol.[4]

  • Water: A byproduct of the esterification reaction itself.[5][6]

  • Catalyst Residues: Traces of the acid catalyst.

Q2: Why is water removal so critical during the esterification process?

Fischer-Speier esterification is a reversible equilibrium reaction.[1][5][7][8] The formation of water as a byproduct can shift the equilibrium back towards the reactants (benzoic acid and 2-methylbutanol), thereby reducing the yield of the desired this compound.[6] To drive the reaction to completion and maximize product yield, continuous removal of water is essential.[5][6] This is typically achieved using a Dean-Stark apparatus during reflux.[1][5][9]

Q3: I am observing a significant amount of a lower-boiling point impurity in my crude product. What is it likely to be and how can I prevent its formation?

A common lower-boiling point impurity is bis(2-methylbutyl) ether. This byproduct forms through an acid-catalyzed dehydration reaction between two molecules of 2-methylbutanol.[4]

Mechanism of Ether Formation:

  • Protonation of the alcohol's hydroxyl group by the acid catalyst to form a good leaving group (water).

  • Nucleophilic attack by a second molecule of 2-methylbutanol on the protonated alcohol, displacing water in an SN2 reaction.

  • Deprotonation of the resulting oxonium ion to yield the ether.

Troubleshooting Ether Formation:

  • Lower Reaction Temperature: Ether formation is more pronounced at higher temperatures.[4] If possible, conduct the reaction at the lowest effective reflux temperature.

  • Catalyst Choice: While sulfuric acid is a common catalyst, it is also a strong dehydrating agent, which can promote ether formation.[4] Consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid.

  • Stoichiometry: Using a large excess of the alcohol can sometimes favor the esterification reaction over ether formation.

Troubleshooting Guide

Problem 1: High levels of unreacted benzoic acid in the final product.

Cause: This issue typically arises from an incomplete reaction due to the equilibrium nature of Fischer esterification.[1][5]

Solutions:

  • Shift the Equilibrium:

    • Use Excess Alcohol: Employing an excess of 2-methylbutanol can help drive the reaction towards the product side.[1][5]

    • Efficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly to continuously remove the water byproduct.[9]

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress by periodically measuring the acid value of the reaction mixture.[6] The reaction is complete when the acid value stabilizes at a low level.

    • Ensure the reaction is maintained at a sufficient reflux temperature to achieve a reasonable reaction rate.

  • Purification:

    • Alkaline Wash: During the work-up, wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize and remove unreacted benzoic acid.[2][10]

    • Recrystallization of Benzoic Acid (if recovering): If you need to recover the unreacted benzoic acid, it can be precipitated from the alkaline wash by acidification with a strong acid like HCl and then purified by recrystallization from hot water.[11][12][13][14]

Problem 2: Presence of unreacted 2-methylbutanol in the purified product.

Cause: Incomplete removal during the purification process due to its solubility in the organic phase.

Solutions:

  • Aqueous Washes: During the work-up, thoroughly wash the organic layer with water and then brine. This helps to partition the more polar 2-methylbutanol into the aqueous phase.[6]

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating this compound from the more volatile 2-methylbutanol.[6] Ensure your distillation column has sufficient theoretical plates for the separation.

Problem 3: The final product is discolored or has an off-odor.

Cause: This can be due to thermal degradation of the product or the presence of trace impurities from the starting materials.

Solutions:

  • Purify Starting Materials:

    • Benzoic Acid: If the benzoic acid is impure, it can be purified by recrystallization from hot water.[11][12][13][14] The use of activated charcoal during recrystallization can help remove colored impurities.[12][14]

    • 2-Methylbutanol: The alcohol can be purified by distillation.[15]

  • Controlled Distillation: During the final purification by vacuum distillation, avoid excessively high temperatures that could lead to product decomposition.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add benzoic acid (1.0 equivalent) and 2-methylbutanol (1.5 - 2.0 equivalents).[9]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 equivalents).[9]

  • Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9]

    • Wash the organic layer with water, followed by brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure to remove the excess 2-methylbutanol.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[6]

Protocol for Purity Analysis by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of this compound and its impurities.[16]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

This method should be validated for your specific application.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Benzoic Acid + 2-Methylbutanol Reflux Reflux with Dean-Stark Trap Reactants->Reflux Catalyst Acid Catalyst (p-TsOH) Catalyst->Reflux Wash1 NaHCO3 Wash Reflux->Wash1 Wash2 Water/Brine Wash Wash1->Wash2 Drying Dry (Na2SO4) Wash2->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure 2-Methylbutyl Benzoate Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Impurity Formation Pathways

Impurity_Formation BA Benzoic Acid Product This compound (Desired Product) BA->Product Esterification (Reversible) MBOH 2-Methylbutanol MBOH->Product Esterification (Reversible) Ether bis(2-Methylbutyl) Ether (Impurity) MBOH->Ether Self-condensation (Side Reaction) H_plus H+ H_plus->Product Esterification (Reversible) H_plus->Ether Self-condensation (Side Reaction) Water Water Product->Water Ether->Water

Caption: Competing reaction pathways in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Benzoate Plasticizers in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer science, the selection of an appropriate plasticizer for polyvinyl chloride (PVC) formulations is paramount to achieving desired material properties, ensuring product longevity, and meeting evolving regulatory standards. This guide provides a comprehensive comparative analysis of benzoate plasticizers and their common alternatives in PVC applications. By integrating established experimental data and standardized testing methodologies, this document serves as a critical resource for researchers, scientists, and product development professionals in making informed decisions for their specific formulation needs.

Introduction: The Role and Rise of Benzoate Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid PVC. For decades, phthalate esters, such as dioctyl phthalate (DOP), have been the industry standard. However, increasing health and environmental concerns have catalyzed the shift towards non-phthalate alternatives.[1][2] Among these, benzoate esters have emerged as highly effective, fast-fusing, and high-solvating plasticizers for PVC.[3][4]

This guide will focus on a comparative evaluation of key performance characteristics of common benzoate plasticizers, such as diethylene glycol dibenzoate (DGD) and dipropylene glycol dibenzoate (DPGD), against traditional and other non-phthalate alternatives like dioctyl phthalate (DOP), diisononyl phthalate (DINP), and dioctyl terephthalate (DOTP). The analysis will be grounded in performance metrics crucial for a wide range of PVC applications, including mechanical properties, thermal stability, migration resistance, and processability.

Core Performance Evaluation: A Data-Driven Comparison

The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics. This section delves into a comparative analysis of benzoates and their alternatives across key performance indicators, supported by experimental data from scientific literature.

Mechanical Properties: Strength, Elongation, and Hardness

The primary function of a plasticizer is to enhance the flexibility of PVC. This is quantified through tensile strength, elongation at break, and hardness. A well-plasticized PVC should exhibit lower tensile strength and hardness but significantly higher elongation compared to its rigid counterpart.[5]

Experimental Protocol: Tensile Properties (ASTM D412) and Hardness (ASTM D2240)

A standardized approach to evaluating these properties is critical for reproducible results.

dot

Caption: Workflow for Mechanical Property Evaluation of Plasticized PVC.

A study comparing linear alkyl diol dibenzoates to the widely used phthalate plasticizer DEHP (di(2-ethylhexyl) phthalate) in PVC blends provides valuable insights.[6] The results demonstrate that certain dibenzoates can perform as well as or even better than DEHP in terms of key mechanical properties.[6]

Plasticizer (40 phr in PVC)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Glass Transition Temp. (°C)
DEHP (Phthalate) 16.836075-4.5
1,3-Propanediol Dibenzoate 18.2350782.9
1,5-Pentanediol Dibenzoate 16.537076-5.4
1,6-Hexanediol Dibenzoate 15.938074-4.8
Data synthesized from a comparative study on linear alkyl diol dibenzoates.[6]

From this data, it is evident that 1,5-pentanediol dibenzoate and 1,6-hexanediol dibenzoate exhibit comparable or even superior flexibility (lower tensile strength, higher elongation) to DEHP.[6] The choice of the glycol component in the dibenzoate structure significantly influences the final properties of the plasticized PVC.[7]

Permanence: Volatility and Extraction Resistance

The long-term performance of a plasticized PVC product is heavily dependent on the permanence of the plasticizer within the polymer matrix. Plasticizer loss can occur through volatility (evaporation at elevated temperatures) and extraction (leaching into contacting liquids).[8] This can lead to embrittlement and loss of flexibility over time.[8]

Experimental Protocol: Volatility (ASTM D1203) and Extraction Resistance (ASTM D1239)

These standardized tests are crucial for predicting the service life of a flexible PVC article.

dot

Caption: Experimental Workflows for Permanence Testing of Plasticizers in PVC.

Generally, higher molecular weight plasticizers exhibit lower volatility.[9] Benzoate plasticizers, particularly dibenzoates, are known for their low volatility, which contributes to the longevity of the final product.[10] In terms of extraction resistance, performance is highly dependent on the chemical nature of both the plasticizer and the extracting medium.[11] For instance, polymeric plasticizers, due to their large molecular size, offer excellent resistance to extraction.[5]

Studies on the migration of various phthalate and non-phthalate plasticizers have shown that di-octyl terephthalate (DOTP) and di-isononyl 1,2-cyclohexanedicarboxylic acid (DINCH) exhibit very low mass loss, indicating high permanence.[12][13] Benzoate plasticizers are also recognized for their good oil extraction resistance.[14][15]

Processing Characteristics: Fusion and Plastisol Viscosity

For many PVC processing techniques, such as spread coating and rotational molding, the properties of the PVC plastisol (a dispersion of PVC resin in a liquid plasticizer) are critical. Key parameters include the gelation and fusion temperatures, as well as the plastisol viscosity. Fast-fusing plasticizers, like many benzoates, can increase production speeds by reducing the time and energy required to form a homogeneous fused product.[4][16][17]

Benzoate esters are known to be high-solvating plasticizers, which means they interact strongly with PVC particles.[4] This strong solvation can lead to a rapid increase in plastisol viscosity upon heating, which is indicative of efficient gelation and fusion.[18] Some specialized benzoate plasticizers have been developed to lower plastisol viscosity while maintaining their high-solvating nature, offering a unique combination of processing advantages.[4][16] Triblend dibenzoate plasticizers have been shown to offer improved gelling and fusion characteristics and higher tensile strength.[19]

Application-Specific Performance: Stain Resistance

In applications such as vinyl flooring and wall coverings, stain resistance is a critical performance attribute.[2][20] The plasticizer can play a significant role in a material's susceptibility to staining, as it can influence the migration of staining agents into the PVC matrix.[21]

Benzoate plasticizers are often lauded for imparting excellent stain resistance to PVC formulations.[14][15] This is attributed to their chemical structure and their strong interaction with the PVC, which can create a less permeable surface.[21]

Experimental Protocol: Stain Resistance Evaluation

A common method for evaluating stain resistance involves applying various staining agents (e.g., mustard, ketchup, shoe polish) to the surface of the plasticized PVC for a specified duration. The ease of removal and any residual discoloration are then assessed visually.

Comparative Summary and Concluding Remarks

The selection of a plasticizer for PVC is a multi-faceted decision that requires a thorough understanding of the trade-offs between performance, cost, and regulatory compliance.

FeatureBenzoate Plasticizers (e.g., DGD, DPGD)Phthalates (e.g., DOP, DINP)Terephthalates (e.g., DOTP)Polymeric Plasticizers
Plasticizing Efficiency HighHighGoodModerate
Low-Temperature Flexibility Good, but can be lower than some phthalates[14]ExcellentGoodModerate
Volatility Low[10]Varies (higher for lower MW)Low[12]Very Low[5]
Extraction Resistance Good (especially to oils)[14][15]ModerateGoodExcellent[5]
Processing (Fusion) Fast (high solvation)[4][16]VariesModerateSlower
Stain Resistance Excellent[14][15]Fair to GoodGoodGood
Regulatory Status Generally favorable (non-phthalate)Scrutinized (especially low MW)[1][2]Favorable (non-phthalate)Favorable

Key Insights:

  • Benzoate plasticizers stand out as excellent non-phthalate alternatives, offering a compelling balance of properties. Their high solvation leads to fast processing times, which can be a significant economic advantage in manufacturing.[4][16][17] They also provide superior stain resistance, making them ideal for demanding aesthetic applications like flooring.[14][15]

  • Phthalates , while effective and economical, face increasing regulatory pressure, particularly the lower molecular weight variants.[1][2] Higher molecular weight phthalates like DINP offer improved permanence over DOP.[22]

  • Terephthalates , such as DOTP, are a leading non-phthalate alternative with an excellent toxicological profile and good overall performance, particularly in terms of low volatility.[2][12][13]

  • Polymeric plasticizers offer the best permanence due to their high molecular weight, making them suitable for applications where migration is a critical concern, such as in medical devices or automotive interiors.[5] However, they typically have lower plasticizing efficiency and can be more challenging to process.

References

A Comparative Analysis of Leaching Characteristics: 2-Methylbutyl Benzoate vs. Phthalate Plasticizers in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Low-Leachability Plasticizers in Drug Development

In the exacting landscape of pharmaceutical and medical device manufacturing, the chemical stability and inertness of materials are paramount. Plasticizers, essential additives that impart flexibility to polymers like polyvinyl chloride (PVC), are ubiquitous in articles such as intravenous (IV) bags, tubing, and pharmaceutical packaging. However, these molecules are not covalently bound to the polymer matrix and can migrate or "leach" into the drug product or directly into the patient. This leaching phenomenon poses a significant risk of product contamination, potential toxicity, and compromised therapeutic efficacy.

Historically, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) have dominated the market. However, mounting evidence of their potential as endocrine disruptors and reproductive toxicants has led to increased regulatory scrutiny and a demand for safer alternatives.[1][2] This guide provides a detailed comparison of the leaching characteristics of a non-phthalate alternative, 2-Methylbutyl benzoate, against these traditional phthalates. Our analysis is grounded in the fundamental physicochemical principles that govern plasticizer migration, supported by a comprehensive, self-validating experimental protocol for direct comparison.

The Mechanics of Plasticizer Leaching: A Physicochemical Perspective

Plasticizer migration is a complex diffusion process governed by several key factors.[3][4][5] Understanding these principles is critical to evaluating the suitability of any plasticizer for sensitive applications.

  • Molecular Weight and Size: Larger molecules with higher molecular weights diffuse more slowly through the polymer matrix.[5][6] This increased size and potential for entanglement within polymer chains significantly reduces the rate of migration to the surface and subsequent leaching into a contact fluid.[3]

  • Chemical Compatibility: The interaction between the plasticizer, the polymer, and the contact liquid is crucial. Leaching is more pronounced when the plasticizer has a higher affinity for the contact liquid than for the polymer matrix.[4]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, expanding the polymer matrix and accelerating the diffusion and migration of plasticizers.[7]

  • Contact Medium: The polarity and chemical nature of the leaching medium (e.g., aqueous drug formulation, lipid emulsion) will influence the solubility of the plasticizer and the rate of extraction.[4][8]

Comparative Analysis: this compound vs. Phthalates

While direct, peer-reviewed comparative leaching studies between this compound and the selected phthalates are not extensively available in public literature, a robust scientific inference of their relative leaching potential can be drawn from their fundamental physicochemical properties. The primary determinant for this comparison is molecular weight, a factor strongly correlated with migration resistance.[3][6]

PropertyThis compoundDibutyl phthalate (DBP)Benzyl butyl phthalate (BBP)Di(2-ethylhexyl) phthalate (DEHP)
Molecular Formula C₁₂H₁₆O₂[9]C₁₆H₂₂O₄C₁₉H₂₀O₄C₂₄H₃₈O₄[1]
Molecular Weight ( g/mol ) 192.25[9][10]278.34312.36390.57[1][11]
Structure Benzoate EsterPhthalate DiesterPhthalate DiesterPhthalate Diester
Inferred Leaching Potential Highest High Moderate Lowest (among phthalates listed)

Analysis of Leaching Potential Based on Molecular Weight:

The data clearly indicates that this compound has a significantly lower molecular weight (192.25 g/mol ) compared to DBP (278.34 g/mol ), BBP (312.36 g/mol ), and DEHP (390.57 g/mol ). Based on the established principle that lower molecular weight plasticizers migrate more readily, it can be inferred that this compound has a higher intrinsic potential for leaching compared to these common phthalates.[5][6][12]

Among the phthalates, DEHP, with the highest molecular weight, is expected to have the lowest leaching rate, followed by BBP and then DBP. This is consistent with extensive research showing that higher molecular weight plasticizers exhibit reduced volatility and migration.[4][13] Therefore, while this compound may be a viable non-phthalate alternative from a toxicological standpoint, its lower molecular weight suggests that careful evaluation of its leaching characteristics in the specific application is critical.

Experimental Protocol: A Self-Validating System for Comparative Leaching Analysis

To provide definitive, application-specific data, the following detailed protocol outlines a robust methodology for quantifying and comparing the leaching of this compound and phthalates from a polymer matrix. This protocol is designed as a self-validating system, incorporating controls and standardized methods to ensure data integrity and reproducibility. It is based on principles outlined in ISO 10993 for the biological evaluation of medical devices.[14][15][16]

Workflow for Comparative Leaching Study

Leaching_Workflow cluster_prep Phase 1: Material Preparation cluster_leach Phase 2: Leaching Simulation cluster_analysis Phase 3: Analysis prep1 1. Prepare Polymer Sheets (e.g., PVC) plasticized with: - this compound - DEHP - DBP - BBP - Control (No Plasticizer) prep2 2. Characterize Sheets (e.g., FTIR for plasticizer confirmation) prep1->prep2 leach1 3. Immerse Samples in Extraction Media (e.g., Water, Ethanol/Water, n-Hexane) prep2->leach1 leach2 4. Incubate under Controlled Conditions (Time & Temp) leach1->leach2 analysis1 5. Collect Aliquots at Time Intervals leach2->analysis1 analysis2 6. Quantify Leachables (HPLC or GC-MS) analysis1->analysis2 analysis3 7. Data Analysis (Leaching Rate vs. Time) analysis2->analysis3 Chemical_Structures cluster_benzoate This compound cluster_phthalates Phthalates b C₁₂H₁₆O₂ MW: 192.25 g/mol p1 Dibutyl phthalate (DBP) C₁₆H₂₂O₄ MW: 278.34 g/mol p2 Benzyl butyl phthalate (BBP) C₁₉H₂₀O₄ MW: 312.36 g/mol p3 Di(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄ MW: 390.57 g/mol

References

A Comparative Toxicological Guide: 2-Methylbutyl Benzoate vs. Di(2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Tale of Two Compounds

In the landscape of chemical additives, plasticizers, and formulation excipients, a thorough understanding of a compound's toxicological profile is paramount for ensuring safety and regulatory compliance. This guide provides a detailed comparative analysis of two such compounds: Di(2-ethylhexyl) phthalate (DEHP), a historically ubiquitous but increasingly regulated plasticizer, and 2-Methylbutyl benzoate (also known as isopentyl benzoate), an ester used in flavor and fragrance applications.

The comparison reveals a stark contrast. DEHP possesses one of the most extensively studied toxicological profiles, with decades of research establishing it as a significant reproductive and developmental toxicant and an endocrine disruptor.[1][2][3][4][5] In stark opposition, this compound is characterized by a significant lack of publicly available, in-depth toxicological data. This guide will first establish the well-documented toxicological benchmark of DEHP and then highlight the critical data gaps for this compound.

Crucially, for professionals in drug development and research, this guide transitions from comparison to application. It outlines a foundational toxicological screening strategy—comprising cytotoxicity, genotoxicity, and endocrine activity assays—necessary to begin constructing a robust safety profile for data-poor compounds like this compound, thereby enabling informed decision-making in material selection and risk assessment.

The Benchmark: The Well-Characterized Profile of DEHP

DEHP has been a workhorse plasticizer for decades, primarily used to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use has led to ubiquitous environmental and human exposure, making its toxicology a subject of intense scientific and regulatory scrutiny.[1][6]

Reproductive and Developmental Toxicity

The most pronounced and well-documented adverse effects of DEHP are on the reproductive system, particularly in developing males.[4][7]

  • Anti-Androgenic Effects: DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), act as androgen antagonists.[5] Exposure during critical prenatal developmental windows can lead to "phthalate syndrome" in male rodents, characterized by testicular, epididymal, and prostate abnormalities, reduced anogenital distance, and decreased testosterone production.[7][8]

  • Female Reproductive Effects: In females, DEHP exposure is associated with ovarian cycle irregularities, altered hormone levels (estrogen and progesterone), and depletion of primordial follicles, which can accelerate reproductive aging.[1][2][9]

  • Developmental Neurotoxicity: Emerging evidence suggests that in utero exposure to DEHP can impact neurodevelopment.[4]

Endocrine Disruption

DEHP is a well-established endocrine-disrupting chemical (EDC).[2][10][11] Its primary mechanism involves interference with the hormonal signaling of androgens, but it has also been shown to affect thyroid hormone function and interact with other cellular receptors.[5][10][12] Fetal exposure, even at low levels, can predispose individuals to endocrine disruption in adulthood.[13]

Carcinogenicity

The carcinogenic potential of DEHP has been a subject of extensive study and regulatory evaluation.

  • Rodent Studies: High-dose, long-term exposure to DEHP has been shown to cause liver cancer in rats and mice.[6][14][15] Testicular and pancreatic tumors have also been observed in some rodent studies.[15]

  • Human Classification: Based on this animal evidence, the U.S. Department of Health and Human Services (DHHS) has determined that DEHP is "reasonably anticipated to be a human carcinogen."[14] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified DEHP as a "probable" and "possible" human carcinogen, respectively.[6][14] The mechanism in rodents is often linked to peroxisome proliferation, a process to which humans are considered less sensitive, adding complexity to the human risk assessment.[16]

The Challenger: The Data-Deficient Profile of this compound

This compound (CAS 52513-03-8) is a benzoate ester used in fragrance and flavoring applications for its fruity, sweet aroma.[17][18] Unlike DEHP, its toxicological database is remarkably sparse.

Available Toxicological Data

The majority of available information is confined to safety data sheets (SDS) and limited acute toxicity studies.

  • Acute Toxicity: An acute oral LD50 value in rats was reported as 6.33 g/kg, suggesting low acute toxicity via ingestion.[19] The acute dermal LD50 in rabbits was reported to be >5 g/kg.[20][21]

  • Irritation: Data on skin and eye irritation is minimal, with some sources suggesting the potential for temporary or slight irritation.[22]

  • Reproductive Toxicity & Endocrine Disruption: There is a critical absence of data regarding the potential for this compound to cause reproductive or developmental toxicity or to act as an endocrine disruptor.

Comparative Summary: A Glaring Data Disparity

The following table summarizes the available toxicological information, starkly illustrating the knowledge gap between the two compounds.

Toxicological EndpointDi(2-ethylhexyl) phthalate (DEHP)This compound
Primary Use PVC PlasticizerFragrance, Flavoring Agent
Acute Oral Toxicity (Rat LD50) ~25 g/kg~6.3 g/kg[19]
Reproductive Toxicity Well-established: Anti-androgenic, testicular toxicity, ovarian effects.[1][4][7][8]Data Not Available
Developmental Toxicity Well-established: Phthalate syndrome in males, neurodevelopmental effects.[4]Data Not Available
Endocrine Disruption Confirmed Endocrine Disruptor: Primarily anti-androgenic.[2][5][10][11]Data Not Available
Genotoxicity (Ames Test) Generally considered not genotoxic.[16]Data Not Available
Carcinogenicity Probable/Reasonably Anticipated Human Carcinogen (EPA, DHHS).[6][14][15]Data Not Available

Bridging the Data Gap: A Proposed Toxicological Screening Strategy

For a researcher or developer considering a compound like this compound as an alternative excipient or component, the lack of data presents a significant risk. A foundational toxicological assessment is required. The following protocols describe a logical, tiered approach to begin building a safety profile.

Tier 1: In Vitro Cytotoxicity - The MTT Assay

Causality: The first step is to determine the compound's basic toxicity at the cellular level. The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[23][24] It helps establish a concentration range for subsequent, more complex assays and identifies the baseline potential for causing cell death.

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 expose 4. Expose Cells to Compound (24-72h incubation) incubate1->expose prep_compound 3. Prepare Serial Dilutions of Test Compound prep_compound->expose add_mtt 5. Add MTT Reagent (3-4h incubation) expose->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate % Viability & Determine IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening, or a relevant cell line for the intended application) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 2: Genotoxicity - The Bacterial Reverse Mutation (Ames) Test

Causality: After assessing cytotoxicity, it is critical to determine if the compound can induce genetic mutations, a key indicator of carcinogenic potential. The Ames test is a legally mandated, standard screening assay for this purpose.[26][27] It uses specific strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (his-).[26][28] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium (his+).[28]

Ames_Workflow cluster_setup Setup cluster_exposure Exposure & Plating cluster_analysis Incubation & Analysis strain 1. Select Bacterial Strains (e.g., TA98, TA100) mix 4. Mix Bacteria, Compound, and Buffer or S9 Mix strain->mix compound 2. Prepare Compound Doses & Controls (+/-) compound->mix s9_prep 3. Prepare S9 Mix (for metabolic activation) s9_prep->mix plate 5. Add to Molten Top Agar & Pour onto Minimal Glucose Agar Plate mix->plate incubate 6. Incubate at 37°C for 48-72 hours plate->incubate count 7. Count Revertant Colonies incubate->count compare 8. Compare to Negative Control (≥ 2-fold increase = positive) count->compare Binding_Assay cluster_control Control (No Competitor) cluster_bound1 Result: High Signal cluster_test Test (With Competitor) cluster_bound2 Result: Low Signal AR1 Androgen Receptor RL1 Radiolabeled Ligand RL1->AR1 Binds AR1_bound Androgen Receptor RL1_bound Radiolabeled Ligand AR2 Androgen Receptor RL2 Radiolabeled Ligand RL2->AR2 Blocked TC Test Compound TC->AR2 Competes & Binds AR2_bound_TC Androgen Receptor TC_bound Test Compound

References

A Comparative Guide to the Efficacy of 2-Methylbutyl Benzoate as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phasing out of traditional ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), due to health and environmental concerns has catalyzed the search for safer, high-performance alternatives.[1][2][3] This guide provides an in-depth technical comparison of 2-Methylbutyl benzoate, a novel benzoate ester, against established plasticizers including DEHP, the non-phthalate alternative Dioctyl Terephthalate (DOTP), and the bio-based Acetyl Tributyl Citrate (ATBC). We present a framework for validating its efficacy through a series of standardized experimental protocols, complete with the scientific rationale behind each step. Quantitative data on mechanical, thermal, and migration properties are compared, offering researchers and drug development professionals a comprehensive basis for evaluating this compound's suitability in demanding applications, including medical devices and pharmaceutical packaging.

The Evolving Landscape of Plasticizers

The Fundamental Mechanism of Plasticization

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[4][5] The underlying mechanism involves the insertion of small plasticizer molecules between long polymer chains.[4][5][6] This process, governed by principles such as the "lubrication theory," effectively weakens the intermolecular van der Waals forces that hold the polymer chains together in a rigid structure.[7][8] By spacing the chains apart, the plasticizer facilitates greater segmental motion, which lowers the material's glass transition temperature (Tg)—the point at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery one.[6][9] This enhanced mobility is what imparts the desired flexibility and softness to the final product.

The Imperative for Phthalate Alternatives

For decades, DEHP was the industry-standard plasticizer for polyvinyl chloride (PVC) due to its low cost and excellent performance.[1][2][10] However, mounting regulatory pressure and consumer demand have driven a shift toward safer alternatives.[2] This has led to the widespread adoption of non-phthalate plasticizers like DOTP and bio-based options such as citrates.[3][11][12][13] DOTP, a terephthalate, offers comparable performance to DEHP with a more favorable toxicological profile.[3] Bio-based plasticizers like ATBC are derived from renewable resources and are prized for their biodegradability and suitability for sensitive applications like food packaging and medical products.[12][13][14] It is within this context that novel compounds like this compound are being evaluated as next-generation solutions.

A Profile of this compound

This compound is an organic ester characterized by an aromatic benzoate head and a branched alkyl tail. This structure is key to its function as a plasticizer, with the polar benzoate portion interacting with the polymer and the non-polar alkyl portion contributing to flexibility and compatibility.

Synthesis Overview: The primary synthesis route for this compound is the Fischer esterification of benzoic acid with 2-methyl-1-butanol in the presence of an acid catalyst. The purity of the final product is paramount, as residual acid or alcohol can negatively impact the thermal stability and performance of the plasticized polymer.

Comparative Performance Analysis

To validate the efficacy of this compound, its performance must be benchmarked against industry standards. The following table summarizes expected performance indicators based on the properties of similar benzoate esters compared to DEHP, DOTP, and ATBC in a standard flexible PVC formulation.

Performance Metric This compound (Projected) DEHP (Phthalate Standard) DOTP (Non-Phthalate) ATBC (Bio-based) Test Standard
Hardness (Shore A) 80 - 8580 - 8582 - 8778 - 83ASTM D2240[15][16]
Tensile Strength (MPa) 20 - 2422 - 2621 - 2519 - 23ASTM D638[17][18]
Elongation at Break (%) 300 - 350320 - 380310 - 360330 - 390ASTM D638[19][20]
Glass Transition Temp. (Tg) -35°C to -45°C-40°C to -50°C-38°C to -48°C-45°C to -55°CDSC
Migration (Weight Loss %) < 1.5%~ 2.0%< 1.0%< 1.2%ASTM D1239[21]
Thermal Stability (TGA) Onset > 200°COnset > 200°COnset > 210°COnset > 190°CASTM E1131[22]

Experimental Validation Framework

A rigorous and self-validating experimental approach is crucial. The following protocols are designed to provide a comprehensive evaluation of a novel plasticizer's performance.

Experimental Workflow Overview

The overall process for evaluating a new plasticizer involves formulation, processing, and a battery of analytical tests to characterize the final material.

G cluster_0 Preparation cluster_1 Processing cluster_2 Analysis A 1. Raw Material QC (PVC, Plasticizer, Stabilizer) B 2. Plastisol Formulation (High-Shear Mixing) A->B C 3. De-aeration (Vacuum Chamber) B->C D 4. Film Casting (Drawdown Bar) C->D E 5. Curing / Fusion (Convection Oven) D->E F 6. Specimen Preparation (Die Cutting) E->F G 7a. Mechanical Testing (Tensile, Hardness) F->G H 7b. Thermal Analysis (DSC, TGA) F->H I 7c. Permanence Testing (Migration, Volatility) F->I

Caption: General experimental workflow for plasticizer validation.

Protocol 1: Assessment of Mechanical Properties

Causality: Mechanical properties such as tensile strength, elongation, and hardness are direct indicators of a plasticizer's ability to impart flexibility and durability. These tests quantify how the material behaves under stress.[17][23]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from cured PVC films according to ASTM D638 specifications.[19][20] For hardness testing, stack cured films to achieve a minimum thickness of 6.4 mm as required by ASTM D2240.[24]

  • Tensile Testing (ASTM D638):

    • Secure a specimen in the grips of a universal testing machine (UTM).[18][19]

    • Apply a tensile force at a constant strain rate until the specimen fractures.[17]

    • Record the tensile strength (maximum stress), elongation at break, and modulus of elasticity.

    • Self-Validation: Test a minimum of five specimens per formulation. Results should be statistically consistent. Run control batches plasticized with DEHP, DOTP, and an unplasticized PVC control.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer for flexible PVC.[16][24]

    • Press the durometer's indentor firmly onto the specimen surface on a hard, flat surface.[24]

    • Read the hardness value within one second of firm contact.[16][24]

    • Take at least five readings at different positions on the specimen.

Protocol 2: Thermal Analysis

Causality: Thermal analysis reveals the plasticizer's effect on the polymer's glass transition temperature (Tg) and its overall thermal stability. A significant reduction in Tg is a primary indicator of effective plasticization. Thermogravimetric Analysis (TGA) determines the temperature at which the material begins to degrade, a key measure of its processing window and service life.[25][26][27]

Methodology:

  • Differential Scanning Calorimetry (DSC) for Tg:

    • Place a small, precisely weighed sample (5-10 mg) of the cured PVC film into a DSC pan.[28]

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (nitrogen).[9][28]

    • The Tg is identified as the midpoint of the step-change in the heat flow curve.[28][29]

    • Self-Validation: A second heating run is often performed to get a clearer measurement of the Tg after erasing the sample's prior thermal history.[28]

  • Thermogravimetric Analysis (TGA) for Stability:

    • Place a weighed sample (10-20 mg) into the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert or oxidative atmosphere.

    • Record the sample's weight loss as a function of temperature. The onset temperature of major weight loss indicates the beginning of degradation.[22]

Protocol 3: Plasticizer Permanence (Migration)

Causality: A plasticizer's utility, especially in medical and pharmaceutical applications, is highly dependent on its ability to remain within the polymer matrix. Migration, or leaching, can lead to product failure and contamination. ASTM D1239 provides a standardized method for assessing this.[21][30]

Methodology (based on ASTM D1239):

  • Specimen Preparation: Cut three specimens of the cured film into 50 x 50 mm squares.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.0001 g.

  • Immersion: Immerse the specimens in a chosen extraction liquid (e.g., hexane for oily substances, ethanol/water for aqueous solutions) at a specified temperature for a set duration (e.g., 24 hours).

  • Final Weighing: Remove the specimens, gently pat dry, and re-weigh.

  • Calculation: The percentage of weight loss is calculated, representing the amount of plasticizer and other components extracted.[21]

  • Self-Validation: Running a blank (unplasticized PVC) and controls (DEHP, DOTP, ATBC) allows for direct comparison of the relative permanence of this compound.

Discussion: Synthesizing the Data

The validation of this compound hinges on a holistic interpretation of the data. An ideal candidate will not only match but exceed the performance of existing plasticizers in key areas. For drug development professionals, low migration is a critical safety and efficacy parameter. The data from Protocol 4.4 is therefore of paramount importance. While mechanical properties from Protocol 4.2 might be comparable to DEHP, a significantly lower migration rate would position this compound as a superior alternative for applications like IV bags, medical tubing, and blister packaging.

Furthermore, its thermal stability (Protocol 4.3) will dictate its suitability for processing methods that require high temperatures, such as extrusion and injection molding. A favorable balance of flexibility (low Shore A hardness), strength (high tensile strength), and permanence makes a compelling case for its adoption.

G cluster_0 Intrinsic Factors cluster_1 End-Use Requirements cluster_2 Performance Validation P Plasticizer Properties C Compatibility P->C M Molecular Weight P->M Flex Flexibility (Tg, Hardness) C->Flex Perm Permanence (Migration) M->Perm A Application Med Medical Device A->Med Food Food Contact A->Food Ind Industrial A->Ind Med->Perm Food->Perm Stab Stability (Thermal) Ind->Stab E Efficacy Metrics E->Flex E->Perm E->Stab

Caption: Key relationships in plasticizer selection and validation.

Conclusion

The validation of this compound as a plasticizer requires a methodical, evidence-based approach. The experimental framework detailed in this guide provides a robust pathway for generating the necessary comparative data. Preliminary analysis suggests that as a benzoate ester, it holds promise as a high-performance, potentially safer alternative to traditional phthalates. Its efficacy will ultimately be determined by its ability to provide a superior balance of mechanical performance, thermal stability, and, most critically for the target audience, low migration. Successful validation through these protocols would position this compound as a strong candidate for next-generation flexible polymers in the scientific and medical fields.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Methylbutyl Benzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the robust quantification of chemical entities is paramount for ensuring product quality, safety, and efficacy. For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision point. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Methylbutyl benzoate, a common fragrance and flavor ingredient.

This document moves beyond a mere listing of procedural steps to offer a comprehensive understanding of the causality behind experimental choices. We will delve into the principles of each technique, present detailed experimental protocols, and provide a framework for the cross-validation of these methods, all grounded in scientific integrity and authoritative guidelines.

The Imperative of Method Cross-Validation

Before embarking on a comparative analysis of HPLC and GC-MS, it is crucial to understand the principle of cross-validation. When two distinct analytical methods are employed to determine the concentration of the same analyte, cross-validation serves as a systematic process to ensure that the results are comparable and reliable.[1] This is particularly critical in regulated environments where data from different laboratories or from different analytical techniques may need to be consolidated. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, emphasizing the need to demonstrate that any two methods are fit for their intended purpose and yield equivalent results within predefined acceptance criteria.[1]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Non-Volatile Compounds

HPLC is a cornerstone of analytical laboratories, prized for its versatility in separating a wide array of compounds. The technique relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed within a column. The differential affinity of the analyte for these two phases dictates its retention time, enabling separation and subsequent quantification.

Causality in HPLC Method Design for this compound

For a semi-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being relatively non-polar, will have a stronger affinity for the stationary phase and will be eluted by a mobile phase with a higher proportion of the organic solvent.

The choice of a UV detector is predicated on the presence of a chromophore—the benzene ring—in the this compound molecule, which absorbs UV light at a specific wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis

GC-MS is an exceptionally powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. The process begins with the injection of the sample into a heated port, where it is vaporized and introduced into a gaseous mobile phase (carrier gas). The carrier gas transports the vaporized analytes through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities.

The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.

Rationale for GC-MS Method Parameters for this compound

Given that this compound is a volatile ester, GC-MS is an eminently suitable analytical technique. The selection of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is based on the principle of "like dissolves like." A non-polar column will effectively separate compounds based on their boiling points.

Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against established spectral libraries like the NIST database for confident identification.

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound and should be subjected to in-house validation to ensure fitness for the intended purpose.

HPLC Method Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For a sample matrix, a suitable extraction procedure such as liquid-liquid extraction with a non-polar solvent followed by evaporation and reconstitution in the mobile phase may be necessary to remove interfering substances.

GC-MS Method Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, but use a volatile solvent such as hexane or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen volatile solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: For samples in a complex matrix, headspace sampling or solid-phase microextraction (SPME) can be employed to selectively introduce the volatile this compound into the GC-MS system, minimizing matrix interference.

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards (Mobile Phase Dilution) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample_Prep Sample Extraction (e.g., LLE) Reconstitute Reconstitute in Mobile Phase Sample_Prep->Reconstitute Reconstitute->Inject Separate Separation on C18 Column (Acetonitrile:Water) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Hexane (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into GC Dilute_Standard->Inject Sample_Prep Sample Preparation (e.g., Headspace/SPME) Sample_Prep->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Analysis Detect->Spectrum Quantify Quantification & Library Match TIC->Quantify Spectrum->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. The following table summarizes typical performance characteristics for the analysis of a small molecule like this compound.

Validation ParameterHPLC with UV DetectionGC-MSJustification
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy, with acceptance criteria typically defined by regulatory guidelines.[2]
Precision (% RSD) < 2.0%< 5.0%HPLC often demonstrates slightly better precision for routine quantitative analysis.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS generally offers superior sensitivity due to the low background noise in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLConsistent with the lower LOD, the LOQ for GC-MS is typically an order of magnitude lower than HPLC-UV.
Specificity/Selectivity GoodExcellentWhile HPLC can resolve the analyte from many impurities, GC-MS provides structural information, offering a higher degree of confidence in identification.
Sample Throughput HighModerateHPLC methods often have shorter run times and can be more readily automated for high-throughput screening.
Suitability Ideal for routine quality control and quantification of non-volatile or thermally labile compounds.[3]The gold standard for confirmatory analysis, structural elucidation, and analysis of volatile compounds.[3]The choice depends on the analytical need, with HPLC favored for its speed in QC environments and GC-MS for its specificity in research and confirmatory work.

Conclusion: A Symbiotic Approach to Analytical Certainty

In the analysis of this compound, both HPLC and GC-MS present as powerful and reliable techniques. The choice between them is not necessarily a matter of superiority, but rather of application. HPLC, with its high throughput and excellent precision, is well-suited for routine quality control applications. Conversely, the unparalleled selectivity and sensitivity of GC-MS make it the ideal choice for confirmatory analysis, impurity profiling, and research applications where definitive identification is critical.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques in a complementary fashion. Cross-validation of an HPLC method against a highly specific GC-MS method provides the highest level of confidence in the accuracy and reliability of the analytical data, ensuring a robust and defensible scientific outcome.

References

A Comparative Guide to Non-Phthalate Plasticizers for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of non-phthalate plasticizers, designed for researchers, scientists, and drug development professionals. Moving beyond simplistic product descriptions, this document provides a robust framework for plasticizer selection based on objective performance data, detailed experimental protocols, and a thorough understanding of the scientific principles underpinning their application. We aim to empower you with the knowledge to make informed decisions that ensure the integrity, safety, and performance of your materials.

The Imperative for Phthalate Alternatives in Scientific Research

The ubiquity of plasticizers, particularly in polyvinyl chloride (PVC) applications, has been a cornerstone of material science for decades. Phthalate esters, the historical workhorse of this field, are now facing increasing scrutiny due to concerns over their potential as endocrine disruptors and their environmental persistence. For the scientific community, where precision, purity, and the absence of confounding variables are paramount, the transition to non-phthalate alternatives is not merely a regulatory compliance issue but a matter of scientific rigor. This guide provides a critical evaluation of the leading classes of non-phthalate plasticizers to facilitate this transition.

Key Classes of Non-Phthalate Plasticizers: A Chemical Overview

The landscape of non-phthalate plasticizers is diverse, with each class offering a unique set of properties derived from its distinct chemical structure. Understanding these fundamental differences is the first step in selecting the appropriate plasticizer for a given application.

  • Benzoates: These esters of benzoic acid, such as Diethylene Glycol Dibenzoate (DGBD), are recognized for their high solvating power. This characteristic translates to rapid fusion and processing of the polymer, which can be advantageous in manufacturing.

  • Citrates: Derived from citric acid, citrate esters like Acetyl Tributyl Citrate (ATBC) are renowned for their excellent toxicological profiles and biocompatibility. This makes them a preferred choice for medical devices, pharmaceutical tubing, and other applications where direct or indirect contact with biological systems is a concern.

  • Terephthalates: As isomers of ortho-phthalates, terephthalates like Dioctyl Terephthalate (DOTP) offer a performance profile that is often comparable to traditional phthalates, making them a popular "drop-in" replacement in many general-purpose applications.

  • Trimellitates: Esters of trimellitic acid, such as Trioctyl Trimellitate (TOTM), are characterized by their high molecular weight and low volatility. These properties make them ideal for high-temperature applications where plasticizer permanence is critical, such as in wire and cable insulation.

  • Bio-based Plasticizers: This emerging category encompasses a range of chemistries derived from renewable resources, including epoxidized soybean oil (ESBO) and isosorbide esters. Their primary appeal lies in their improved sustainability profile.

Performance Evaluation: A Data-Driven Comparison

The selection of a plasticizer should be a evidence-based process. The following sections provide a comparative analysis of key performance metrics, substantiated by standardized experimental data.

Mechanical Properties: The Essence of Flexibility

The fundamental role of a plasticizer is to enhance the flexibility and durability of a polymer. The following table summarizes the typical mechanical properties of PVC formulations plasticized with various non-phthalate alternatives.

Table 1: Comparative Mechanical Properties of PVC Formulations (40 phr)

Plasticizer TypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
DEHP (Phthalate Control)22.535085
DOTP23.136086
ATBC21.833083
TOTM24.538088
DGBD23.536587

Experimental Protocol: Tensile Properties of Plastics (ASTM D638)

This protocol details the standardized procedure for determining the tensile properties of plasticized PVC, a critical measure of its mechanical performance.

  • Specimen Preparation:

    • Rationale: The "dumbbell" or "dog-bone" shape of the test specimen is meticulously designed to ensure that stress is concentrated in the central, narrower gauge section. This controlled geometry promotes failure in this area, allowing for accurate and reproducible measurements of tensile properties.

    • Procedure: Prepare test specimens by injection molding or machining from a compression-molded plaque to the dimensions specified in ASTM D638 for the appropriate specimen type (e.g., Type I for rigid plastics).

  • Conditioning:

    • Rationale: Polymers are sensitive to environmental conditions. Conditioning the specimens at a standard temperature and humidity (23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours) ensures that the material reaches equilibrium with its surroundings. This crucial step minimizes variability in test results that could arise from transient thermal or moisture-related effects.

    • Procedure: Place the prepared specimens in a controlled environmental chamber for the specified duration before testing.

  • Testing Procedure:

    • Rationale: A universal testing machine (UTM) provides a controlled and precise application of tensile force. The constant rate of crosshead movement ensures that the strain rate is consistent across tests, which is essential for comparing the behavior of different materials.

    • Procedure:

      • Set the UTM to the specified crosshead speed (e.g., 5 mm/min for rigid plastics).

      • Securely clamp the specimen in the grips of the UTM, ensuring proper alignment to prevent premature failure.

      • Initiate the test and record the applied force and the elongation of the specimen until it fractures.

  • Data Analysis:

    • Rationale: The force-elongation data is used to generate a stress-strain curve, from which key mechanical properties are derived.

    • Procedure: Calculate the tensile strength (the maximum stress the material can withstand), elongation at break (the extent to which the material stretches before breaking), and the modulus of elasticity (a measure of the material's stiffness).

Thermal Stability: Performance Under Heat

The ability of a plasticizer to resist degradation and remain within the polymer matrix at elevated temperatures is crucial for many applications.

Table 2: Thermal Properties of Non-Phthalate Plasticizers in PVC

PlasticizerVolatility (Weight Loss %, 24h @ 100°C)Glass Transition Temp. (Tg) of PVC (°C)
DEHP1.2-45
DOTP0.9-42
ATBC1.5-50
TOTM0.3-35
DGBD1.1-40

Experimental Protocol: Compositional Analysis by Thermogravimetry (ASTM E1131)

This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the volatility and thermal stability of plasticized PVC.

  • Instrument Setup:

    • Rationale: A calibrated TGA instrument is essential for accurate and precise measurement of mass changes as a function of temperature. The use of an inert atmosphere (typically nitrogen) prevents oxidative degradation of the sample, allowing for the specific measurement of volatilization.

    • Procedure: Calibrate the TGA instrument for mass and temperature. Set the desired purge gas (e.g., nitrogen) flow rate.

  • Sample Preparation:

    • Rationale: A small, representative sample is used to ensure uniform heating and accurate mass measurements.

    • Procedure: Place a precisely weighed sample (typically 5-10 mg) of the plasticized PVC into a tared TGA pan.

  • Heating Program:

    • Rationale: For isothermal analysis of volatility, holding the sample at a constant temperature allows for the measurement of mass loss over time due to plasticizer evaporation. For dynamic analysis of thermal stability, a controlled heating rate provides a temperature-dependent degradation profile.

    • Procedure:

      • Isothermal (Volatility): Heat the sample to the target temperature (e.g., 100°C) and hold for a specified duration (e.g., 24 hours), continuously recording the sample mass.

      • Dynamic (Thermal Stability): Heat the sample at a constant rate (e.g., 10 °C/min) through a defined temperature range, recording the mass loss as a function of temperature.

  • Data Analysis:

    • Rationale: The resulting data provides quantitative information on the thermal behavior of the material.

    • Procedure:

      • Volatility: Calculate the percentage of weight loss at the end of the isothermal hold.

      • Thermal Stability: Determine the onset temperature of degradation from the dynamic scan, which indicates the temperature at which significant decomposition begins.

Migration Resistance: Ensuring Long-Term Stability and Safety

Plasticizer migration can compromise the long-term performance of a material and is a critical safety consideration in many applications.

Table 3: Migration of Non-Phthalate Plasticizers from PVC

PlasticizerMigration into Hexane (% loss)Migration into Soapy Water (% loss)
DEHP15.20.8
DOTP12.50.6
ATBC8.91.2
TOTM2.10.2
DGBD10.30.7

Experimental Protocol: Resistance of Plastic Films to Extraction by Chemicals (ASTM D1239)

This protocol provides a standardized method for quantifying the migration of plasticizers from a polymer matrix into various liquid media.

  • Sample Preparation:

    • Rationale: Using specimens of a defined size and shape ensures a consistent surface area-to-volume ratio, which is a critical factor influencing the rate of migration.

    • Procedure: Cut circular or square specimens of a specified dimension from the plasticized PVC sheet.

  • Initial Weighing:

    • Rationale: An accurate initial weight is the baseline for determining the amount of plasticizer lost during the extraction process.

    • Procedure: Accurately weigh each specimen to at least four significant figures.

  • Immersion in Test Media:

    • Rationale: The choice of test media (food simulants) is crucial for replicating the conditions the material will experience in its intended application. For example, n-hexane is used to simulate contact with fatty foods, while soapy water can represent aqueous environments. Controlled temperature accelerates the migration process, providing data in a reasonable timeframe.

    • Procedure: Immerse each specimen in a specified volume of the chosen test medium in a sealed container. Place the containers in a constant-temperature bath for the specified duration (e.g., 24 hours at 50°C).

  • Final Weighing and Calculation:

    • Rationale: The difference between the initial and final weights of the specimen, after accounting for any absorption of the test medium, represents the amount of plasticizer that has migrated.

    • Procedure: After the immersion period, remove the specimens, gently wipe them dry with a lint-free cloth, and allow them to condition to remove any absorbed solvent. Reweigh the specimens. The percentage of weight loss is calculated as the amount of migrated plasticizer.

Visualizing Workflows and Relationships

To provide a clearer understanding of the experimental processes and the interplay between plasticizer properties and their applications, the following diagrams are presented.

Experimental Workflow for Plasticizer Evaluation

G cluster_formulation 1. Formulation cluster_processing 2. Processing cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Selection A PVC Resin D Compounding (e.g., Two-Roll Mill) A->D B Non-Phthalate Plasticizer B->D C Stabilizers & Additives C->D E Compression Molding D->E F Mechanical (ASTM D638) E->F G Thermal (ASTM E1131) E->G H Migration (ASTM D1239) E->H I Toxicological (In Vitro Assays) E->I J Comparative Data Tables F->J G->J H->J I->J K Plasticizer Selection J->K

Caption: A streamlined workflow for the comprehensive evaluation of non-phthalate plasticizers.

Logical Relationship: Plasticizer Properties and Application Suitability

G cluster_properties Plasticizer Properties cluster_applications Suitable Applications P1 Low Migration A1 Medical Devices (e.g., IV bags, tubing) P1->A1 A3 Food Contact Materials P1->A3 P2 High Thermal Stability A2 Wire & Cable Insulation P2->A2 P3 Good Biocompatibility P3->A1 P3->A3 P4 High Efficiency A4 General Purpose PVC P4->A4

Caption: Mapping key plasticizer properties to their most suitable application areas.

Toxicological Considerations: A Commitment to Safety

The primary impetus for the shift away from phthalates is rooted in toxicological concerns. A comprehensive review of the toxicological profiles of non-phthalate alternatives is therefore essential.

  • DOTP: Has been extensively studied and is not classified as a reproductive or developmental toxicant. It is generally considered to have a favorable safety profile for a wide range of applications.

  • ATBC: Possesses a long history of safe use in sensitive applications, including medical devices and food packaging. It is not considered an endocrine disruptor.

  • TOTM: Due to its high molecular weight and low migration potential, TOTM exhibits very low toxicity.

  • DGBD: Has been reviewed by various regulatory bodies and is not classified as a reproductive toxicant. However, as with any chemical, a thorough risk assessment for the specific application is always recommended.

Conclusion: A Strategic Approach to Plasticizer Selection

The selection of a non-phthalate plasticizer is a critical decision that can significantly impact the performance, safety, and regulatory compliance of a product. This guide has provided a data-driven framework for comparing the leading alternatives.

  • DOTP stands out as a versatile, general-purpose replacement for traditional phthalates.

  • TOTM is the clear choice for applications demanding high-temperature stability and low volatility.

  • ATBC remains the benchmark for applications with stringent biocompatibility and toxicological requirements.

  • DGBD offers a good balance of processing efficiency and performance properties.

The field of plasticizer technology is continually advancing. It is incumbent upon the scientific community to rigorously evaluate new and emerging alternatives using the standardized methodologies outlined in this guide. By doing so, we can ensure that the materials we develop and utilize are not only effective but also safe for human health and the environment.

A Comparative Analysis of Endocrine Disruption Potential: 2-Methylbutyl Benzoate vs. Phthalates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the fields of pharmaceutical sciences, material science, and toxicology, the selection of excipients and plasticizers is a critical decision governed by efficacy, safety, and regulatory compliance. For decades, phthalates have been the industry standard for plasticizing polymers, notably in medical devices and drug delivery systems. However, a growing body of evidence has implicated several common phthalates as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[1][2] This has prompted a search for safer alternatives. One such alternative is 2-Methylbutyl benzoate, a benzoate ester with potential applications as a plasticizer and solvent. This guide provides a comprehensive, data-driven comparison of the endocrine disruption potential of this compound against a panel of commonly used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and Diisononyl phthalate (DINP).

It is critical to note that while extensive research exists for phthalates, direct experimental data on the endocrine-disrupting properties of this compound is scarce in publicly available literature. Therefore, this guide will also draw comparisons with structurally related benzoate esters, such as parabens (alkyl esters of p-hydroxybenzoic acid), to provide a more complete, albeit inferred, toxicological profile. This approach, while necessary, underscores the need for further research on emerging alternatives to legacy plasticizers.

Understanding Endocrine Disruption: Mechanisms of Action

Endocrine disruptors exert their effects by mimicking or blocking endogenous hormones, altering hormone synthesis, metabolism, or transport, or modifying hormone receptor levels.[2] The primary pathways of concern for phthalate- and potentially benzoate-induced endocrine disruption include the estrogen, androgen, and thyroid signaling pathways.

  • Estrogen Pathway: Some chemicals can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of estradiol and potentially leading to reproductive and developmental abnormalities.

  • Androgen Pathway: Conversely, anti-androgenic compounds can block the binding of androgens like testosterone to the androgen receptor (AR), disrupting male reproductive development and function.

  • Thyroid Pathway: Interference with the thyroid hormone system can impact metabolism, growth, and neurodevelopment. This can occur through various mechanisms, including inhibition of thyroid hormone synthesis or transport.

  • Steroidogenesis: Some chemicals can interfere with the enzymatic pathways responsible for the production of steroid hormones, such as testosterone and estradiol.[3]

Comparative Toxicological Data Summary

The following tables summarize available data on the endocrine-disrupting potential of this compound, selected phthalates, and relevant benzoate ester analogs (parabens).

Table 1: In Vitro Endocrine Disruption Potential

CompoundEstrogen Receptor (ER) ActivityAndrogen Receptor (AR) ActivitySteroidogenesis (H295R Assay)Thyroid Receptor (TR) Activity
This compound No direct data available. Structurally similar parabens (e.g., butylparaben, propylparaben) show weak estrogenic activity.[4]No direct data available. Some parabens exhibit anti-androgenic activity.[5]No direct data available.No direct data available. Some parabens show TR agonistic activity.[6]
DEHP Weakly estrogenic.[7]Anti-androgenic.Alters steroid hormone production.[8]Potential for anti-thyroid activity.[9]
DBP Estrogenic activity.Anti-androgenic.Increases Estradiol/Testosterone ratio.[8]Possesses anti-thyroid hormone activity.[9]
BBP Estrogenic activity.Weak ER agonist.[9]No significant effects reported in some studies.Data limited.
DINP Generally considered not to have significant ER activity.[8]Some studies suggest weak anti-androgenic effects at high concentrations.[10]No significant effects on steroidogenesis.[8]Data limited.

Table 2: In Vivo Endocrine Disruption Potential

CompoundUterotrophic Assay (Estrogenic)Hershberger Assay (Androgenic/Anti-androgenic)Developmental & Reproductive Toxicity
This compound No direct data available.No direct data available.A comprehensive screening study on 2-Ethylbutyl benzoate (a close structural analog) showed no adverse reproductive or developmental effects.[10]
DEHP Positive.Positive (anti-androgenic).Testicular atrophy, decreased sperm production, testicular dysgenesis syndrome.[10]
DBP Positive.Positive (anti-androgenic).Testicular atrophy, reduced sperm count, malformations of the male reproductive tract.[10]
BBP Positive.Positive (anti-androgenic).Associated with reproductive toxicity.[5]
DINP Generally negative.Negative in most studies.Less potent than DEHP and DBP, but can cause testicular effects at high doses.[10]

Key Experimental Protocols for Assessing Endocrine Disruption

The assessment of a chemical's potential to disrupt the endocrine system relies on a battery of standardized in vitro and in vivo assays. The following are key methodologies referenced in the evaluation of phthalates and are applicable to novel compounds like this compound.

In Vitro Assays

1. Estrogen Receptor (ER) Transactivation Assay (OECD TG 455)

  • Principle: This assay utilizes genetically modified cell lines (e.g., HeLa-9903, BG1Luc-4E2) that contain a human estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When an estrogenic substance binds to the ER, it triggers the expression of the reporter gene, producing a measurable signal (light).[11]

  • Methodology:

    • Cell Culture: Stably transfected cells are cultured in a 96-well plate format.

    • Chemical Exposure: Cells are exposed to a range of concentrations of the test substance. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent is used as a negative control.

    • Incubation: The cells are incubated for a specified period to allow for receptor binding and reporter gene expression.

    • Lysis and Signal Detection: The cells are lysed, and a substrate for the reporter enzyme is added. The resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence signal is proportional to the estrogenic activity of the test substance.

2. Androgen Receptor (AR) Binding Assay (OECD TG 441 Annex)

  • Principle: This competitive binding assay measures the ability of a test chemical to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.[12]

  • Methodology:

    • Receptor Preparation: Androgen receptors are typically isolated from the prostate tissue of rats.

    • Competitive Binding: A fixed concentration of the radiolabeled androgen is incubated with the receptor preparation in the presence of varying concentrations of the test chemical.

    • Separation: The receptor-bound and unbound radioligand are separated.

    • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • Data Analysis: A decrease in the amount of bound radioactivity with increasing concentrations of the test chemical indicates that it is competing for the same binding site and thus has an affinity for the androgen receptor.

3. H295R Steroidogenesis Assay (OECD TG 456)

  • Principle: This assay uses the human adrenal carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol to screen for chemicals that interfere with hormone synthesis.[3][13]

  • Methodology:

    • Cell Culture: H295R cells are cultured in 24- or 96-well plates.

    • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • Hormone Measurement: The culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.

    • Cell Viability: Cell viability is assessed to ensure that any changes in hormone production are not due to cytotoxicity.

    • Data Analysis: Changes in the levels of testosterone and estradiol compared to a solvent control indicate an effect on steroidogenesis.

In Vivo Assays

1. Uterotrophic Assay in Rodents (OECD TG 440)

  • Principle: This assay is a well-established in vivo screening test for estrogenic activity. It is based on the principle that the uterus of an immature or ovariectomized female rodent grows in response to estrogenic stimulation.[2][9][14]

  • Methodology:

    • Animal Model: Immature or ovariectomized female rats are used.

    • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.

    • Necropsy: On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

    • Data Analysis: A statistically significant increase in uterine weight compared to a vehicle-treated control group is indicative of estrogenic activity.

2. Hershberger Bioassay in Rats (OECD TG 441)

  • Principle: This is an in vivo screening assay for androgenic and anti-androgenic activity. It relies on the weight changes of five androgen-dependent tissues in a castrated male rat.[15][16]

  • Methodology:

    • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

    • Dosing: The animals are dosed daily for 10 consecutive days. For anti-androgenicity testing, the test substance is co-administered with a reference androgen (e.g., testosterone propionate).

    • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

    • Data Analysis: A statistically significant increase in tissue weights indicates androgenic activity, while a significant decrease in tissue weights in the presence of a reference androgen indicates anti-androgenic activity.

Signaling Pathways and Experimental Workflows

H295R_Workflow Start Start: Culture H295R Cells Expose Expose cells to test chemical (48 hours) Start->Expose Collect Collect culture medium Expose->Collect Assess Assess cell viability Expose->Assess Measure Measure Testosterone and Estradiol (ELISA or LC-MS/MS) Collect->Measure Analyze Analyze changes in hormone levels vs. control Measure->Analyze Assess->Analyze Result Conclusion on Steroidogenesis Disruption Analyze->Result

Conclusion and Future Directions

This comparative guide highlights the significant body of evidence identifying several common phthalates, particularly DEHP and DBP, as potent endocrine disruptors with well-documented reproductive and developmental toxicities.[10] In contrast, higher molecular weight phthalates like DINP appear to have a lower endocrine-disrupting potential.

For this compound, a clear data gap exists regarding its direct effects on the endocrine system. While toxicological data on a close structural analog, 2-Ethylbutyl benzoate, suggest a favorable profile with no observed reproductive or developmental effects in a screening study, this is not a substitute for direct testing of this compound.[10] Inferences from other benzoate esters like parabens suggest that some compounds in this class can exhibit weak estrogenic and anti-androgenic activities, as well as interfere with the thyroid system.[4][6][17][[“]]

For researchers, scientists, and drug development professionals, the choice of a plasticizer or excipient must be guided by a thorough risk assessment. Based on the available data, phthalates with known endocrine-disrupting properties should be avoided where possible, especially in applications with a high potential for human exposure. While this compound may present a safer alternative, its comprehensive toxicological profile, including a full battery of in vitro and in vivo endocrine disruptor assays, needs to be established to confirm its safety. The experimental protocols outlined in this guide provide a roadmap for such an evaluation, adhering to internationally recognized standards set by the OECD and various regulatory agencies.

References

Navigating the Labyrinth: A Comparative Guide to Migration Testing of 2-Methylbutyl Benzoate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food contact material (FCM) industries, ensuring the safety of consumer products is paramount. The migration of substances from packaging or processing equipment into food is a critical aspect of this safety assurance. This guide provides an in-depth technical comparison of methodologies for the migration testing of 2-Methylbutyl benzoate, a substance not currently explicitly authorized for use in plastic food contact materials in major jurisdictions like the European Union and the United States.

This guide will, therefore, adopt a practical, field-proven perspective: we will treat this compound as a novel substance under consideration for use in an FCM. This approach will allow us to explore the rigorous process of safety assessment and compliance testing, from regulatory pathways to the intricacies of analytical method development and validation.

The Regulatory Landscape: A Fork in the Road for Novel Substances

Before any laboratory work commences, a thorough understanding of the regulatory framework is essential. For a new substance like this compound, the path to market is dictated by stringent pre-market approval processes.

In the European Union , plastic food contact materials are governed by Regulation (EU) No 10/2011.[1][2][3][4][5][6][7] This regulation includes a "Union List" of authorized monomers, additives, and other starting substances in its Annex I.[3][5] As this compound is not on this list, a manufacturer would need to submit an application for its authorization to a competent authority of a Member State. This application would then be forwarded to the European Food Safety Authority (EFSA) for a comprehensive risk assessment.[8]

The United States Food and Drug Administration (FDA) regulates food contact substances (FCSs) as indirect food additives.[3] For a new FCS that is not already an authorized substance under Title 21 of the Code of Federal Regulations (CFR), a Food Contact Notification (FCN) is the most common route to market.[3][9][10] This process requires the submission of extensive data to the FDA to demonstrate the safety of the substance under its intended use conditions.

The following diagram illustrates the general regulatory approval workflow for a new food contact substance in the EU.

Regulatory_Workflow Figure 1: EU Regulatory Approval Workflow for a New FCM Substance cluster_Applicant Applicant cluster_Regulatory Regulatory Bodies A Compile Technical Dossier (Toxicology, Migration Data) B Submit Application to Member State Competent Authority A->B C Member State Forwards Dossier to EFSA B->C Application Transfer D EFSA Scientific Opinion (Risk Assessment) C->D E European Commission Draft Regulation D->E F Standing Committee on Plants, Animals, Food and Feed (PAFF) Vote E->F G Inclusion in Union List (Annex I of Reg. (EU) 10/2011) F->G

Caption: EU Regulatory Approval Workflow for a New FCM Substance.

The Heart of the Matter: Migration Testing

Migration testing is the experimental process of measuring the transfer of chemical substances from a food contact material into food or a food simulant.[11][12][13] The goal is to ensure that any migration is below the established safe limits.

There are two primary types of migration limits:

  • Overall Migration Limit (OML): This is the maximum permitted total amount of all non-volatile substances that can migrate from the FCM to the food simulant. In the EU, the OML is generally 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 mg/kg of food simulant.[14]

  • Specific Migration Limit (SML): This is the maximum permitted amount of a specific substance that can migrate into food. SMLs are set based on the toxicological profile of the substance.[14][15] Since this compound is not yet authorized, it does not have an established SML. A key part of the regulatory submission would be to propose a toxicologically derived SML.

Selecting the Right Tools: Food Simulants and Test Conditions

It is often impractical to test migration into every type of food. Therefore, standardized food simulants are used to mimic the properties of different food categories.[12][15] The choice of simulant and test conditions (time and temperature) should represent the worst-case foreseeable use of the FCM.

Food Simulant (EU Regulation 10/2011)Food Type Represented
Simulant A: 10% ethanol (v/v)Aqueous foods with a pH > 4.5
Simulant B: 3% acetic acid (w/v)Acidic foods with a pH ≤ 4.5
Simulant C: 20% ethanol (v/v)Alcoholic foods with an alcohol content of up to 20%
Simulant D1: 50% ethanol (v/v)Alcoholic foods with an alcohol content above 20% and oil-in-water emulsions
Simulant D2: Vegetable oilFatty foods
Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®)Dry foods

For a substance like this compound, which is an ester with some lipophilic character, testing in Simulant D2 (vegetable oil) and potentially Simulant D1 (50% ethanol) would be crucial if the intended use includes contact with fatty or alcoholic foods.

Analytical Showdown: GC-MS vs. HPLC for this compound Analysis

The accurate quantification of this compound in food simulants requires sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most viable options.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Mass spectrometry provides identification and quantification based on mass-to-charge ratio.Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection is typically by UV-Vis spectrophotometry.
Suitability for this compound Well-suited due to its volatility. Provides high sensitivity and specificity, allowing for confident identification.Suitable, especially with a UV-active benzoyl group. May require optimization of mobile phase for good resolution from matrix components.
Sample Preparation For aqueous simulants (A, B, C, D1), liquid-liquid extraction (LLE) into an organic solvent is necessary. For fatty simulant (D2), a more complex extraction and clean-up is required.Aqueous simulants can often be injected directly after filtration. Fatty simulants require extraction and solvent exchange.
Pros Excellent sensitivity and selectivity. Definitive identification through mass spectra.[12]Robust and widely available. Simpler sample preparation for aqueous simulants.[16]
Cons May require derivatization for less volatile compounds (not the case here). More complex and expensive instrumentation.Lower specificity than MS, potential for co-eluting interferences. Sensitivity may be lower than GC-MS for some analytes.
Experimental Protocol: GC-MS for this compound in Food Simulants

This protocol outlines a general procedure for the determination of this compound migration.

1. Sample Preparation

  • Aqueous Simulants (A, B, C, D1):

    • Take a known aliquot of the food simulant after the migration test.

    • Add a suitable internal standard (e.g., another benzoate ester not expected to be in the sample).

    • Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • The final extract is ready for GC-MS analysis.

  • Fatty Food Simulant (D2 - Olive Oil):

    • Take a known weight of the olive oil after the migration test.

    • Add an internal standard.

    • Perform solvent extraction with a solvent mixture (e.g., acetonitrile/hexane).

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove lipids.

    • Concentrate the final extract for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Full scan for initial identification and SIM for quantification using characteristic ions of this compound.

3. Method Validation

The analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using standard solutions of this compound in the appropriate solvent.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. The LOQ should be significantly lower than the proposed SML.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

The following diagram illustrates the general workflow for migration testing and analysis.

Migration_Testing_Workflow Figure 2: General Workflow for Migration Testing and Analysis A Select FCM Sample and Appropriate Food Simulant B Perform Migration Test (Defined Time and Temperature) A->B C Sample Preparation (e.g., LLE, SPE) B->C D Instrumental Analysis (GC-MS or HPLC) C->D E Data Analysis and Quantification D->E F Compare Results with Migration Limits (OML/SML) E->F G Compliance Decision F->G

Caption: General Workflow for Migration Testing and Analysis.

Conclusion: A Path Forward for Innovation and Safety

The migration testing of a novel substance like this compound for food contact applications is a multi-faceted process that intertwines regulatory strategy with rigorous analytical science. While this substance is not currently on the authorized lists in the EU or the US, this guide has outlined the critical steps and considerations for any researcher or company looking to introduce a new substance to the market. By understanding the regulatory hurdles, carefully selecting testing parameters, and developing and validating robust analytical methods, the safety and compliance of innovative food contact materials can be assured. The comparison between GC-MS and HPLC highlights the importance of choosing the right analytical tool for the job, with GC-MS often providing the higher degree of certainty required for regulatory submissions. Ultimately, a commitment to scientific integrity and a thorough understanding of the principles of migration testing are the cornerstones of consumer safety in the ever-evolving world of food contact materials.

References

A Comparative Biocompatibility Assessment of 2-Methylbutyl Benzoate for Medical Devices

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medical device development, the assurance of biocompatibility is not merely a regulatory hurdle but a fundamental ethical obligation. The materials chosen for devices that come into contact with the human body must perform their intended function without eliciting any adverse local or systemic effects.[1] Plasticizers, essential components that impart flexibility to polymers like polyvinyl chloride (PVC), are of particular concern due to their potential to leach out and interact with biological systems.[2] This guide provides a comprehensive biocompatibility assessment of 2-Methylbutyl benzoate, a benzoate ester with potential as a plasticizer, and compares it with established alternatives to traditional phthalates.

The Imperative of Biocompatibility: The ISO 10993 Framework

The International Organization for Standardization's 10993 suite of standards provides a risk-management approach to evaluating the biocompatibility of medical devices.[6] The extent of testing is dictated by the nature and duration of the device's contact with the body. For the purpose of this guide, we will focus on three critical endpoints for most medical devices: cytotoxicity, skin sensitization, and irritation.[7]

  • ISO 10993-5: Tests for in vitro cytotoxicity: This standard assesses the potential of a material to cause cell death.[6] A common method involves preparing an extract of the test material and exposing it to a cultured cell line, such as L929 mouse fibroblasts. Cell viability is then measured, typically using an MTT assay, which quantifies metabolic activity. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[8]

  • ISO 10993-10: Tests for skin sensitization and irritation: This standard evaluates the potential of a device to cause an allergic reaction (sensitization) or a localized inflammatory response (irritation) upon contact with the skin.[9][10] In vivo tests, such as the Guinea Pig Maximization Test (GPMT) or the Buehler test, are traditionally used to assess sensitization, while rabbit models are employed for irritation studies.[11]

Comparative Analysis of Alternative Plasticizers

The concerns over the potential health risks associated with di(2-ethylhexyl) phthalate (DEHP), historically the most common plasticizer in PVC medical devices, have driven the adoption of several alternatives.[12][13] Here, we compare the biocompatibility profiles of three prominent alternatives: Acetyl Tributyl Citrate (ATBC), Trioctyl Trimellitate (TOTM), and Dioctyl Terephthalate (DOTP).

PlasticizerChemical ClassKey Biocompatibility Findings
Acetyl Tributyl Citrate (ATBC) Citrate EsterGenerally regarded as non-toxic and has been approved by the FDA for food contact materials. Studies have shown it to be non-cytotoxic according to ISO 10993-5.[12]
Trioctyl Trimellitate (TOTM) Trimellitate EsterConsidered a safer alternative to DEHP with lower cytotoxicity.[12] Human studies have shown it to be non-irritating and non-sensitizing.[14]
Dioctyl Terephthalate (DOTP) Terephthalate EsterHas a better toxicological profile than DEHP. It is a non-phthalate plasticizer, meaning it is not an ester of phthalic acid.

Biocompatibility Profile of this compound: A Read-Across Assessment

Direct experimental data on the biocompatibility of this compound according to ISO 10993 standards for medical device applications is not currently available in the public domain. Therefore, a read-across approach is necessary to predict its potential toxicological profile. This involves evaluating data from structurally related benzoate esters.[15][16]

Benzoate esters are generally characterized by rapid absorption, metabolism, and excretion.[17] However, some can be associated with skin and eye irritation, and some have been shown to be skin sensitizers.

Based on the available data for other benzoate esters, the following can be inferred for this compound:

  • Cytotoxicity: The cytotoxic potential is likely to be low to moderate.

  • Irritation: There is a potential for skin and eye irritation upon direct contact.

  • Sensitization: The potential for skin sensitization cannot be ruled out, as some benzoate esters are known sensitizers.

It is crucial to emphasize that this read-across assessment provides a preliminary hazard identification and is not a substitute for empirical testing according to ISO 10993 standards.

Experimental Protocols for Biocompatibility Testing

To definitively determine the biocompatibility of this compound for medical device applications, a series of tests following the ISO 10993 standards would be required. Below are detailed, step-by-step methodologies for the key initial assessments.

In Vitro Cytotoxicity Assay (as per ISO 10993-5)

This protocol outlines the elution test, a common method for assessing the cytotoxic potential of extractables from a medical device material.

Materials:

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum and antibiotics)

  • Test material (polymer plasticized with this compound)

  • Negative control (e.g., high-density polyethylene)

  • Positive control (e.g., organotin-stabilized PVC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol or other suitable solvent

Procedure:

  • Extract Preparation: Prepare an extract of the test material, negative control, and positive control by incubating them in cell culture medium at 37°C for 24 hours. The surface area to volume ratio should be in accordance with ISO 10993-12.

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density that will ensure they are sub-confluent at the time of extract exposure. Incubate for 24 hours.

  • Exposure: Remove the culture medium from the wells and replace it with the prepared extracts (test material extract, negative control extract, and positive control extract). Include wells with fresh culture medium as a blank control. Incubate for 24 to 72 hours.

  • MTT Assay: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. Calculate the cell viability as a percentage relative to the blank control.

Interpretation: A material is considered cytotoxic if it results in a cell viability of less than 70%.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Extract_Prep Extract Preparation (ISO 10993-12) Exposure Exposure to Extracts (24-72 hours) Extract_Prep->Exposure Cell_Seeding Cell Seeding (96-well plate) Cell_Seeding->Exposure MTT_Assay MTT Assay Exposure->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability Interpretation Interpretation (<70% = Cytotoxic) Viability->Interpretation

In Vitro Cytotoxicity Testing Workflow
Skin Sensitization & Irritation Testing (as per ISO 10993-10)

The following outlines the general principles of in vivo testing for skin sensitization and irritation.

Skin Irritation (Rabbit Model):

  • Test Article Preparation: Prepare extracts of the test material in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.

  • Application: Apply the extracts to the shaved skin of albino rabbits.

  • Observation: Observe the application sites for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours).

  • Scoring: Score the reactions based on a standardized scale.

  • Interpretation: A primary irritation index is calculated to determine the irritation potential.

Skin Sensitization (Guinea Pig Maximization Test - GPMT):

  • Induction Phase: Expose the guinea pigs to the test material extract through both intradermal injection and topical application to induce a hypersensitivity state.

  • Challenge Phase: After a rest period, challenge the animals with a topical application of the test material extract.

  • Observation and Scoring: Observe the challenge sites for signs of an allergic reaction (erythema and edema) and score the responses.

  • Interpretation: The incidence and severity of the reactions in the test group are compared to a control group to determine the sensitization potential.

Biocompatibility_Assessment_Flow cluster_initial_tests Initial Testing Battery cluster_further_tests Further Evaluation (if required by risk assessment) Start Biocompatibility Assessment (ISO 10993-1) Cytotoxicity Cytotoxicity (ISO 10993-5) Start->Cytotoxicity Sensitization Sensitization (ISO 10993-10) Start->Sensitization Irritation Irritation (ISO 10993-10) Start->Irritation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Cytotoxicity->Systemic_Toxicity Fail/Equivocal Final_Assessment Biological Safety Assessment Cytotoxicity->Final_Assessment Pass Sensitization->Systemic_Toxicity Sensitization->Final_Assessment Pass Irritation->Systemic_Toxicity Irritation->Final_Assessment Pass Genotoxicity Genotoxicity (ISO 10993-3) Systemic_Toxicity->Genotoxicity Implantation Implantation Effects (ISO 10993-6) Genotoxicity->Implantation Implantation->Final_Assessment

General Biocompatibility Assessment Workflow

Conclusion

The biocompatibility of any new material intended for use in medical devices must be rigorously evaluated to ensure patient safety. While this compound presents a potential alternative to traditional plasticizers, the current lack of direct biocompatibility data compliant with ISO 10993 standards necessitates a cautious approach. A read-across assessment based on other benzoate esters suggests a potential for low to moderate cytotoxicity and possible skin irritation and sensitization.

In contrast, alternative plasticizers such as ATBC and TOTM have more established safety profiles, with studies indicating low toxicity and good biocompatibility. For this compound to be considered a viable option for medical device applications, comprehensive testing according to the ISO 10993 framework is essential. This guide provides the foundational knowledge and experimental protocols necessary to embark on such an evaluation, ensuring that any new material meets the highest standards of safety and performance.

References

Navigating the Environmental Seas: A Comparative Analysis of 2-Methylbutyl Benzoate and Its Alternatives in Fragrance and Solvent Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical ingredients extends beyond efficacy and cost; a profound understanding of their environmental impact is now a critical aspect of sustainable science. This guide offers an in-depth comparative analysis of the environmental footprint of 2-Methylbutyl benzoate, a common fragrance ingredient and solvent, against viable alternatives. By examining key environmental indicators—biodegradability, aquatic toxicity, and bioaccumulation potential—supported by experimental data, this document aims to empower informed decision-making in product formulation and development.

Introduction to this compound and the Imperative for Environmental Scrutiny

This compound (C₁₂H₁₆O₂) is an aromatic ester recognized for its pleasant, fruity, and slightly floral aroma, leading to its use in a variety of consumer products, including perfumes, cosmetics, and personal care items.[1] Beyond its olfactory contributions, it also serves as a solvent in certain formulations. However, as with many synthetic compounds, its journey from manufacturing to end-use and eventual environmental release warrants a thorough investigation of its ecological consequences. The fragrance industry, in particular, is under increasing pressure to adopt greener chemistry principles, as many fragrance components can enter aquatic ecosystems through wastewater and potentially exert adverse effects.[2][3]

This guide will dissect the environmental profile of this compound, leveraging a read-across approach from structurally similar compounds where direct data is scarce. This analysis will be juxtaposed with the known environmental impacts of common alternatives: Benzyl Acetate , Isobutyl Isobutyrate , and Isoamyl Isovalerate .

Comparative Environmental Impact Analysis

The environmental fate and effects of a chemical are primarily assessed through three key parameters: its persistence in the environment (biodegradability), its potential to harm aquatic organisms (aquatic toxicity), and its likelihood of accumulating in the tissues of living organisms (bioaccumulation).

Biodegradability: The Persistence Factor

A substance's ability to be broken down by microorganisms is crucial in preventing its long-term accumulation in the environment. The standard for assessing ready biodegradability is often the OECD 301 series of tests.[4][5]

The alternatives present a varied picture:

  • Benzyl Acetate: A RIFM (Research Institute for Fragrance Materials) safety assessment demonstrated that Benzyl acetate is readily biodegradable, achieving 85% degradation in 28 days in an OECD 301F test.[3]

  • Isobutyl Isobutyrate: This compound is described as readily biodegradable.[2]

  • Isoamyl Isovalerate: There is conflicting information for this alternative. One source suggests it has poor environmental degradability.[7] However, a RIFM safety assessment indicates that in an OECD 301F test, it achieved 70% biodegradation in 28 days, which would classify it as readily biodegradable.[4]

Table 1: Comparative Biodegradability Data

CompoundTest MethodResultClassification
This compound Read-across (from Benzoic acid, 2-hydroxy-, 2-methylbutyl ester)Assumed readily biodegradableReadily Biodegradable
Benzyl Acetate OECD 301F85% degradation in 28 days[3]Readily Biodegradable
Isobutyl Isobutyrate Not specifiedReadily biodegradable[2]Readily Biodegradable
Isoamyl Isovalerate OECD 301F70% degradation in 28 days[4]Readily Biodegradable
Isoamyl Isovalerate Not specifiedPoor environmental degradability[7]Potentially Persistent
Aquatic Toxicity: Assessing Harm to Aquatic Life

The potential for a substance to cause harm to aquatic organisms is a critical environmental endpoint. Acute toxicity is typically measured as the concentration that is lethal to 50% of a test population (LC50 for fish) or causes immobilization in 50% of a test population (EC50 for invertebrates like Daphnia magna) over a short period. Standardized tests such as OECD 202 (Daphnia sp. Acute Immobilisation Test) and OECD 203 (Fish, Acute Toxicity Test) are employed for this purpose.[2][3][8]

For this compound, direct experimental aquatic toxicity data is limited. However, the EU Ecolabel program data for Benzoic acid, 2-hydroxy-, 2-methylbutyl ester, indicates moderate acute toxicity to aquatic life .[6]

The alternatives show a range of aquatic toxicity:

  • Benzyl Acetate: Described as moderately toxic to aquatic life, with some sources stating it is harmful to aquatic life with long-lasting effects.[5][9]

  • Isobutyl Isobutyrate: Data indicates a 48-hour EC50 for Daphnia magna between 55.8 and 59.3 mg/L and an estimated 96-hour LC50 for fish of 9.455 mg/L.[2]

  • Isoamyl Isovalerate: This substance is classified as toxic to aquatic life with long-lasting effects.[7] A RIFM assessment provides a 48-hour EC50 for Daphnia magna of 6.1 mg/L and a 96-hour LC50 for fish of 3.47 mg/L.[4]

Table 2: Comparative Acute Aquatic Toxicity Data

CompoundTest OrganismEndpoint (Duration)Value (mg/L)Toxicity Classification
This compound Aquatic lifeAcute toxicityNot available (Read-across suggests moderate toxicity)Moderate
Benzyl Acetate Daphnia magnaEC50 (48h)Not specifiedModerate
Benzyl Acetate FishLC50 (96h)Not specifiedModerate
Isobutyl Isobutyrate Daphnia magnaEC50 (48h)55.8 - 59.3[2]Slightly toxic
Isobutyl Isobutyrate FishLC50 (96h)9.455 (estimated)[2]Moderately toxic
Isoamyl Isovalerate Daphnia magnaEC50 (48h)6.1[4]Toxic
Isoamyl Isovalerate FishLC50 (96h)3.47[4]Toxic
Bioaccumulation Potential: The Risk of Accumulating in the Food Chain

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. The octanol-water partition coefficient (logP or logKow) is a key indicator of a substance's potential to bioaccumulate. A higher logP value generally suggests a greater potential for bioaccumulation.

The estimated logP (o/w) for This compound is 4.007 , which indicates a potential for bioaccumulation.[10]

The alternatives have the following logP values:

  • Benzyl Acetate: The log Kow is 1.96 , suggesting a low potential for bioaccumulation.[11]

  • Isobutyl Isobutyrate: The calculated log Kow is 2.68 , indicating a low to moderate potential for bioaccumulation.[2]

  • Isoamyl Isovalerate: The logP is 3.5 , suggesting a moderate potential for bioaccumulation.[7]

Table 3: Comparative Bioaccumulation Potential

CompoundlogP (o/w)Bioaccumulation Potential
This compound 4.007 (estimated)[10]Potential
Benzyl Acetate 1.96[11]Low
Isobutyl Isobutyrate 2.68 (calculated)[2]Low to Moderate
Isoamyl Isovalerate 3.5[7]Moderate

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific rigor and comparability of environmental impact data, standardized testing methodologies are essential. The following are outlines of the key OECD guidelines referenced in this analysis.

OECD 301: Ready Biodegradability

This guideline provides several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The core principle involves exposing the test substance to microorganisms from sources like activated sludge and measuring its degradation over a 28-day period.[4][5]

Workflow for OECD 301F (Manometric Respirometry Test):

OECD_301F cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis TestVessel Sealed Test Vessel Incubation Aerobic Incubation in the dark at 20-25°C TestVessel->Incubation Start Test Inoculum Microorganism Inoculum Inoculum->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel TestSubstance Test Substance TestSubstance->TestVessel OxygenConsumption Measure Oxygen Consumption Incubation->OxygenConsumption Periodically Calculation Calculate % Biodegradation OxygenConsumption->Calculation PassFail Compare to Pass Level (≥60% in 10-day window) Calculation->PassFail

Caption: Workflow for the OECD 301F ready biodegradability test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[2][3]

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.

OECD 203: Fish, Acute Toxicity Test

This guideline assesses the acute toxicity of a substance to fish.[8]

Methodology:

  • Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow trout) is selected.

  • Exposure: Fish are exposed to a series of concentrations of the test substance, typically for 96 hours.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) is determined.

Discussion and Scientific Causality

The data presented reveals a complex environmental landscape for this compound and its alternatives.

  • Biodegradability: All the compounds, including this compound (by read-across), appear to be readily biodegradable, with the notable exception of one data point for Isoamyl isovalerate suggesting poor degradability. This discrepancy for Isoamyl isovalerate highlights the importance of considering multiple data sources and understanding the specific test conditions that may influence results. The ester linkage present in all these molecules is generally susceptible to microbial hydrolysis, initiating the degradation process.

  • Aquatic Toxicity: A clear trend emerges in aquatic toxicity. Isoamyl isovalerate stands out as the most toxic to both fish and daphnids. This compound (by read-across) and Benzyl acetate exhibit moderate toxicity. Isobutyl isobutyrate appears to be the least toxic among the alternatives to aquatic invertebrates. The toxicity of these esters can be influenced by their water solubility and their ability to partition into the biological membranes of aquatic organisms, disrupting cellular functions.

  • Bioaccumulation Potential: The estimated logP of 4.007 for this compound is a point of concern, suggesting a higher likelihood of bioaccumulation compared to the alternatives. Substances with a logP greater than 3 are often flagged for further bioaccumulation assessment. The lower logP values for Benzyl acetate and Isobutyl isobutyrate indicate a lower risk in this regard. The moderate logP of Isoamyl isovalerate aligns with its higher aquatic toxicity, as it can more readily accumulate in aquatic organisms.

Conclusion and Recommendations

This comparative guide provides a framework for evaluating the environmental impact of this compound and its alternatives. Based on the available data, a clear trade-off exists between the different compounds.

  • This compound , while likely biodegradable, raises a potential concern due to its estimated high bioaccumulation potential. Further experimental data on its biodegradability and aquatic toxicity are crucial for a more definitive assessment.

  • Of the alternatives, Isobutyl isobutyrate presents the most favorable environmental profile, with ready biodegradability, lower aquatic toxicity, and a lower potential for bioaccumulation.

  • Benzyl acetate is also a strong candidate, being readily biodegradable with a low bioaccumulation potential, although its aquatic toxicity is moderate.

  • Isoamyl isovalerate appears to be the least environmentally favorable option due to its higher aquatic toxicity, moderate bioaccumulation potential, and conflicting biodegradability data.

For researchers and drug development professionals, the selection of a fragrance ingredient or solvent should not be based solely on performance and cost. A holistic approach that incorporates a thorough environmental risk assessment is paramount for the development of sustainable and responsible products. This guide underscores the necessity of consulting reliable, standardized experimental data and applying principles of green chemistry in every stage of product development.

Environmental_Impact_Comparison cluster_topic This compound cluster_alternatives Alternatives cluster_params Environmental Parameters Topic This compound P1 Biodegradability Topic->P1 Likely Readily Biodegradable P2 Aquatic Toxicity Topic->P2 Moderate (Read-across) P3 Bioaccumulation Potential Topic->P3 Potential (logP ~4) Alt1 Benzyl Acetate Alt1->P1 Readily Biodegradable Alt1->P2 Moderate Alt1->P3 Low (logP ~2) Alt2 Isobutyl Isobutyrate Alt2->P1 Readily Biodegradable Alt2->P2 Slight to Moderate Alt2->P3 Low to Moderate (logP ~2.7) Alt3 Isoamyl Isovalerate Alt3->P1 Conflicting Data Alt3->P2 Toxic Alt3->P3 Moderate (logP ~3.5)

Caption: Comparative environmental impact of this compound and its alternatives.

References

Navigating the Plasticizer Landscape: A Comparative Guide to 2-Methylbutyl Benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the dynamic field of polymer science and formulation development, the selection of a suitable plasticizer is paramount to achieving desired material properties, ensuring product safety, and complying with stringent regulatory standards. This guide provides a comprehensive technical evaluation of 2-Methylbutyl benzoate, a benzoate ester with potential as a plasticizer, and compares its projected performance with established non-phthalate alternatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their formulation endeavors.

Introduction: The Quest for Safer, High-Performance Plasticizers

The plasticizer market has been undergoing a significant transformation, driven by increasing regulatory scrutiny of traditional phthalate-based plasticizers and a growing demand for safer, more environmentally friendly alternatives.[1] Benzoate esters have emerged as a promising class of non-phthalate plasticizers, valued for their efficacy and improved toxicological profiles.[2] this compound (CAS 52513-03-8), an aromatic ester, falls within this class of compounds. This guide will delve into its regulatory status, inferred performance characteristics, and a comparative analysis against leading non-phthalate plasticizers.

Regulatory Status of this compound

A thorough review of the regulatory landscape reveals that this compound does not currently hold specific approvals as a plasticizer in major markets.

  • United States (FDA): There is no indication that this compound is listed in the Code of Federal Regulations (CFR) Title 21 for use as an indirect food additive.[3][4] Furthermore, a search of the FDA's inventory of effective Food Contact Notifications (FCNs) does not show an active notification for this substance.[5][6] The overall regulatory status of a food contact material is determined by the status of its individual components, each of which must be covered by a relevant regulation, a GRAS notification, a prior sanction, or an effective FCN.[3]

  • European Union (ECHA): A review of the European Chemicals Agency (ECHA) database does not indicate a registration for this compound specifically for use as a plasticizer.

  • EPA TSCA Status: The United States Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) Chemical Substance Inventory lists the commercial activity status of 1-Butanol, 2-methyl-, 1-benzoate (a synonym for this compound) as "INACTIVE".[7] This suggests that the substance is not currently in widespread commercial production or use in the United States for this application.

It is important to note that this compound is used as a fragrance ingredient in various consumer products.[8]

Inferred Performance Profile of this compound as a Plasticizer

Due to the limited publicly available experimental data on the performance of this compound as a plasticizer, its potential efficacy is inferred from the known characteristics of the benzoate ester class of plasticizers. Benzoate plasticizers are recognized for their high solvency, which can lead to rapid fusion with PVC and contribute to improved stain and oil extraction resistance in the final product.[9]

Based on these characteristics, the expected performance of this compound in a PVC formulation would likely include:

  • Good Plasticizing Efficiency: The ability to effectively reduce the glass transition temperature (Tg) of the polymer, imparting flexibility.

  • Fast Fusion: The high solvency should allow for lower processing temperatures and faster production cycles.

  • Good Compatibility: Benzoate esters generally exhibit good compatibility with a range of polymers.[10]

  • Improved Stain Resistance: A common benefit associated with benzoate plasticizers.[10]

It is crucial to emphasize that these are projected properties, and rigorous experimental validation is necessary to confirm the performance of this compound as a plasticizer.

Comparative Analysis with Leading Non-Phthalate Plasticizers

To provide a practical context for the potential application of this compound, this section compares its inferred properties with three widely used non-phthalate plasticizers: Dioctyl Terephthalate (DOTP), Trioctyl Trimellitate (TOTM), and Di(2-ethylhexyl) Adipate (DEHA).

Overview of Alternatives
  • Dioctyl Terephthalate (DOTP): A general-purpose, non-phthalate plasticizer with a favorable toxicological profile.[9] It is a popular replacement for ortho-phthalates in a wide range of applications. The global market for DOTP is experiencing significant growth, driven by the demand for safer PVC products.[11][12]

  • Trioctyl Trimellitate (TOTM): A high-performance, monomeric plasticizer known for its extremely low volatility, excellent thermal stability, and high resistance to migration.[2][13] These properties make it ideal for demanding applications such as high-temperature wire and cable insulation and automotive interiors.[13]

  • Di(2-ethylhexyl) Adipate (DEHA): An adipate ester plasticizer that provides good low-temperature flexibility.[14] While considered a safer alternative to some phthalates, its use has been subject to some regulatory scrutiny due to migration concerns in certain applications.[15][16]

Performance Data Comparison

The following table summarizes typical performance data for the alternative plasticizers in a flexible PVC formulation. It is important to note that these values can vary depending on the specific formulation and processing conditions.

PropertyTest MethodDioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Di(2-ethylhexyl) Adipate (DEHA)
Mechanical Properties
Tensile Strength (MPa)ASTM D88220 - 2522 - 2818 - 23
Elongation at Break (%)ASTM D882300 - 380300 - 350350 - 420
100% Modulus (MPa)ASTM D8829 - 1310 - 157 - 11
Hardness (Shore A)ASTM D224080 - 8885 - 9275 - 83
Thermal Properties
Glass Transition Temp. (Tg, °C)ASTM D3418-25 to -35-20 to -30-40 to -50
Volatility (Weight Loss, %)ASTM D1203< 1.0< 0.5< 2.0
Migration Resistance
Activated Carbon Migration (%)ASTM D1203< 1.5< 0.8< 3.0

Note: The addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break.[1][17] The specific values are dependent on the plasticizer's efficiency and concentration.

Causality Behind Performance Differences

The variations in performance among these plasticizers can be attributed to their distinct molecular structures.

  • DOTP , a terephthalate, offers a balanced performance profile, making it a versatile and cost-effective choice for many applications.

  • TOTM , a trimellitate with a higher molecular weight and more complex structure, exhibits lower volatility and migration due to stronger intermolecular interactions and reduced mobility within the polymer matrix.[2] This makes it superior for applications requiring high permanence.

  • DEHA , an adipate, has a more linear and flexible structure, which imparts excellent low-temperature flexibility but also results in higher volatility and migration compared to DOTP and TOTM.[14]

Experimental Protocols for Plasticizer Evaluation

To ensure scientific integrity and generate reliable comparative data, the following standardized experimental protocols are recommended.

Preparation of Plasticized PVC Samples

A consistent methodology for sample preparation is crucial for accurate comparisons.

Workflow for PVC Sample Preparation

cluster_0 Dry Blending cluster_1 Milling cluster_2 Molding cluster_3 Conditioning A 1. Weigh PVC Resin, Stabilizer, and Lubricant B 2. Blend in High-Speed Mixer A->B C 3. Gradually Add Plasticizer B->C D 4. Transfer Blend to Two-Roll Mill C->D E 5. Mill at 160-170°C until Homogeneous Sheet Forms D->E F 6. Press Sheet in Hydraulic Press at 170-180°C E->F G 7. Cool Under Pressure F->G H 8. Condition Samples at 23°C and 50% RH for 24h G->H

Caption: Workflow for preparing plasticized PVC test specimens.

Evaluation of Mechanical Properties

Tensile properties are fundamental indicators of a plasticizer's efficiency.

  • Equipment: Universal Testing Machine (UTM), die cutter for dumbbell-shaped specimens (ASTM D882), thickness gauge.

  • Protocol:

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC film.

    • Measure the thickness and width of the narrow section of each specimen.

    • Conduct the tensile test at a specified crosshead speed (e.g., 50 mm/min).

    • Record the tensile strength, elongation at break, and 100% modulus.[10]

Assessment of Migration Resistance

This test evaluates the tendency of the plasticizer to migrate out of the PVC matrix.

  • Equipment: Forced air oven, activated carbon, wire mesh cage.

  • Protocol:

    • Cut a circular specimen from the conditioned PVC film and weigh it.

    • Place the specimen in the center of a wire mesh cage and surround it with activated carbon.

    • Heat the assembly in an oven at a specified temperature and duration (e.g., 70°C for 24 hours).

    • After cooling, reweigh the specimen and calculate the percentage weight loss.

Safety and Toxicological Considerations

In contrast, some traditional phthalate plasticizers have been associated with reproductive and developmental toxicity.[18] The non-phthalate alternatives discussed in this guide generally present a more favorable safety profile. For example, DEHA is considered a safe alternative to DEHP, though it has been observed to cause some effects at high doses in animal studies.[15]

Comparative Toxicological Overview

cluster_0 Plasticizer cluster_1 Key Toxicological Endpoints P1 This compound (Inferred) T1 Acute Toxicity: Low to Moderate P1->T1 T2 Reproductive/Developmental Toxicity: Data Lacking P1->T2 P2 DOTP T3 Acute Toxicity: Low P2->T3 T4 Reproductive/Developmental Toxicity: No Significant Concerns P2->T4 P3 TOTM T5 Acute Toxicity: Low P3->T5 T6 Reproductive/Developmental Toxicity: No Significant Concerns P3->T6 P4 DEHA T7 Acute Toxicity: Low P4->T7 T8 Reproductive/Developmental Toxicity: Some Effects at High Doses P4->T8

Caption: Inferred and documented toxicological profiles.

Conclusion and Future Outlook

This compound, as a member of the benzoate ester family, shows theoretical potential as a non-phthalate plasticizer. However, the current lack of specific regulatory approvals and comprehensive performance and safety data presents a significant hurdle for its immediate application in regulated industries such as pharmaceuticals and food contact materials.

For researchers and developers seeking to innovate in this space, this compound could be a subject for further investigation. The experimental protocols outlined in this guide provide a robust framework for such a study.

In the interim, established non-phthalate plasticizers like DOTP, TOTM, and DEHA offer well-characterized and regulatory-compliant options. The choice among these will depend on the specific performance requirements of the end application, with DOTP providing a balanced profile, TOTM excelling in permanence, and DEHA offering superior low-temperature flexibility. As the demand for safer and more sustainable materials continues to grow, a thorough, data-driven approach to plasticizer selection will remain a cornerstone of successful product development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylbutyl Benzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sustainable science and a testament to our commitment to the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methylbutyl benzoate, grounded in established safety principles and regulatory frameworks.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. Based on data from analogous benzoate esters, this compound is anticipated to be a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is also crucial to recognize its environmental hazards, as it is expected to be harmful to aquatic life.[1] Therefore, under no circumstances should this compound be disposed of down the drain.[1][4]

PropertyInferred Data from Analogous Benzoate EstersSignificance for Disposal
Physical State LiquidDictates the need for secure, leak-proof liquid waste containers.
Flammability Combustible LiquidWaste must be stored away from heat, sparks, and open flames.[1][2]
Water Solubility Insoluble in waterProhibits sewer disposal and indicates potential for environmental persistence.[3][5]
Toxicity Harmful if swallowed; potential for skin and eye irritation.Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.[1][3]
Environmental Hazard Harmful to aquatic life.Reinforces the prohibition of drain disposal and necessitates environmentally sound disposal methods.[1]
Immediate Safety and Spill Response

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, including its waste, the following PPE must be worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound waste must adhere to the cradle-to-grave responsibilities outlined by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management.[6][7]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its anticipated properties, this compound waste must be managed as hazardous waste.

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials. Based on data for similar esters, it should be kept separate from strong oxidizing agents and strong bases.[3][5] Mixing with strong bases could potentially lead to the formation of flammable and explosive hydrogen gas.[8]

Step 2: Proper Waste Containment

  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof lid.[9]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Combustible," "Harmful if Swallowed")

    • The date of accumulation

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[10]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Storage Conditions: The SAA must be in a well-ventilated area, away from heat sources, and with secondary containment (such as a spill tray) to capture any potential leaks.[12][13]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup. They will ensure the waste is transported and disposed of by a licensed hazardous waste vendor in compliance with all federal, state, and local regulations.[11]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage cluster_3 Disposal A Generate 2-Methylbutyl benzoate Waste B Segregate from Incompatible Materials (Strong Oxidizers, Bases) A->B C Select Chemically Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment & Ventilation E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H

Caption: Decision workflow for the proper disposal of this compound.

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly to avoid the disposal of hazardous residues in non-hazardous waste streams.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the liquid this compound waste.[14] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

  • Defacing Labels: After rinsing and allowing the container to dry, all labels must be removed or completely defaced.[14]

  • Final Disposal: The clean, de-labeled container can then be disposed of as non-hazardous waste or recycled according to your institution's guidelines.[14]

Waste Minimization: A Proactive Approach

In line with the principles of green chemistry and sustainable laboratory practices, it is imperative to actively minimize the generation of hazardous waste.[10]

  • Prudent Purchasing: Order only the quantity of this compound that is realistically needed for your experiments.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.

  • Scale of Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste generated.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health.

References

Navigating the Safe Handling of 2-Methylbutyl Benzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-Methylbutyl benzoate, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. As a direct, procedural resource, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar chemicals, including methyl benzoate and butyl benzoate, and established laboratory safety principles.[1][2][3][4] It is imperative to always consult the substance-specific SDS provided by the manufacturer before handling any chemical.

Understanding the Hazard Profile: A Cautious Approach

While specific toxicity data for this compound is limited, its structural similarity to other alkyl benzoates suggests a comparable hazard profile. Benzoate esters are generally considered to be of low to moderate toxicity. However, potential risks include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

  • Harmful if Swallowed: Ingestion can be harmful.[2][3]

  • Combustibility: Like many organic esters, it is likely a combustible liquid.[2][5]

Given these potential hazards, a comprehensive approach to personal protection is non-negotiable to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing the risk of exposure to this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Protection TypeRecommended EquipmentSpecification/StandardRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant splash hazard.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]Protects the eyes from accidental splashes of the chemical, which can cause serious irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn to protect the skin and clothing.Gloves should be inspected for integrity before each use.[3]Prevents direct skin contact, which can lead to irritation.[3][6] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Generally not required when working in a well-ventilated area or a chemical fume hood. If vapors are noticeable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134.[5]Minimizes the inhalation of potentially irritating vapors. The use of a fume hood is the preferred engineering control.[7][8]

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[7][8] An eyewash station and safety shower should be accessible.[9]

  • Dispensing: When transferring or dispensing the chemical, do so within the confines of a chemical fume hood to control vapor exposure.[7] Use appropriate tools such as a pipette or a funnel to minimize the risk of spills.

  • Heating: If heating is required, be aware that this compound is a combustible liquid.[10][11] Avoid open flames and use a heating mantle, water bath, or other controlled heating source. Ensure proper ventilation to prevent the accumulation of flammable vapors.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[4][12] Clean any contaminated surfaces.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

  • Keep away from heat, sparks, and open flames.[2][5]

  • Store separately from strong oxidizing agents, strong bases, and strong acids, as these may be incompatible.[1][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Collection:
  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, clearly labeled, and sealed container.[1]

  • The container should be stored in a designated hazardous waste accumulation area.

Disposal Procedure:
  • Consult Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Licensed Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2]

  • Do Not Dispose Down the Drain: As this compound is likely insoluble in water, it should not be disposed of down the drain.[10][11]

Empty Container Disposal:
  • Triple Rinse: "Empty" containers may retain chemical residue. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as hazardous waste.

  • Final Disposal: Once thoroughly cleaned and with the label defaced, the container can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handle_dispense Dispense/Transfer Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Procedure Complete disp_collect Collect Liquid & Solid Waste in Labeled Container handle_reaction->disp_collect Generate Waste cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_contact Contact EHS for Pickup cleanup_wash->disp_contact Final Step disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_store->disp_contact

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Methylbutyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.